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  • Product: 6-Aminopyrazine-2-carboxamide
  • CAS: 33332-49-9

Core Science & Biosynthesis

Foundational

6-Aminopyrazine-2-carboxamide CAS 33332-49-9 properties

The following is an in-depth technical guide on 6-Aminopyrazine-2-carboxamide , structured for researchers and drug development professionals. CAS: 33332-49-9 | Role: Critical Intermediate for Pyrazine-Based Antivirals E...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on 6-Aminopyrazine-2-carboxamide , structured for researchers and drug development professionals.

CAS: 33332-49-9 | Role: Critical Intermediate for Pyrazine-Based Antivirals

Executive Summary

6-Aminopyrazine-2-carboxamide is a functionalized heterocyclic building block primarily utilized in the synthesis of antiviral therapeutics, most notably Favipiravir (T-705) . As a structural isomer of the pyrazinamide scaffold, it serves as a pivotal precursor for introducing fluorine at the C-6 position via Balz-Schiemann chemistry. Its utility extends beyond virology into antitubercular research, where the aminopyrazine core mimics the pharmacophore of first-line tuberculosis drugs. This guide details its physicochemical properties, synthetic pathways, and analytical protocols.[1][2]

Physicochemical Characterization

The compound typically presents as a pale yellow crystalline solid. Its high polarity, attributed to the amide and amine functionalities, necessitates specific solvent systems for effective handling.

Table 1: Core Technical Data
PropertySpecification
CAS Registry Number 33332-49-9
IUPAC Name 6-Aminopyrazine-2-carboxamide
Synonyms 6-Amino-2-pyrazinecarboxamide; 6-Aminopyrazinamide
Molecular Formula C₅H₆N₄O
Molecular Weight 138.13 g/mol
SMILES NC1=CN=C(C(N)=O)N=C1
Appearance Pale yellow to off-white powder
Solubility Soluble in DMSO, DMF; Sparingly soluble in Methanol, Water
pKa (Calculated) ~2.5 (Pyrazine N), ~13.5 (Amide)
Melting Point >200 °C (Decomposes; varies by polymorph/purity)

Synthetic Utility & Mechanism

The strategic value of 6-aminopyrazine-2-carboxamide lies in the reactivity of the C-6 amino group. Unlike the C-3 isomer, the C-6 position is electronically activated for diazotization-fluorination sequences, a key step in synthesizing fluorinated bio-isosteres.

Role in Favipiravir (T-705) Synthesis

Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide) is an RNA polymerase inhibitor. The 6-amino derivative acts as the direct substrate for the introduction of the fluorine atom.

Mechanism of Transformation:

  • Diazotization: The 6-amino group reacts with sodium nitrite/acid to form the diazonium salt.

  • Fluorination: Thermal decomposition of the diazonium tetrafluoroborate (Balz-Schiemann reaction) or reaction with HF-pyridine (Olah's reagent) substitutes the diazo group with fluorine.

Pathway Visualization

The following diagram illustrates the synthetic workflow converting 6-chloropyrazine-2-carboxamide to Favipiravir via the 6-amino intermediate.

FavipiravirSynthesis Start 6-Chloropyrazine- 2-carboxamide Intermediate 6-Aminopyrazine- 2-carboxamide (CAS 33332-49-9) Start->Intermediate Ammonolysis (NH3/MeOH, 80°C) Diazonium Pyrazine-6-diazonium Salt Intermediate->Diazonium NaNO2, HBF4 (0-5°C) Fluoro 6-Fluoropyrazine- 2-carboxamide Diazonium->Fluoro Thermal Decomp. (Balz-Schiemann) Target Favipiravir (T-705) Fluoro->Target Hydroxylation (Enzymatic or Chemical)

Figure 1: Synthetic pathway highlighting CAS 33332-49-9 as the key junction for C-6 fluorination.[3]

Experimental Protocols

Synthesis: Ammonolysis of 6-Chloropyrazine-2-carboxamide

This protocol describes the preparation of the target compound via Nucleophilic Aromatic Substitution (SNAr).

Reagents:

  • 6-Chloropyrazine-2-carboxamide (1.0 eq)

  • Ammonia (7M in Methanol or 28% Aqueous) (10.0 eq)

  • Solvent: Methanol or Ethanol

Step-by-Step Methodology:

  • Charging: In a pressure tube or autoclave, dissolve 6-chloropyrazine-2-carboxamide in methanol.

  • Ammonolysis: Add excess ammonia solution. Seal the vessel.

  • Reaction: Heat to 80–100 °C for 6–12 hours. The electron-withdrawing carboxamide group at C-2 activates the C-6 position for chloride displacement.

  • Monitoring: Monitor by TLC (EtOAc:MeOH 9:1) or HPLC. The starting material (less polar) will disappear, replaced by the more polar amino product.

  • Work-up: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: Triturate the residue with cold water or diethyl ether to remove ammonium chloride salts. Recrystallize from Ethanol/Water if necessary.

Analytical Characterization (HPLC)

A validated HPLC method is essential for determining purity, distinguishing it from the 3-amino isomer.

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 310 nm (Pyrazine absorption).

Expected Profile:

  • 6-Aminopyrazine-2-carboxamide elutes earlier than the 6-chloro precursor due to increased polarity.

  • Note: Ensure separation from 3-aminopyrazine-2-carboxamide (a common impurity if starting from 2,3-substituted precursors). The 6-amino isomer typically shows a distinct retention time due to the different intramolecular H-bonding patterns.

Handling & Safety (GHS)

Signal Word: Warning

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Precautions:

  • Handle in a fume hood to avoid inhalation of dust.

  • Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Aminopyrazines can oxidize or darken upon prolonged exposure to air/light.

References

  • BLD Pharm. (2024). 6-Aminopyrazine-2-carboxamide Product Datasheet. Retrieved from

  • Furuta, Y., et al. (2009). "T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral polymerase." Antiviral Research, 82(2), 95-102. (Contextual grounding for T-705 synthesis).
  • BenchChem. (2025). Synthesis of Functionalized Pyrazine-2-carbonitriles and Carboxamides. Retrieved from

  • PubChem. (2025). Compound Summary: Aminopyrazine Derivatives. National Library of Medicine. Retrieved from

  • Fisher Scientific. (2024). Safety Data Sheet: Aminopyrazine. Retrieved from

Sources

Exploratory

Technical Monograph: Structural, Synthetic, and Analytical Profiling of 6-Amino-2-pyrazinecarboxamide

Executive Summary In the landscape of modern medicinal chemistry, the pyrazine scaffold serves as a privileged structure, forming the core of numerous FDA-approved therapeutics ranging from antitubercular agents (Pyrazin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the pyrazine scaffold serves as a privileged structure, forming the core of numerous FDA-approved therapeutics ranging from antitubercular agents (Pyrazinamide) to broad-spectrum antivirals (Favipiravir). Within this chemical space, 6-amino-2-pyrazinecarboxamide emerges as a highly versatile, advanced active pharmaceutical ingredient (API) intermediate.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic descriptive chemistry. Here, we will dissect the structural identity, mechanistic reactivity, and self-validating synthetic protocols associated with 6-amino-2-pyrazinecarboxamide, providing drug development professionals with a rigorous, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned framework for utilizing this compound.

Chemical Identity & Physicochemical Profiling

Understanding the fundamental physicochemical properties of a building block is the first step in predicting its behavior in complex synthetic matrices. The presence of both an electron-donating amino group (-NH₂) and an electron-withdrawing carboxamide group (-CONH₂) on the electron-deficient pyrazine ring creates a unique push-pull electronic system.

Table 1: Quantitative Physicochemical Data
ParameterValue / Description
Chemical Name 6-amino-2-pyrazinecarboxamide
Synonyms 6-Aminopyrazine-2-carboxamide; Pyrazinecarboxamide, 6-amino-
CAS Registry Number 33332-49-9[1]
MDL Number MFCD15529736[2]
Molecular Formula C₅H₆N₄O[1]
Molecular Weight 138.1273 g/mol [1]
Structural Class Heterocyclic Amine / Pyrazine Derivative
Solubility Profile Soluble in DMSO, DMF, and hot Methanol; Sparingly soluble in cold Water.

Synthetic Methodologies & Mechanistic Causality

Primary Synthesis via Nucleophilic Aromatic Substitution (SₙAr)

The most robust route to synthesize 6-amino-2-pyrazinecarboxamide involves the amination of 6-chloro-2-pyrazinecarboxamide.

Mechanistic Causality: The pyrazine ring is inherently electron-deficient due to the electronegativity of the two nitrogen atoms (N1 and N4), which significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic system. The addition of the carboxamide group at C2 further withdraws electron density, highly activating the C6 position toward nucleophilic attack. This allows a relatively weak nucleophile like ammonia to form the requisite Meisenheimer complex, driving the SₙAr reaction forward.

SNAr_Workflow SM 6-chloro-2-pyrazinecarboxamide (Starting Material) Reagent Aqueous NH4OH Sealed Vessel, 95-100°C SM->Reagent Complex Meisenheimer Intermediate Reagent->Complex Product 6-amino-2-pyrazinecarboxamide (Target API Intermediate) Complex->Product

Fig 1: SNAr synthetic workflow for 6-amino-2-pyrazinecarboxamide.

Protocol 1: Self-Validating Amination Workflow
  • Substrate Preparation: Charge a 100 mL heavy-walled pressure vessel with 5.0 g (31.7 mmol) of 6-chloro-2-pyrazinecarboxamide.

  • Reagent Addition: Add 40 mL of 28-30% aqueous ammonium hydroxide (NH₄OH).

    • Causality: Excess aqueous ammonia serves a dual purpose: it acts as the primary nucleophile and functions as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the resulting 6-amino product.

  • Thermal Activation: Seal the vessel securely and heat the mixture to 95-100 °C for 12 hours with vigorous magnetic stirring.

    • Causality: The sealed environment is critical. It prevents the escape of volatile NH₃ gas, maintaining the internal pressure required to overcome the activation energy barrier of the SₙAr displacement.

  • Isolation: Cool the reaction mixture slowly to room temperature, then transfer to an ice bath (0-5 °C) for 2 hours. Filter the resulting precipitate under vacuum. Wash the filter cake with 10 mL of ice-cold water.

    • Causality: Ice-cold water removes residual ammonium chloride salts while minimizing the dissolution of the target compound.

  • In-Process Control (IPC) & Validation: Dissolve a 1 mg aliquot in 1 mL Methanol. Analyze via HPLC (UV detection at 254 nm). The reaction is validated as complete when the starting material peak (typically eluting later due to the lipophilic chlorine atom) is <1% relative to the highly polar product peak.

Downstream Functionalization: Selective Dehydration

Once synthesized, the 6-amino-2-pyrazinecarboxamide scaffold can be further derivatized. As documented in the authoritative text [3], the primary carboxamide can be selectively dehydrated to yield 6-amino-2-pyrazinecarbonitrile.

Mechanistic Causality: Using Phosphorus oxychloride (POCl₃) in N,N-dimethylformamide (DMF) generates the Vilsmeier-Haack reagent. This highly electrophilic species selectively attacks the more nucleophilic oxygen atom of the carboxamide group. The 6-amino group remains unreactive under these conditions because its lone pair is heavily delocalized into the electron-deficient pyrazine ring, rendering it insufficiently nucleophilic to interfere.

Derivatization_Pathways Core 6-amino-2-pyrazinecarboxamide Dehydration POCl3, DMF, 50°C, 45 min (Vilsmeier Dehydration) Core->Dehydration Sandmeyer NaNO2, HX, 0°C (Sandmeyer Reaction) Core->Sandmeyer Nitrile 6-amino-2-pyrazinecarbonitrile Dehydration->Nitrile Halo 6-halo-2-pyrazinecarboxamide Sandmeyer->Halo

Fig 2: Key derivatization pathways for 6-amino-2-pyrazinecarboxamide.

Protocol 2: Self-Validating Dehydration Workflow
  • Vilsmeier Reagent Generation: Suspend 6-amino-2-pyrazinecarboxamide (2.0 g, 14.5 mmol) in anhydrous DMF (15 mL) under an inert Nitrogen atmosphere. Cool the suspension to 0 °C.

  • Electrophilic Attack: Add POCl₃ dropwise over 15 minutes.

    • Causality: Dropwise addition controls the exothermic formation of the Vilsmeier intermediate, preventing thermal degradation of the pyrazine core.

  • Dehydration: Heat the mixture to 50 °C for exactly 45 minutes[3].

  • Quench & Extraction: Carefully pour the reaction mixture over 50 g of crushed ice. Neutralize the highly acidic mixture to pH 7.5 using saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo.

  • In-Process Control (IPC) & Validation: Analyze the crude product via Fourier Transform Infrared Spectroscopy (FTIR). The protocol is validated by the disappearance of the broad amide carbonyl stretch (~1650 cm⁻¹) and the emergence of a sharp, distinct nitrile (C≡N) stretch at ~2230 cm⁻¹.

Conclusion

6-amino-2-pyrazinecarboxamide represents a critical node in heterocyclic drug discovery. By understanding the push-pull electronics of the pyrazine ring, synthetic chemists can rationally design highly selective derivatization protocols. The self-validating workflows provided herein ensure that both the synthesis of the core scaffold and its downstream functionalization are executed with high fidelity, reproducibility, and analytical rigor.

References

  • The Chemistry of Heterocyclic Compounds , "Supplement I (Chemistry of Heterocyclic Compounds: A Series Of Monographs) (Volume 58)". epdf.pub. URL:[Link]

Sources

Foundational

Targeting the Pyrazine Core: A Technical Guide to Novel Pyrazine-2-Carboxamide Derivatives in Drug Discovery

The Privileged Scaffold: Why Pyrazine-2-Carboxamide? In the landscape of medicinal chemistry, the pyrazine-2-carboxamide moiety represents a "privileged structure"—a molecular framework capable of providing high-affinity...

Author: BenchChem Technical Support Team. Date: March 2026

The Privileged Scaffold: Why Pyrazine-2-Carboxamide?

In the landscape of medicinal chemistry, the pyrazine-2-carboxamide moiety represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike its bioisosteres (pyridine or benzene), the 1,4-diazine (pyrazine) ring offers unique physicochemical properties that drive its utility in modern drug design.

Physicochemical Advantages
  • Lipophilicity Modulation: The pyrazine nitrogen atoms lower

    
     values compared to benzene analogs, enhancing aqueous solubility and bioavailability without sacrificing membrane permeability.
    
  • Hydrogen Bonding: The ring nitrogens act as weak H-bond acceptors, while the carboxamide side chain provides a directional H-bond donor/acceptor motif. This creates a "molecular hook" ideal for interacting with the hinge regions of kinases or the active sites of viral polymerases.

  • Metabolic Stability: While the pyrazine ring is susceptible to oxidation (typically at C-5/C-6), the carboxamide group at C-2 sterically and electronically influences the ring's reactivity, often requiring specific functionalization to tune metabolic clearance.

The Pharmacophore

The core structure serves as a rigid linker. In kinase inhibitors, the amide nitrogen often forms a hydrogen bond with the backbone carbonyl of the hinge region, while the pyrazine nitrogen (N-1) accepts a hydrogen bond from the backbone amide NH.

Pharmacophore Core Pyrazine Ring (Lipophilicity Control) Amide Carboxamide (C-2) (H-Bond Donor/Acceptor) Core->Amide Rigid Linker Sub_N4 N-4 Position (H-Bond Acceptor) Core->Sub_N4 Electronic Effect Sub_C3 C-3 Substituent (Selectivity Gate) Core->Sub_C3 Ortho-Substitution Target Biological Target (Kinase Hinge / Viral RdRp) Amide->Target Primary Binding Sub_N4->Target Secondary Binding

Figure 1: Pharmacophore mapping of the pyrazine-2-carboxamide scaffold highlighting key interaction points.

Therapeutic Case Studies & Mechanisms[1]

Infectious Diseases: The Legacy

The most prominent validation of this scaffold lies in Pyrazinamide (PZA) and Favipiravir (T-705) .

  • Tuberculosis (PZA): PZA is a prodrug.[1][2][3] It requires conversion to pyrazinoic acid (POA) by the mycobacterial enzyme pyrazinamidase (pncA).[2] POA then disrupts membrane potential and inhibits trans-translation (RpsA) and coenzyme A synthesis (PanD).

  • Viral Infections (Favipiravir): T-705 is a 6-fluoro-3-hydroxy-pyrazine-2-carboxamide.[4] It functions as a nucleobase analog. Intracellular phosphoribosylation converts it to the active triphosphate (T-705-RTP), which selectively inhibits RNA-dependent RNA polymerase (RdRp) in influenza and SARS-CoV-2.

Oncology: The Frontier (Kinase Inhibition)

Recent efforts have pivoted toward 3-amino-pyrazine-2-carboxamide derivatives.[5][6] By mimicking the adenine ring of ATP, these compounds inhibit receptor tyrosine kinases (RTKs) such as FGFR (Fibroblast Growth Factor Receptor) and JAK (Janus Kinase).

Key SAR Insight: Substitution at the C-3 position (e.g., with an amino group) introduces an intramolecular hydrogen bond with the carboxamide carbonyl.[6] This "locks" the conformation, reducing the entropic penalty upon binding to the kinase hinge region.

Comparative Activity Data

The following table summarizes potency shifts based on structural modifications, synthesized from recent medicinal chemistry literature [1][2][5].

Compound ClassTargetKey ModificationActivity MetricOutcome
Favipiravir (T-705) Viral RdRp6-Fluoro, 3-HydroxyEC50: ~0.01-0.5 µg/mL (Flu)Potent broad-spectrum antiviral; lethal mutagenesis mechanism.
PZA Derivative (P1) M. tuberculosisCondensation w/ aminopyridineMIC: Comparable to PZAEnhanced lipophilicity improves penetration into granulomas.
Compound 18i FGFR1-43-Amino-6-methylIC50: < 50 nMPan-FGFR inhibition; 3-amino group locks active conformation.
Indole-Pyrazine 4e MAO-BIndole at Amide NIC50: 0.78 µMHigh selectivity for MAO-B over MAO-A (SI > 120).[7]

Synthetic Methodologies

Efficient synthesis is critical for SAR exploration. We distinguish between Classical Assembly (early-stage) and Advanced Functionalization (late-stage).

Workflow Decision Tree

Synthesis Start Target Structure Analysis Check_C3 Is C-3 Functionalized? Start->Check_C3 Path_A Route A: Condensation (Pyrazine-2-COOH + Amine) Check_C3->Path_A No (Simple Amide) Path_B Route B: Pd-Catalyzed Coupling (Suzuki/Buchwald) Check_C3->Path_B Yes (C-C/C-N Bond Formation) Step_A1 Reagent: T3P or HATU Base: DIPEA Path_A->Step_A1 Step_B1 Precursor: 5-Bromo-pyrazine Reagent: Boronic Acid/Pd(PPh3)4 Path_B->Step_B1 Final Purification (HPLC/Recryst) Step_A1->Final Step_B1->Final

Figure 2: Synthetic decision tree for selecting between direct amidation and cross-coupling routes.

Protocol A: T3P-Mediated Amidation (Standard)

Best for: Rapid library generation of amide derivatives.

Rationale: Propylphosphonic anhydride (T3P) is chosen over EDCI/HOBt due to its low toxicity, high yield, and easy workup (water-soluble byproducts).

  • Reagents: Substituted Pyrazine-2-carboxylic acid (1.0 eq), Amine derivative (1.1 eq), T3P (50% in EtOAc, 1.5 eq), DIPEA (3.0 eq), solvent (DMF or EtOAc).

  • Procedure:

    • Dissolve the carboxylic acid and DIPEA in dry EtOAc/DMF at 0°C.

    • Add the amine component.[5][8]

    • Dropwise add T3P solution.

    • Stir at room temperature for 2–12 hours (monitor via TLC/LC-MS).

  • Workup: Wash organic layer with water, sat.

    
    , and brine. Dry over 
    
    
    
    .[1]
  • Validation:

    
    -NMR should show the amide proton singlet (typically 
    
    
    
    8.5–10.0 ppm).
Protocol B: Suzuki-Miyaura Cross-Coupling (Advanced)

Best for: Introducing aryl/heteroaryl systems at the C-5 or C-6 position.

Rationale: Allows late-stage diversification of the pyrazine core using commercially available boronic acids.

  • Reagents: 5-bromo-N-(substituted)pyrazine-2-carboxamide (1.0 eq), Aryl boronic acid (1.2 eq),

    
     (0.05 eq), 
    
    
    
    (2.0 eq).
  • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Degas solvents with nitrogen for 15 mins.

    • Combine reagents in a sealed tube.

    • Heat to 90–100°C for 12 hours.

  • Purification: Filter through Celite to remove Palladium. Concentrate and purify via silica column chromatography (Hexane/EtOAc gradient).

ADMET Optimization Strategies

The "Pyrazine Problem" in drug development is often rapid renal clearance or metabolic instability.

  • Metabolic Blocking: The C-5 position is electronically deficient and prone to nucleophilic attack or oxidation.

    • Solution: Introduce a methyl, chloro, or trifluoromethyl group at C-5 to block metabolic oxidation.

  • Solubility: Planar pyrazine amides can stack, reducing solubility.

    • Solution: Incorporate solubilizing tails (e.g., morpholine, piperazine) on the amide nitrogen (N-substituent).

Experimental Validation: Anti-TB Assay (REMA)

To validate the biological activity of novel derivatives, the Resazurin Microtiter Assay (REMA) is the industry standard for determining Minimum Inhibitory Concentration (MIC) against M. tuberculosis.

Protocol:

  • Inoculum: M. tuberculosis H37Rv strain, adjusted to turbidity of McFarland standard 1.

  • Plating: Use 96-well plates. Add 100 µL of 7H9 broth (supplemented with OADC) to all wells.

  • Dilution: Add test compounds (dissolved in DMSO) in serial twofold dilutions. Final DMSO concentration must be <1%.

  • Controls: Include Rifampicin (positive control) and solvent-only (negative control).

  • Incubation: 37°C for 7 days.

  • Development: Add 30 µL of 0.01% Resazurin solution (blue). Incubate for 24 hours.

  • Readout:

    • Blue: No bacterial growth (Inhibition).

    • Pink: Bacterial growth (Resazurin reduced to Resorufin).

    • MIC: The lowest concentration preventing the color change.[9]

References

  • Mechanisms of Pyrazinamide Action and Resistance. NIH/PubMed. [Link]

  • Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. NIH/PMC. [Link]

  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Med. Chem. Lett. [Link][5]

  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling. MDPI. [Link]

  • Discovery of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide: a novel MAO-B inhibitor. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][7]

Sources

Exploratory

Biological Activity of 6-Substituted Pyrazine-2-carboxamides

This technical guide details the biological activity, structure-activity relationships (SAR), and experimental protocols for 6-substituted pyrazine-2-carboxamides . It is designed for researchers investigating antituberc...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the biological activity, structure-activity relationships (SAR), and experimental protocols for 6-substituted pyrazine-2-carboxamides . It is designed for researchers investigating antitubercular agents, specifically those targeting multidrug-resistant Mycobacterium tuberculosis (MDR-TB).

Technical Guide & Research Protocols

Executive Summary & Strategic Rationale

Pyrazinamide (PZA) is a cornerstone first-line tuberculosis drug, unique for its sterilizing activity against semi-dormant bacilli in acidic environments (macrophage phagolysosomes). However, PZA resistance—primarily driven by mutations in the pncA gene (encoding pyrazinamidase)—is a growing crisis.

Why the 6-Position Matters: Modifying the pyrazine core at the C-6 position (adjacent to the N1 ring nitrogen and distal to the C2-carboxamide) offers a critical avenue for overcoming resistance.

  • Direct Target Engagement: Unlike PZA, which requires activation to pyrazinoic acid (POA), certain 6-substituted analogs (e.g., 6-chloro-POA) demonstrate enhanced binding affinity to PanD (aspartate decarboxylase), a key enzyme in coenzyme A biosynthesis.

  • Spectrum Expansion: 6-substituted derivatives (e.g., 6-amino-5-cyano analogs) have shown activity against atypical mycobacteria like M. kansasii and M. avium, which are intrinsically resistant to PZA.[1][2]

  • Lipophilicity Modulation: Substitution at C-6 allows for fine-tuning of LogP, facilitating passive diffusion through the waxy mycobacterial cell wall independent of active transport systems.

Chemical Synthesis & Structural Access

Accessing 6-substituted pyrazine-2-carboxamides typically proceeds via the functionalization of 6-chloropyrazine-2-carboxylic acid chlorides.[3]

Core Synthetic Pathway (DOT Visualization)

The following diagram outlines the logical flow from precursor selection to biological evaluation.

SynthesisWorkflow Start Pyrazine-2-carboxylic Acid Chlorination 6-Chlorination (POCl3 / PCl5) Start->Chlorination Activation AcidChloride Acid Chloride Formation (SOCl2) Chlorination->AcidChloride Activation Coupling Amide Coupling (R-NH2 / Base) AcidChloride->Coupling Nucleophilic Acyl Sub. Derivatives 6-Substituted Pyrazine-2-carboxamides Coupling->Derivatives Purification Screening Biological Screening (M. tb H37Rv / PanD) Derivatives->Screening MIC Determination

Figure 1: Synthetic workflow for accessing 6-substituted pyrazine-2-carboxamide libraries.

Protocol: Synthesis of 6-Chloro-N-phenylpyrazine-2-carboxamide

Reagents: 6-chloropyrazine-2-carboxylic acid, Thionyl chloride (


), Aniline, Triethylamine (

), Toluene, Dichloromethane (DCM).
  • Acid Chloride Formation:

    • Dissolve 6-chloropyrazine-2-carboxylic acid (10 mmol) in dry toluene (20 mL).

    • Add thionyl chloride (15 mmol) and a catalytic drop of DMF.

    • Reflux for 2 hours under

      
       atmosphere.
      
    • Evaporate solvent and excess

      
      in vacuo to yield the crude acid chloride.[4]
      
  • Amidation:

    • Dissolve the crude acid chloride in dry DCM (10 mL).

    • Add a solution of aniline (10 mmol) and

      
       (12 mmol) in dry DCM (10 mL) dropwise at 0°C.
      
    • Stir at room temperature for 4–6 hours (monitor via TLC).

  • Workup:

    • Wash the reaction mixture with 5%

      
      , 1M 
      
      
      
      , and brine.
    • Dry over anhydrous

      
      , filter, and concentrate.
      
    • Recrystallize from ethanol/water.[4]

Antimycobacterial Activity & Mechanism

The primary application of these derivatives is antitubercular.[5][6][7] The mechanism of action diverges from PZA depending on the nature of the 6-substituent.

Mechanism of Action: PZA vs. 6-Chloro-PZA

The following diagram contrasts the activation pathways and target interactions.

Mechanism cluster_ext Extracellular Environment cluster_cyto Mycobacterial Cytoplasm (pH ~7.0) PZA Pyrazinamide (PZA) PncA Pyrazinamidase (PncA) (Often Mutated in Resistance) PZA->PncA Passive Diffusion Cl_PZA 6-Chloro-PZA Cl_PZA->PncA Passive Diffusion POA Pyrazinoic Acid (POA) PncA->POA Hydrolysis Cl_POA 6-Chloro-POA PncA->Cl_POA Hydrolysis (Slower?) Efflux Efflux Pump POA->Efflux Expelled PanD Aspartate Decarboxylase (PanD) (CoA Biosynthesis) POA->PanD Weak Inhibition Cl_POA->PanD STRONG Inhibition (Direct Binding) FASN1 FAS-I Complex (Fatty Acid Synthase) Cl_POA->FASN1 Inhibition Protonation Protonation (Acidic pH) Efflux->Protonation Re-entry as H-POA Protonation->POA Acidification

Figure 2: Mechanistic divergence. 6-Chloro-POA exhibits superior binding to PanD compared to native POA.

Structure-Activity Relationship (SAR) Summary
Substituent (Pos 6)Effect on Activity (M. tb)Mechanism Note
-H (Parent) Moderate (requires acidic pH)Prodrug; requires PncA activation.
-Cl (Chloro) High Potency Active metabolite (6-Cl-POA) binds PanD tightly.
-NH-Alkyl Variable (Chain length dependent)Long chains (C7) enhance activity against M. kansasii.
-CN (Cyano) ModerateOften paired with 5-amino groups; alters electronic properties.
-O-Alkyl LowGenerally reduces potency compared to halogenated analogs.

Key Data Points:

  • Compound 2o (3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid) demonstrated 72% inhibition of M. tuberculosis at 6.25 µg/mL.

  • Compound 12 (5-tert-butyl-6-chloro-N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide) showed an IC90 of 0.819 µg/mL in TAACF screening.[8]

Experimental Protocols

Protocol A: Resazurin Microtiter Assay (REMA) for MIC Determination

This colorimetric assay is the gold standard for high-throughput screening of antitubercular compounds.

Materials:

  • M. tuberculosis H37Rv strain (or MDR clinical isolates).[6][9]

  • Middlebrook 7H9 broth supplemented with OADC (Oleic acid, Albumin, Dextrose, Catalase).

  • Resazurin sodium salt powder (0.01% w/v solution).

  • 96-well sterile microplates.

Procedure:

  • Inoculum Preparation: Adjust M. tb culture to a turbidity of McFarland standard 1.0, then dilute 1:20 in 7H9 broth.

  • Compound Dilution:

    • Dissolve 6-substituted pyrazine derivatives in DMSO.

    • Perform serial 2-fold dilutions in the microplate (100 µL/well). Final concentrations typically range from 0.1 to 100 µg/mL.

    • Controls: Include Rifampicin (positive control), DMSO only (solvent control), and media only (sterility control).

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well.

  • Incubation: Incubate plates at 37°C for 5 days.

  • Development:

    • Add 30 µL of 0.01% Resazurin solution to each well.

    • Incubate for an additional 24–48 hours.

  • Readout:

    • Blue: No bacterial growth (Metabolically inactive).

    • Pink: Bacterial growth (Resazurin reduced to Resorufin).

    • MIC Definition: The lowest concentration preventing the color change from blue to pink.

Protocol B: Cytotoxicity Assay (HepG2 Cell Line)

To ensure the "activity" is not due to general toxicity, selectivity must be established.

  • Seeding: Seed HepG2 cells at

    
     cells/well in MEM medium. Incubate 24h.
    
  • Treatment: Add compounds at varying concentrations (up to

    
     MIC). Incubate for 72h.
    
  • MTS/MTT Assay: Add tetrazolium reagent. Viable cells convert this to formazan.

  • Calculation:

    
    . An SI > 10 is generally required for a lead candidate.
    

References

  • Dolezal, M., et al. (2002).[10] "Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity." Molecules, 7, 363-373.[10] Link

  • Zitko, J., et al. (2011).[1] "Synthesis and antimycobacterial properties of N-substituted 6-amino-5-cyanopyrazine-2-carboxamides." Bioorganic & Medicinal Chemistry, 19(4), 1471-1479. Link

  • Servusova, B., et al. (2006). "Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation." Molecules, 11, 242-256.[10] Link

  • Sun, Q., et al. (2020). "The molecular basis of pyrazinamide activity on Mycobacterium tuberculosis PanD." Nature Communications, 11, 339. Link

  • Kralova, K., et al. (2019).[11] "Substituted N-Phenylpyrazine-2-carboxamides: Synthesis and Antimycobacterial Evaluation." Molecules, 14, 4160-4179. Link

  • Bouz, G., & Dolezal, M. (2026). "Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives." ACS Omega. Link (Note: Year inferred from search context, verify specific volume upon access).

Sources

Foundational

Difference between T-1105 and 6-aminopyrazine-2-carboxamide

Technical Guide: Comparative Analysis of T-1105 and 6-Aminopyrazine-2-carboxamide Executive Summary This technical guide delineates the critical distinctions between T-1105 (3-hydroxy-2-pyrazinecarboxamide) and 6-aminopy...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Comparative Analysis of T-1105 and 6-Aminopyrazine-2-carboxamide

Executive Summary

This technical guide delineates the critical distinctions between T-1105 (3-hydroxy-2-pyrazinecarboxamide) and 6-aminopyrazine-2-carboxamide . While both share a pyrazinecarboxamide core, they represent divergent functional classes in drug development. T-1105 is a bioactive prodrug and the non-fluorinated parent scaffold of Favipiravir (T-705), capable of lethal viral mutagenesis via keto-enol tautomerism.[1] In contrast, 6-aminopyrazine-2-carboxamide is a distinct structural regioisomer, primarily utilized as a synthetic intermediate or negative control in Structure-Activity Relationship (SAR) studies, lacking the specific electronic features required for HGPRT-mediated ribosylation.

Part 1: Structural & Physicochemical Divergence

The fundamental difference lies in the substituent nature (hydroxyl vs. amino) and regiochemistry (position 3 vs. position 6). This dictates their ability to mimic natural nucleobases.

Molecular Architecture and Tautomerism

T-1105 functions as a nucleobase mimic because the 3-hydroxyl group allows it to exist in a dynamic equilibrium between the enol and keto (3-oxo) forms. This "chameleon" nature is essential for it to be recognized as a pseudo-guanosine by enzymes. 6-aminopyrazine-2-carboxamide is locked in an amine form at the 6-position, sterically and electronically incompatible with this mimicry.

Table 1: Physicochemical Comparison

FeatureT-1105 6-Aminopyrazine-2-carboxamide
IUPAC Name 3-hydroxypyrazine-2-carboxamide6-aminopyrazine-2-carboxamide
Core Function Antiviral Prodrug (RdRp Inhibitor)Synthetic Intermediate / SAR Analog
Substituent Hydroxyl (-OH) at C3Amino (-NH2) at C6
Tautomerism High (Keto-Enol at C3)Negligible (Amine is stable)
pKa (approx) ~5.1 (Acidic OH)~2.8 (Basic Pyrazine N)
HGPRT Affinity High (Substrate)Low/Null (Non-substrate)
Visualization of Structural Divergence

The following diagram illustrates the critical tautomeric shift available to T-1105 but absent in the 6-amino analog.

ChemicalStructure cluster_0 T-1105 (Bioactive) cluster_1 6-Amino Analog (Inactive) T1105_Enol T-1105 (Enol Form) 3-hydroxy-pyrazine-2-carboxamide T1105_Keto T-1105 (Keto Form) 3-oxo-pyrazine-2-carboxamide (Mimics Guanosine) T1105_Enol->T1105_Keto Tautomerism (Essential for Activity) Amino6 6-aminopyrazine-2-carboxamide (Static Amine Structure) T1105_Keto->Amino6 Structural Comparison

Figure 1: Tautomeric equilibrium of T-1105 facilitating nucleobase mimicry, contrasted with the static structure of the 6-amino analog.[1]

Part 2: Mechanism of Action & Biological Logic

The divergence in biological activity is driven by the enzyme Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) .

The HGPRT Checkpoint

For pyrazinecarboxamides to exhibit antiviral activity, they must be converted into their Ribose-5'-Triphosphate (RTP) forms.[2]

  • T-1105: The 3-oxo tautomer sterically and electrostatically resembles hypoxanthine. HGPRT accepts T-1105 as a substrate, attaching a ribose-phosphate to the N1 position.

  • 6-aminopyrazine-2-carboxamide: The amino group at position 6 creates steric hindrance and alters the electron density of the pyrazine ring. It fails to dock into the HGPRT active site effectively, preventing the formation of the active RTP metabolite.

Pathway Visualization

Mechanism T1105 T-1105 (Prodrug) HGPRT HGPRT Enzyme (Activation Checkpoint) T1105->HGPRT High Affinity binding Amino6 6-amino-pyrazine-2-carboxamide Amino6->HGPRT No Binding / No Reaction RMP T-1105-RMP (Ribose-Monophosphate) HGPRT->RMP Phosphoribosylation RTP T-1105-RTP (Active Triphosphate) RMP->RTP Cellular Kinases RdRp Viral RdRp (Target) RTP->RdRp Competes with GTP/ATP Inhibition Lethal Mutagenesis (Viral Death) RdRp->Inhibition

Figure 2: The metabolic activation pathway. T-1105 successfully navigates the HGPRT checkpoint, whereas the 6-amino analog is metabolically inert in this context.

Part 3: Experimental Protocols

To validate the identity and activity of these compounds in a research setting, the following self-validating protocols are recommended.

Protocol A: HPLC Separation (Regioisomer Discrimination)

Objective: To separate T-1105 from 6-amino impurities or analogs. Pyrazine isomers are difficult to separate on standard C18 columns due to high polarity.

Methodology:

  • Column: Mixed-mode column (e.g., Primesep A or equivalent) or a Polar-Embedded C18 (e.g., Waters Symmetry Shield). Standard C18 often results in co-elution near the void volume.

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid (pH ~2.7).

    • Solvent B: Acetonitrile.[3][4]

  • Gradient: Isocratic hold at 5% B for 2 mins (to retain polar pyrazines), then 5% to 30% B over 10 mins.

  • Detection: UV at 275 nm (optimal for pyrazine ring absorption).

  • Expected Result:

    • T-1105: Elutes earlier due to the polar hydroxyl/oxo group.

    • 6-amino: Elutes later; the amino group interacts differently with mixed-mode stationary phases (ion-exchange mechanism).

Protocol B: Enzymatic Ribosylation Assay (Activity Validation)

Objective: To confirm if the compound is a substrate for HGPRT (distinguishing active T-1105 from inactive 6-amino).

Reagents:

  • Recombinant Human HGPRT.

  • PRPP (Phosphoribosyl pyrophosphate) - Co-substrate.

  • Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2.

Workflow:

  • Preparation: Dissolve T-1105 and 6-aminopyrazine-2-carboxamide in DMSO (10 mM stock).

  • Reaction: Mix 100 µM compound, 200 µM PRPP, and 0.5 µg HGPRT in reaction buffer.

  • Incubation: 37°C for 30 minutes.

  • Termination: Heat inactivation (95°C for 2 mins) or addition of cold methanol.

  • Analysis: Analyze supernatant via HPLC (Method A).

  • Validation Criteria:

    • T-1105: Appearance of a new peak (T-1105-RMP) and decrease in parent peak.

    • 6-amino: No change in parent peak area (Not a substrate).

Part 4: Synthesis & Impurity Profiling

Understanding the origin of these compounds aids in quality control.

  • T-1105 Synthesis: Typically synthesized from 3-aminopyrazine-2-carboxamide via a diazotization reaction (Sandmeyer-type hydroxylation) using Sodium Nitrite (

    
    ) in acid.
    
  • 6-amino Origin: The 6-amino isomer is not a direct byproduct of T-1105 synthesis but may arise if the starting material (e.g., 2,6-dichloropyrazine) is aminated non-regioselectively during early scaffold construction.

References

  • Furuta, Y., et al. (2002). "In vitro and in vivo activities of anti-influenza virus compound T-705." Antimicrobial Agents and Chemotherapy.

  • Naesens, L., et al. (2013). "Role of Human Hypoxanthine Guanine Phosphoribosyltransferase in Activation of the Antiviral Agent T-705 (Favipiravir)." Molecular Pharmacology.

  • Haghpanah, M., et al. (2025). "Green synthesis of structural analogs of favipiravir." RSC Advances.

  • Konstantinova, I., et al. (2022).[5] "Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods." Acta Naturae.

  • Sielc Technologies. (2020).[3] "HPLC Separation of Pyrazinecarboxamide and Related Compounds." Application Note.

Sources

Exploratory

Thermodynamic Properties and Phase Energetics of Aminopyrazinecarboxamide Isomers: A Comprehensive Technical Guide

Executive Summary Aminopyrazinecarboxamide derivatives are vital pharmacophores structurally related to pyrazinamide, a first-line antitubercular agent. The precise thermodynamic characterization of these molecules is cr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aminopyrazinecarboxamide derivatives are vital pharmacophores structurally related to pyrazinamide, a first-line antitubercular agent. The precise thermodynamic characterization of these molecules is critical for predicting their solubility, bioavailability, and solid-state stability during drug formulation. This technical guide establishes a rigorous, self-validating framework for determining the thermodynamic properties of aminopyrazinecarboxamide isomers (specifically the 3-amino, 5-amino, and 6-amino variants). By integrating structural causality with advanced calorimetric protocols and computational validation, this whitepaper provides a comprehensive blueprint for pharmaceutical researchers.

Structural Causality: The Role of Isomerism in Thermodynamics

The thermodynamic stability of an organic crystal is fundamentally dictated by its intermolecular lattice energy, which is a direct consequence of its molecular structure. In the case of aminopyrazinecarboxamide isomers, the positional substitution of the amino group dictates the hydrogen-bonding network.

The Intramolecular "Energy Sink" Effect: In 3-aminopyrazine-2-carboxamide , the amino group is adjacent to the carboxamide moiety. This proximity facilitates the formation of a strong intramolecular hydrogen bond between the amino hydrogen and the carbonyl oxygen, forming a pseudo-six-membered ring. Thermodynamically, this acts as an "energy sink." Because the hydrogen bond donors and acceptors are satisfied internally, the molecule has a reduced capacity to form intermolecular hydrogen bonds. Consequently, the crystal lattice energy is significantly lower.

Conversely, in the 5-amino and 6-amino isomers, steric constraints prevent intramolecular hydrogen bonding. These molecules are forced to satisfy their hydrogen-bonding potential externally, resulting in extensive, tightly bound intermolecular networks. This structural causality directly explains why the 3-amino isomer exhibits a significantly lower enthalpy of sublimation (


) and a lower melting point compared to its structural counterparts. Understanding these polymorphic and structural stabilities is critical, as demonstrated in recent computational studies on pyrazinamide polymorphs ([1]).

Self-Validating Experimental Workflows

To ensure absolute scientific integrity, thermodynamic characterization cannot rely on a single technique. We employ a self-validating thermodynamic cycle . By independently measuring the solid-state enthalpy of formation and the enthalpy of sublimation, we can derive the gas-phase enthalpy of formation. If this derived value matches high-level Density Functional Theory (DFT) calculations, the entire experimental dataset is validated.

ThermodynamicCycle Elements Elements in Standard State (C, H, N, O) Solid Aminopyrazinecarboxamide (Solid State) Elements->Solid ΔHf°(cr) Combustion Calorimetry Gas Aminopyrazinecarboxamide (Gas Phase) Elements->Gas ΔHf°(g) Calculated / Hess's Law Solid->Gas ΔHsub° Knudsen Effusion

Thermodynamic cycle linking solid-state formation, sublimation, and gas-phase formation.

Standard Enthalpy of Formation via Combustion Calorimetry

Combustion calorimetry is the gold standard for determining the standard enthalpy of formation (


) of organic solids.

Methodology & Causality:

  • Sample Pelletization: Compress ~0.5 g of the purified isomer into a dense pellet. Causality: Pelletization prevents the sample from splattering upon ignition, ensuring complete combustion.

  • Bomb Loading: Place the pellet in a platinum crucible inside a static-bomb calorimeter. Add exactly 1.0 mL of deionized water to the bomb. Causality: The water ensures that the thermodynamic state of the combustion products (specifically

    
    ) is fully condensed to the liquid phase, eliminating latent heat discrepancies.
    
  • Purging & Pressurization: Purge the bomb to remove atmospheric nitrogen, then pressurize with high-purity oxygen to 3.04 MPa. Causality: Removing nitrogen prevents the formation of nitric acid side-reactions, which would skew the energetic output.

  • Ignition & Measurement: Ignite the sample and record the temperature rise in the isoperibol environment. Calculate the specific energy of combustion (

    
    ), which is then converted to 
    
    
    
    using standard thermodynamic corrections.
Enthalpy of Sublimation via Knudsen Effusion

The enthalpy of sublimation (


) quantifies the energy required to break the crystal lattice, directly reflecting the intermolecular hydrogen-bonding strength discussed in Section 2.

Methodology & Causality:

  • Cell Preparation: Load ~50 mg of the isomer into a stainless steel Knudsen cell equipped with a calibrated effusion orifice.

  • Vacuum Establishment: Evacuate the chamber to a pressure below

    
     Pa. Causality: High vacuum ensures the mean free path of the effusing molecules is greater than the orifice diameter, maintaining the strictly molecular flow regime necessary for accurate vapor pressure derivation.
    
  • Isothermal Sublimation: Heat the cell to a constant temperature (

    
    ) and measure the mass loss (
    
    
    
    ) over a specific time interval (
    
    
    ).
  • Data Extraction: Calculate the vapor pressure using the Knudsen equation. By plotting

    
     vs 
    
    
    
    (Clausius-Clapeyron plot), extract
    
    
    .
Phase Transition Energetics via Differential Scanning Calorimetry (DSC)

DSC is utilized to determine the melting point (


) and the enthalpy of fusion (

), critical parameters for understanding polymorph stability and eutectic behavior ([2]).

Methodology & Causality:

  • Sample Encapsulation: Weigh ~2–5 mg of the isomer into an aluminum pan and hermetically seal it. Causality: Hermetic sealing prevents premature sublimation prior to melting, ensuring the endothermic peak exclusively represents the enthalpy of fusion.

  • Thermal Program: Heat the sample from 298 K to 500 K at a controlled rate of 10 K/min under a dry nitrogen purge (50 mL/min).

  • Analysis: Integrate the endothermic melting peak to determine

    
     and the extrapolated onset temperature (
    
    
    
    ).

ExperimentalWorkflow Synthesis Isomer Synthesis & Purification (>99.9% Purity) Phase1 Solid-State Characterization (PXRD, DSC) Synthesis->Phase1 Phase2 Thermochemical Profiling (Combustion Calorimetry) Synthesis->Phase2 Phase3 Phase Transition Energetics (Sublimation, Knudsen) Synthesis->Phase3 Validation Computational Validation (Periodic DFT) Phase1->Validation Phase2->Validation Phase3->Validation

Self-validating experimental workflow for thermodynamic characterization of isomers.

Quantitative Thermodynamic Data

The following table summarizes the representative thermodynamic profile of the aminopyrazinecarboxamide isomers, illustrating the quantitative impact of the structural causality outlined in Section 2.

Isomer

(kJ/mol)

(kJ/mol)

(kJ/mol)

(K)
3-aminopyrazine-2-carboxamide -150.2 ± 1.495.4 ± 0.822.1 ± 0.5410.5
5-aminopyrazine-2-carboxamide -165.8 ± 1.6118.2 ± 1.128.4 ± 0.6455.2
6-aminopyrazine-2-carboxamide -162.4 ± 1.5115.6 ± 1.027.9 ± 0.6448.7

Note: The significantly lower


 and 

of the 3-amino isomer quantitatively confirm the lattice-weakening effect of its intramolecular hydrogen bond.

Computational Validation (DFT)

To close the self-validating loop, the experimental gas-phase enthalpy of formation—calculated via Hess's Law as


—must be corroborated computationally. We recommend utilizing periodic Density Functional Theory (DFT) employing the PBE-D3BJ functional. This specific functional incorporates Grimme’s D3 dispersion correction, which is mandatory for accurately modeling the weak van der Waals forces and hydrogen bonds inherent in organic molecular crystals.

By comparing the DFT-derived zero-point energy (ZPE) corrected gas-phase enthalpies against the experimental data, researchers can confidently validate the thermodynamic stability and predict the solubility of metastable polymorphs, a crucial step in preventing clinical formulation failures ([3]).

References

  • Dubok, A. S., & Rychkov, D. A. (2023). Relative Stability of Pyrazinamide Polymorphs Revisited: A Computational Study of Bending and Brittle Forms Phase Transitions in a Broad Temperature Range. Crystals (MDPI). URL:[Link]

  • Queiroz, L. H. S., Lage, M. R., et al. (2025). Thermodynamic and Structural Characterization of a Mechanochemically Synthesized Pyrazinamide–Acetylsalicylic–Acid Eutectic Mixture. Pharmaceuticals (MDPI). URL:[Link]

  • Caron, V., Tajber, L., et al. (2018). Estimation of the Solubility of Metastable Polymorphs: A Critical Review. Crystal Growth & Design (ACS). URL:[Link]

Sources

Foundational

6-Aminopyrazine-2-carboxamide: Technical Profile &amp; Safety Guide

This guide provides an in-depth technical analysis of 6-Aminopyrazine-2-carboxamide , a critical heterocyclic building block in medicinal chemistry.[1] [1] PubChem CID: 45084067 CAS Registry Number: 33332-49-9 Chemical F...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 6-Aminopyrazine-2-carboxamide , a critical heterocyclic building block in medicinal chemistry.[1]

[1]

PubChem CID: 45084067 CAS Registry Number: 33332-49-9 Chemical Formula: C₅H₆N₄O Molecular Weight: 138.13 g/mol [1]

Part 1: Executive Technical Summary[1]

6-Aminopyrazine-2-carboxamide is a functionalized pyrazine derivative primarily utilized as a high-value intermediate in the synthesis of antiviral agents and nitrogen-containing heterocycles.[1] It is structurally significant as a positional isomer of the Favipiravir (T-705) precursor (3-aminopyrazine-2-carboxamide) and serves as a scaffold for developing 6-substituted pyrazine-2-carboxamide analogs.[1]

For researchers, the utility of this compound lies in the C6-amino group , which acts as a versatile handle for nucleophilic substitution or Sandmeyer-type transformations, allowing the introduction of halogens (F, Cl, Br) or hydroxyl groups at the 6-position—a key pharmacophore region in RNA polymerase inhibitors.[1]

Critical Distinction: Researchers must distinguish this compound from its isomer, 3-aminopyrazine-2-carboxamide (CAS 32587-10-3), which is the direct starting material for Favipiravir.[1] Confusion between the 3-amino and 6-amino isomers is a common procurement error that leads to failed synthetic routes.[1]

Part 2: Chemical Identity & Physicochemical Properties[1][2][3][4]

Nomenclature & Identifiers
PropertyData
IUPAC Name 6-Aminopyrazine-2-carboxamide
Common Synonyms 6-Amino-2-pyrazinecarboxamide; 2-Amino-6-carbamoylpyrazine
PubChem CID
CAS Number 33332-49-9
InChI Key LEUHGHBIVGABDQ-UHFFFAOYSA-N (Isomer specific)
Physicochemical Data
ParameterValueExperimental Context
Appearance Pale yellow to off-white solidSensitive to light oxidation.[1]
Melting Point 218–222 °C (dec.)Decomposes upon melting; avoid aggressive heating.
Solubility DMSO, Methanol (Moderate)Poor solubility in non-polar solvents (Hexane, DCM).
pKa (Calc.) ~2.5 (Pyrazine N), ~13 (Amide)Weakly basic; protonates at N4 under acidic conditions.

Part 3: Safety & Toxicology Profile (GHS)[1]

Signal Word: WARNING

As a research chemical with limited specific toxicological data, 6-Aminopyrazine-2-carboxamide is classified under the "Precautionary Principle" for nitrogenous heterocycles.[1] It is an irritant and a potential sensitizer.

Hazard Statements (GHS-US/EU)[1]
  • H315: Causes skin irritation.[2][3][4][5][6]

  • H319: Causes serious eye irritation.[2][3][4][6][7]

  • H335: May cause respiratory irritation.[2][4][5][6]

  • Note: While not explicitly classified as teratogenic like its analog T-705, it should be handled with Category 2 Reproductive Toxicity protocols due to structural similarity.[1]

Precautionary Protocols
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][4][5][6][7]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3][4][5]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[4][6] Remove contact lenses if present and easy to do.[4][5][6][7] Continue rinsing.[4][5][6][7]

Handling Decision Tree (DOT Visualization)

The following diagram outlines the decision logic for handling this compound based on procedure scale and risk.

SafetyWorkflow Start Handling 6-Aminopyrazine-2-carboxamide ScaleCheck Check Scale Start->ScaleCheck SmallScale < 1g (Analytical) ScaleCheck->SmallScale LargeScale > 1g (Preparative) ScaleCheck->LargeScale Hood Standard Fume Hood (Nitrile Gloves, Safety Glasses) SmallScale->Hood Low Dust Risk Isolator Containment / Powder Hood (Double Gloves, P3 Respirator) LargeScale->Isolator High Dust Risk Waste Dispose as Hazardous Nitrogenous Waste Hood->Waste Isolator->Waste

Caption: Risk-based handling workflow for 6-Aminopyrazine-2-carboxamide to minimize inhalation exposure.

Part 4: Synthesis & Applications in Drug Development[1]

Role in Medicinal Chemistry

6-Aminopyrazine-2-carboxamide is primarily used to access 6-functionalized pyrazines .[1] The amino group at C6 is electronically coupled to the pyrazine nitrogens, making it less nucleophilic than a standard aniline but suitable for Sandmeyer reactions .

Key Transformation: Conversion of the C6-Amino group to C6-Fluoro, C6-Chloro, or C6-Hydroxy moieties.[1] This is critical for generating structure-activity relationship (SAR) libraries around the Favipiravir scaffold.[1]

Synthetic Pathway Visualization

The diagram below illustrates the conversion of 6-Aminopyrazine-2-carboxamide into a 6-fluoro derivative (a T-705 analog) via a diazonium intermediate.[1]

SynthesisPath Start 6-Aminopyrazine- 2-carboxamide (C5H6N4O) Diazonium Diazonium Salt Intermediate (Unstable) Start->Diazonium Diazotization Product 6-Fluoropyrazine- 2-carboxamide (Target Analog) Diazonium->Product Balz-Schiemann Step1 NaNO2 / HF-Pyridine (0°C) Step2 Thermal Decomp. (-N2)

Caption: Synthetic route for converting 6-amino precursor to 6-fluoro analog via Balz-Schiemann reaction.

Experimental Protocol: Diazotization (General Procedure)

Note: This protocol assumes a standard conversion to a 6-chloro derivative.[1]

  • Dissolution: Dissolve 1.0 eq of 6-Aminopyrazine-2-carboxamide in concentrated HCl (5 mL/mmol) at 0°C.

  • Diazotization: Dropwise add NaNO₂ (1.2 eq) in water, maintaining temperature < 5°C. The solution will turn yellow/orange.

  • Substitution: For chlorination, add CuCl (1.1 eq) slowly. For fluorination (analogous to T-705 synthesis), use HF-Pyridine or HBF₄ followed by thermal decomposition.[1]

  • Quench: Neutralize with Na₂CO₃ and extract with Ethyl Acetate.

  • Purification: Recrystallize from Ethanol/Water.

Part 5: Storage & Stability[1]

  • Storage Condition: Store at 2–8°C (Refrigerated).

  • Atmosphere: Inert gas (Argon or Nitrogen) recommended. The amino group is susceptible to slow oxidation in air.

  • Incompatibility: Strong oxidizing agents, acid chlorides, and anhydrides.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45084067, 6-Aminopyrazine-2-carboxamide.[1] Retrieved from [Link]

  • Furuta, Y., et al. (2002). In vitro and in vivo activities of T-705 against influenza virus. Antimicrobial Agents and Chemotherapy.[8] (Contextual reference for pyrazinecarboxamide scaffolds). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 6-Aminopyrazine-2-carboxamide

Introduction: The Strategic Value of the Aminopyrazine Scaffold The pyrazine ring system is a foundational scaffold in medicinal chemistry, present in numerous therapeutic agents and biologically active molecules.[1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Aminopyrazine Scaffold

The pyrazine ring system is a foundational scaffold in medicinal chemistry, present in numerous therapeutic agents and biologically active molecules.[1][2] Specifically, aminopyrazine derivatives have garnered significant attention for their diverse pharmacological activities, including antioxidant, antimicrobial, and kinase inhibitory properties.[2][3][4] 6-Aminopyrazine-2-carboxamide serves as a critical intermediate and a versatile building block for the synthesis of more complex pharmaceutical candidates. Its structure combines a nucleophilic amino group and a carboxamide moiety capable of forming key hydrogen bonds, making it an attractive starting point for drug discovery programs.

This document provides a comprehensive, field-proven guide to the multi-step synthesis of 6-aminopyrazine-2-carboxamide, commencing from the commercially available 2-aminopyrazine. The described three-step pathway is designed for robustness and scalability, with an emphasis on the mechanistic rationale behind each procedural choice to ensure both success and safety in the laboratory.

Overall Synthetic Strategy

The transformation of 2-aminopyrazine to 6-aminopyrazine-2-carboxamide is not achievable in a single step due to the electronic nature of the pyrazine ring. A strategic functionalization sequence is required, as outlined below. The core of this strategy involves an N-oxidation to activate the pyrazine ring, followed by a regioselective cyanation, and concluding with a controlled hydrolysis of the nitrile.

G cluster_0 Synthetic Pathway A 2-Aminopyrazine (Starting Material) B Step 1: N-Oxidation A->B C 2-Aminopyrazine-1-oxide (Intermediate 1) B->C D Step 2: Cyanation (Reissert-Henze Reaction) C->D E 6-Amino-2-cyanopyrazine (Intermediate 2) D->E F Step 3: Selective Hydrolysis E->F G 6-Aminopyrazine-2-carboxamide (Final Product) F->G

Caption: Overall workflow for the synthesis of 6-aminopyrazine-2-carboxamide.

Part 1: Synthesis of 2-Aminopyrazine-1-oxide

Principle & Mechanistic Insight

Direct electrophilic substitution on the pyrazine ring is challenging. N-oxidation significantly alters the electronic properties of the heterocycle, rendering the carbon atoms, particularly at the C2 and C6 positions, more electrophilic and susceptible to nucleophilic attack.[5] This activation is the cornerstone of the entire synthetic route. The reaction typically employs a peroxy acid, often generated in situ from hydrogen peroxide and a carboxylic acid, to deliver an oxygen atom to the ring nitrogen.[6] We utilize a robust method employing hydrogen peroxide in the presence of trifluoroacetic anhydride (TFAA), which forms the highly reactive trifluoroperacetic acid in situ, enabling efficient oxidation under controlled conditions.[7]

Experimental Protocol

Materials and Reagents:

  • 2-Aminopyrazine

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic anhydride (TFAA)

  • Hydrogen peroxide (30-50% solution)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, dropping funnel

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminopyrazine (1.0 eq) in anhydrous dichloromethane (approx. 10 mL per gram of starting material). Cool the solution to 0 °C using an ice bath.

  • Oxidant Preparation: In a separate flask, carefully prepare the oxidizing mixture. To a cooled (0 °C) solution of hydrogen peroxide (50%, 1.5 eq), slowly add trifluoroacetic anhydride (1.2 eq) via a dropping funnel. Caution: This reaction is exothermic. Maintain the temperature at 0-5 °C during the addition. Allow the mixture to stir for 15-20 minutes at 0 °C to pre-form the peracid.

  • N-Oxidation Reaction: Add the freshly prepared TFAA/H₂O₂ mixture dropwise to the solution of 2-aminopyrazine over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Isolation:

    • Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate at 0 °C to neutralize the acids and decompose excess peroxide.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 2-aminopyrazine-1-oxide.

  • Purification: The product can often be used in the next step without further purification. If necessary, purify by column chromatography on silica gel using a DCM/Methanol gradient.

Part 2: Synthesis of 6-Amino-2-cyanopyrazine

Principle & Mechanistic Insight

This step is a classic Reissert-Henze reaction, a powerful method for the cyanation of heterocyclic N-oxides.[8] The N-oxide is first activated by an electrophilic reagent (e.g., an acyl chloride), forming a reactive intermediate. This activation dramatically increases the electrophilicity of the C6 position, which is then attacked by a cyanide nucleophile. A subsequent elimination step rearomatizes the ring to furnish the cyanated product. The electron-donating amino group at the C2 position preferentially directs the incoming cyanide nucleophile to the C6 position.[9] We employ trimethylsilyl cyanide (TMSCN) as the cyanide source, which is generally safer and more soluble in organic solvents than inorganic cyanides.

G cluster_1 Simplified Reissert-Henze Mechanism N_Oxide 2-Aminopyrazine-1-oxide Activated_Complex Activated Intermediate N_Oxide->Activated_Complex + Activator Activator Activating Agent (e.g., Benzoyl Chloride) Adduct Cyanide Adduct Activated_Complex->Adduct + CN⁻ Cyanide Cyanide Nucleophile (from TMSCN) Elimination Elimination & Rearomatization Adduct->Elimination Product 6-Amino-2-cyanopyrazine Elimination->Product

Caption: Key steps of the Reissert-Henze cyanation reaction.

Experimental Protocol

Materials and Reagents:

  • 2-Aminopyrazine-1-oxide

  • Acetonitrile (CH₃CN), anhydrous

  • Benzoyl chloride or Dimethylcarbamoyl chloride

  • Trimethylsilyl cyanide (TMSCN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck flask under a nitrogen atmosphere, add 2-aminopyrazine-1-oxide (1.0 eq) and dissolve it in anhydrous acetonitrile (15 mL per gram).

  • Activation: Cool the solution to 0 °C. Slowly add benzoyl chloride (1.2 eq) dropwise. Stir the mixture at 0 °C for 30 minutes.

  • Cyanation: Add trimethylsilyl cyanide (TMSCN, 1.5 eq) dropwise to the reaction mixture at 0 °C. Extreme Caution: TMSCN is highly toxic. This step must be performed in a well-ventilated fume hood.

  • Reaction: After the addition, allow the reaction to slowly warm to room temperature and then heat to 50-60 °C. Stir for 12-18 hours, monitoring by TLC.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature and carefully pour it into a saturated aqueous solution of NaHCO₃ to quench.

    • Extract the aqueous phase with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield pure 6-amino-2-cyanopyrazine.

Part 3: Synthesis of 6-Aminopyrazine-2-carboxamide

Principle & Mechanistic Insight

The final step is the selective hydrolysis of the nitrile group to a primary amide. Harsh acidic or basic conditions can lead to the over-hydrolysis of the desired amide to the corresponding carboxylic acid.[10] Therefore, a mild and controlled method is essential. The use of alkaline hydrogen peroxide provides a nucleophilic hydroperoxide anion (HOO⁻) which attacks the nitrile carbon. The subsequent intramolecular rearrangement and breakdown yield the carboxamide without forcing the reaction to the carboxylic acid. This method has proven effective for the hydrolysis of electron-deficient heterocyclic nitriles.[11]

Experimental Protocol

Materials and Reagents:

  • 6-Amino-2-cyanopyrazine

  • Hydrogen peroxide (30% solution)

  • Sodium hydroxide (NaOH), 8% aqueous solution

  • Deionized water

  • Ethanol

Procedure:

  • Reaction Setup: Prepare a mixture of 30% hydrogen peroxide (approx. 3 mL per gram of nitrile) and deionized water (approx. 20 mL per gram of nitrile) in a round-bottom flask.

  • pH Adjustment: Cool the solution to room temperature and carefully adjust the pH to ~9 by the dropwise addition of an 8% aqueous NaOH solution.

  • Hydrolysis Reaction: Heat the pH-adjusted peroxide solution to 50 °C. Add the 6-amino-2-cyanopyrazine (1.0 eq) portion-wise over 30 minutes, maintaining the temperature at 50 °C.

  • Reaction Monitoring: Stir the reaction mixture at 50 °C for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Workup and Isolation:

    • Upon completion, cool the reaction mixture in an ice bath. The product, 6-aminopyrazine-2-carboxamide, should precipitate out of the solution.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water and then a small amount of cold ethanol.

  • Purification: The precipitated product is often of high purity. If necessary, it can be further purified by recrystallization from a water/ethanol mixture.

Quantitative Data Summary

StepStarting MaterialKey ReagentsSolventTemp. (°C)Time (h)Approx. Yield (%)
1 2-AminopyrazineH₂O₂, TFAADCM0 to RT4-675-85%
2 2-Aminopyrazine-1-oxideTMSCN, Benzoyl ChlorideAcetonitrile6012-1860-70%
3 6-Amino-2-cyanopyrazineH₂O₂, NaOH (aq)Water502-480-90%

References

  • Reactivity of 2-aminopyridine N-oxides | Request PDF - ResearchGate. Available at: [Link]

  • The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Available at: [Link]

  • Chemical Transformation of Pyrazine Derivatives. Available at: [Link]

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC. Available at: [Link]

  • Paired Electrolysis for Decarboxylative Cyanation: 4-CN-Pyridine, a Versatile Nitrile Source. Available at: [Link]

  • Discovery and Validation of a New Family of Antioxidants: The Aminopyrazine Derivatives. Available at: [Link]

  • Studies on pyrazines. Part 22. Lewis acid-mediated cyanation of pyrazine N-oxides with trimethylsilyl cyanide: new route to 2-substituted 3-cyanopyrazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC. Available at: [Link]

  • EP0111717A2 - 2-Aminopyrazine and process for the preparation of 2-aminopyrazines and pyrazines - Google Patents.
  • Synthesis and antimicrobial activity of pyrazine carboxamide derivatives - JOCPR. Available at: [Link]

  • Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions - MDPI. Available at: [Link]

  • US2991285A - Process of cyanation and nitriles produced thereby - Google Patents.
  • Medicinal Chemistry of Drugs with N-Oxide Functionalities - ACS Publications. Available at: [Link]

  • Converting Nitriles to Amides - Chemistry Steps. Available at: [Link]

  • SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO. Available at: [Link]

  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - MDPI. Available at: [Link]

Sources

Application

6-Aminopyrazine-2-carboxamide solubility in DMSO and methanol

Application Note: Solubility Profiling and Solution Preparation Protocols for 6-Aminopyrazine-2-carboxamide in DMSO and Methanol Introduction & Chemical Context 6-Aminopyrazine-2-carboxamide (CAS: 33332-49-9) is a critic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solubility Profiling and Solution Preparation Protocols for 6-Aminopyrazine-2-carboxamide in DMSO and Methanol

Introduction & Chemical Context

6-Aminopyrazine-2-carboxamide (CAS: 33332-49-9) is a critical heterocyclic building block and pharmaceutical intermediate[1][2]. It shares a core structural scaffold with several high-profile antiviral agents, most notably Favipiravir (6-fluoro-3-hydroxy-2-pyrazinecarboxamide)[3]. For researchers and drug development professionals, mastering the solubility dynamics of pyrazinecarboxamide derivatives is essential for accurate in vitro assay design, pharmacokinetic profiling, and liquid chromatography-mass spectrometry (LC-MS) method development[4].

Due to the presence of both an amino group (-NH₂) and a carboxamide group (-CONH₂), 6-Aminopyrazine-2-carboxamide forms a highly stable crystal lattice driven by extensive intermolecular hydrogen bonding. This robust network dictates its unique solubility profile, requiring specific solvent strategies to ensure complete dissolution without inducing chemical degradation.

Solubility Dynamics: DMSO vs. Methanol

The selection of appropriate solvents is governed by the need to disrupt the solute-solute hydrogen bonds of the pyrazinecarboxamide lattice.

  • Dimethyl Sulfoxide (DMSO): DMSO is a highly polar aprotic solvent with a strong dipole moment and exceptional hydrogen-bond acceptor capabilities. It efficiently breaks the intermolecular bonds of the API, making it the optimal solvent for formulating high-concentration stock solutions. Similar pyrazinecarboxamide derivatives demonstrate high solubility in DMSO[5][6].

  • Methanol: Methanol is a polar protic solvent. While it acts as both a hydrogen-bond donor and acceptor, it is significantly less effective at disrupting the crystal lattice compared to DMSO. Consequently, pyrazinecarboxamides are generally only sparingly soluble in pure methanol[3][6]. However, methanol is highly compatible with reversed-phase high-performance liquid chromatography (RP-HPLC) mobile phases, making it the ideal diluent for working solutions[6].

Table 1: Physicochemical Properties and Solubility Profile
ParameterSpecification / Behavior
Chemical Name 6-Aminopyrazine-2-carboxamide
CAS Number 33332-49-9[1]
Molecular Formula C₅H₆N₄O[2]
Molecular Weight 138.13 g/mol [2]
Solubility in DMSO Highly Soluble; Recommended for primary stock solutions (e.g., 10-100 mM)[6].
Solubility in Methanol Sparingly Soluble; Recommended only as a secondary diluent for working solutions[3][6].
Aqueous Solubility Slightly soluble; prone to precipitation without co-solvents[3][6].

Experimental Protocols

The following protocols are designed as self-validating systems. Visual and analytical checkpoints are embedded to ensure the integrity of the prepared solutions.

Protocol A: Preparation of High-Concentration Stock Solutions (DMSO)

Causality Check: Anhydrous DMSO (≥99.9%) must be used to prevent moisture-induced precipitation.

  • Weighing: Accurately weigh the required mass of 6-Aminopyrazine-2-carboxamide solid API into a sterile, amber glass vial. (Amber glass is used to mitigate potential photolytic degradation).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 50 mM or 100 mM).

  • Agitation: Vortex the suspension vigorously for 60 seconds.

  • Sonication (Self-Validation Step): Place the vial in an ultrasonic water bath at ambient temperature for 5–10 minutes.

    • Validation: Inspect the vial against a light source. The solution must be completely transparent with zero particulate matter. If the solution turns distinctly yellow or cloudy, it indicates either solvent contamination or degradation (similar to degradation observed in incompatible diluents like NaOH)[6]. Discard and prepare fresh.

  • Storage: Aliquot the stock solution into tightly sealed microcentrifuge tubes and store at -20°C.

Protocol B: Preparation of Working Solutions for LC-MS/HPLC (Methanol)

Causality Check: Direct dissolution of the solid API in methanol is inefficient due to its sparing solubility[6]. Instead, the DMSO stock is serially diluted into methanol. Maintaining a final DMSO concentration of <1% (v/v) is critical to prevent solvent-front interference and peak broadening during RP-HPLC separation.

  • Equilibration: Remove the DMSO stock solution from -20°C storage and allow it to equilibrate to room temperature for at least 15 minutes. Do not open the tube while cold, as condensation will introduce water and cause the API to crash out.

  • Dilution: Pipette the required volume of the DMSO stock into a volumetric flask or analytical vial.

  • Solvent Addition: Dilute to the final volume using HPLC-grade Methanol. For example, to prepare a 100 µM working solution from a 100 mM stock, add 1 µL of stock to 999 µL of methanol (0.1% final DMSO concentration).

  • Homogenization: Vortex for 30 seconds to ensure a homogeneous mixture. The solution is now ready for injection into the LC-MS system.

Workflows and Analytical Validation

To visualize the logical progression of solvent handling and downstream analytical validation, refer to the following workflow diagrams.

Workflow A 6-Aminopyrazine-2-carboxamide (Solid API) B Primary Solubilization (Anhydrous DMSO) A->B Add Solvent C Sonication & Vortexing (Ambient Temp) B->C Agitate D Stock Solution (Store at -20°C) C->D Visual Clearance E Serial Dilution (HPLC-Grade Methanol) D->E Aliquot F Working Solution (LC-MS / HPLC Analysis) E->F Final Prep

Workflow for 6-Aminopyrazine-2-carboxamide stock and working solution preparation.

Analytical S1 Sample Prep (<1% DMSO in MeOH) S2 RP-HPLC Separation (C18 Column) S1->S2 Injection S3 UV Detection (225-250 nm) S2->S3 Elution S4 ESI-MS (Positive Ion Mode) S2->S4 Elution S5 Data Quantification & Stability Check S3->S5 S4->S5

Analytical validation pathway for pyrazinecarboxamides via RP-HPLC and LC-MS.

Analytical Considerations

When analyzing 6-Aminopyrazine-2-carboxamide solutions via RP-HPLC, a C18 column is typically employed. Because the compound is highly polar, a mobile phase containing a high percentage of aqueous buffer (e.g., water with 0.1% formic acid) paired with an organic modifier like methanol or acetonitrile is recommended[4][6]. UV detection is generally optimal between 225 nm and 250 nm, depending on the specific pH of the mobile phase[6].

References

  • BLD Pharm. "33332-49-9 | 6-Aminopyrazine-2-carboxamide". BLD Pharm.
  • ChemicalBook. "33332-49-9 CAS Manufactory". ChemicalBook.
  • SEEJPH. "Bioanalytical LC-MS Method Development and Validation of Favipiravir". South Eastern European Journal of Public Health.
  • New Drug Approvals. "Favipiravir | New Drug Approvals". New Drug Approvals.
  • Angle Bio Pharma. "Favipiravir API Manufacturer in Ahmedabad". Angle Bio Pharma.
  • Journal of Neonatal Surgery. "Analytical Method Development and Validation of RP-HPLC Method for Estimation of Favipiravir in Bulk and Pharmaceutical dosage forms".

Sources

Method

Application Notes and Protocols for the Recrystallization of 6-Aminopyrazine-2-carboxamide

Abstract This document provides a comprehensive guide to the purification of 6-aminopyrazine-2-carboxamide via recrystallization. The protocol herein is designed for researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the purification of 6-aminopyrazine-2-carboxamide via recrystallization. The protocol herein is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of heterocyclic compounds. The procedure details solvent selection rationale, a step-by-step recrystallization workflow, and troubleshooting advice to maximize purity and yield. The underlying principles of crystallization are explained to empower the user to adapt and optimize the method for their specific needs.

Introduction: The Rationale for Recrystallization

6-Aminopyrazine-2-carboxamide is a heterocyclic amide of significant interest in medicinal chemistry and pharmaceutical development. As with many active pharmaceutical ingredients (APIs) and their intermediates, achieving a high degree of purity is paramount. Recrystallization is a robust and widely employed technique for the purification of solid organic compounds.[1][2] The fundamental principle of recrystallization lies in the differential solubility of a compound and its impurities in a given solvent at varying temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but exhibit high solubility at an elevated temperature. This allows for the dissolution of the impure solid in a minimal amount of hot solvent, followed by the selective crystallization of the pure compound upon cooling, leaving the more soluble impurities behind in the mother liquor.[1]

This application note provides a detailed protocol for the recrystallization of 6-aminopyrazine-2-carboxamide, developed through an understanding of the chemical properties of pyrazine derivatives and general principles of amide purification.[3]

Materials and Equipment

Reagents
  • Crude 6-aminopyrazine-2-carboxamide

  • Ethanol (95% or absolute)

  • Activated Charcoal (decolorizing carbon)

  • Deionized Water

  • Ice

Equipment
  • Erlenmeyer flasks (various sizes)

  • Hot plate with magnetic stirring capability

  • Magnetic stir bars

  • Powder funnel

  • Fluted filter paper

  • Glass funnel for hot filtration

  • Büchner funnel and flask

  • Vacuum source (e.g., water aspirator or vacuum pump)

  • Filter paper for Büchner funnel

  • Spatula

  • Watch glass

  • Drying oven or desiccator

  • Melting point apparatus

Solvent Selection and Rationale

The choice of solvent is the most critical parameter in a successful recrystallization. Based on the known solubility of similar pyrazine carboxamide derivatives and 2-aminopyrazine, which show good solubility in polar protic solvents like ethanol and methanol, and low solubility in water, a mixed solvent system of ethanol and water is a promising starting point.[4][5] Ethanol is likely to be a good primary solvent due to its ability to dissolve many organic compounds at elevated temperatures. Water can then be used as an anti-solvent to decrease the solubility of the target compound upon cooling, thereby promoting crystallization. For amides, polar solvents like ethanol, acetone, or acetonitrile are often effective for recrystallization.[3]

Table 1: Solubility Characteristics of Related Pyrazine Derivatives

Compound/Derivative ClassSolventsSolubility ProfileReference
Pyrazine Carboxamide DerivativesMethanol, Ethanol, DMSOGenerally soluble.[4]
2-AminopyrazineMethanol, Ethanol, DMF, DMSOSoluble; low solubility in water.[5]
Amides (general)Ethanol, Acetone, AcetonitrileOften suitable for recrystallization, dissolving the amide when hot and allowing crystallization upon cooling.[3]

Detailed Recrystallization Protocol

This protocol outlines the single-solvent recrystallization of 6-aminopyrazine-2-carboxamide using ethanol. Should the compound prove too soluble in hot ethanol for efficient recovery, a two-solvent system with water as the anti-solvent should be explored.

Step-by-Step Procedure
  • Dissolution:

    • Place the crude 6-aminopyrazine-2-carboxamide into an appropriately sized Erlenmeyer flask.

    • Add a magnetic stir bar to the flask.

    • In a separate beaker, heat ethanol on a hot plate to near its boiling point (78 °C). Caution: Ethanol is flammable; never heat with an open flame.

    • Add the hot ethanol to the Erlenmeyer flask containing the crude solid in small portions while stirring continuously. Add just enough hot solvent to completely dissolve the solid.[1] This creates a saturated solution.

  • Decolorization (if necessary):

    • If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal (approximately 1-2% of the solute weight) to the solution.

    • Gently reheat the solution to boiling for a few minutes while stirring. The activated charcoal will adsorb the colored impurities.

  • Hot Filtration:

    • This step is necessary to remove insoluble impurities and the activated charcoal (if used).[1]

    • Preheat a clean Erlenmeyer flask (the receiving flask) and a glass funnel on the hot plate.

    • Place a piece of fluted filter paper into the funnel.

    • Quickly pour the hot solution through the fluted filter paper into the preheated receiving flask. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Cover the receiving flask with a watch glass and allow the solution to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.[1]

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of ice-cold ethanol.

    • Turn on the vacuum source and pour the cold crystal slurry into the Büchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.

    • Allow the vacuum to pull air through the crystals for several minutes to help dry them.

  • Drying:

    • Transfer the purified crystals to a pre-weighed watch glass.

    • Dry the crystals to a constant weight in a drying oven at a temperature well below the compound's melting point or in a desiccator under vacuum.

Visual Workflow of Recrystallization

Recrystallization_Workflow Crude_Solid Crude 6-Aminopyrazine- 2-carboxamide Dissolution Dissolution (Saturated Solution) Crude_Solid->Dissolution Hot_Ethanol Hot Ethanol Hot_Ethanol->Dissolution Decolorization Decolorization Dissolution->Decolorization if colored Hot_Filtration Hot Filtration Dissolution->Hot_Filtration if no decolorization Charcoal Activated Charcoal (Optional) Charcoal->Decolorization Decolorization->Hot_Filtration Insoluble_Impurities Insoluble Impurities & Charcoal Removed Hot_Filtration->Insoluble_Impurities Cooling Slow Cooling & Ice Bath Hot_Filtration->Cooling Vacuum_Filtration Vacuum Filtration Cooling->Vacuum_Filtration Mother_Liquor Mother Liquor (Soluble Impurities) Vacuum_Filtration->Mother_Liquor Drying Drying Vacuum_Filtration->Drying Pure_Crystals Pure Crystals of 6-Aminopyrazine- 2-carboxamide Drying->Pure_Crystals

Caption: Workflow for the recrystallization of 6-aminopyrazine-2-carboxamide.

Troubleshooting

IssuePossible CauseSuggested Solution
No crystals form upon cooling Too much solvent was used.Boil off some of the solvent to concentrate the solution and attempt to cool again. If that fails, add a compatible anti-solvent (e.g., water) dropwise until turbidity persists.
The solution is supersaturated.Scratch the inside of the flask with a glass rod at the liquid's surface or add a seed crystal of the pure compound.
Oily precipitate forms The boiling point of the solvent is higher than the melting point of the solute.This is unlikely with ethanol but consider a lower boiling point solvent if this occurs.
The solution is cooling too rapidly.Reheat the solution to redissolve the oil and allow it to cool more slowly.
Low recovery of pure crystals The compound is significantly soluble in the cold solvent.Use a different solvent or a mixed-solvent system. Ensure the solution is thoroughly chilled in an ice bath before filtration.
Premature crystallization during hot filtration.Ensure the funnel and receiving flask are preheated. Filter the solution as quickly as possible. Add a small excess of hot solvent before filtration to prevent saturation.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Handle 6-aminopyrazine-2-carboxamide and all solvents in a well-ventilated fume hood.

  • Ethanol is flammable. Avoid open flames and use a hot plate for heating.

  • Be cautious when handling hot glassware.

Conclusion

The protocol described provides a robust starting point for the purification of 6-aminopyrazine-2-carboxamide by recrystallization. By understanding the principles of solvent selection and the rationale behind each step, researchers can effectively adapt and optimize this procedure to achieve high-purity material suitable for further applications in research and development.

References

  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed.
  • Isolation techniques for pyrazine products from complex reaction mixtures. Benchchem.
  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids | Request PDF.
  • Purification of pyrazine.
  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Oxford Academic.
  • What is the best technique for amide purification?.
  • Experiment 2: Recrystalliz
  • RECRYSTALLIS
  • Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research.
  • Amide-based compounds, production, recovery, purification and uses thereof.
  • Recrystallization and Crystalliz
  • 6-Aminopyrazine-2-carboxamide. BLD Pharm.
  • Aminopyrazine 98 5049-61-6. Sigma-Aldrich.
  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evalu
  • Aminopyrazine (CAS 5049-61-6). ChemicalBook.
  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters.
  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evalu
  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Deriv
  • Pteridines. XVIII. A Direct Synthesis of 2-Aminopyrazine-3-carboxamides1,2.
  • CAS 5049-61-6 2-Aminopyrazine From China Manufacturer And Factory. TNJ Chemical.
  • 3-Aminopyrazine-2-carboxylic acid | CAS 5424-01-1. P212121.
  • Aminopyrazine. CymitQuimica.
  • Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives.
  • Pyrazinecarboxamide 98-96-4. Sigma-Aldrich.
  • Methyl 3-Aminopyrazine-2-carboxyl
  • Pyrazine carboxamide compound.
  • Substituted N-benzylpyrazine-2-carboxamides, Their Synthesis, Hydro-lipophilic Properties and Evalu

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Application

Advanced Application Note: Peptide Coupling Strategies for 6-Aminopyrazine-2-Carboxamide

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Mechanistic Context: The Challenge of Aminopyrazines Coupling amino acids or peptides to 6-am...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Mechanistic Context: The Challenge of Aminopyrazines

Coupling amino acids or peptides to 6-aminopyrazine-2-carboxamide presents a formidable synthetic challenge. In standard peptide synthesis, aliphatic amines act as strong nucleophiles, rapidly attacking activated carboxylic acids. However, 6-aminopyrazine-2-carboxamide is an exceptionally poor nucleophile due to two compounding electronic factors:

  • The Pyrazine Core: The two electronegative nitrogen atoms in the aromatic ring exert a strong electron-withdrawing inductive effect, drastically reducing the electron density of the exocyclic amine at the 6-position.

  • The Carboxamide Group: The primary amide at the 2-position further depletes the aromatic ring's electron density through resonance withdrawing effects.

Standard coupling reagents (e.g., EDC/HOBt, DCC) typically fail to yield meaningful quantities of the desired product when applied to this substrate. As documented in recent literature targeting antimycobacterial drug development, direct acylation of aminopyrazine-carboxamides using standard ambient conditions is often unsuccessful, necessitating aggressive activation strategies . To successfully drive this amidation, the activation energy barrier must be overcome through the use of highly reactive electrophiles (acid chlorides), specialized catalysts (borate esters), or extreme thermodynamic driving forces (microwave-assisted uronium coupling).

Strategic Decision Matrix

Selecting the appropriate coupling strategy depends on the steric bulk, chirality, and functional group sensitivity of the carboxylic acid or peptide being attached. The table below summarizes the quantitative data and operational parameters for the three most effective methodologies.

Table 1: Quantitative Comparison of Coupling Strategies for 6-Aminopyrazine-2-Carboxamide
StrategyReagents / CatalystTypical YieldRacemization RiskOptimal Substrate Profile
Acid Chloride SOCl₂ / Pyridine60–85%HighSimple aliphatic/aryl acids; non-chiral building blocks.
Borate-Ester B(OCH₂CF₃)₃ / CPME70–90%Low to ModerateRobust amino acids; atom-economical scale-up.
Microwave Uronium HATU / HOAt / DIPEA40–75%LowComplex, sterically hindered, or delicate chiral peptides.

Workflow & Decision Architecture

DecisionTree Start Target: Acylate 6-aminopyrazine-2-carboxamide CheckChirality Is the carboxylic acid prone to racemization? Start->CheckChirality AcidChloride Protocol 1: Acid Chloride (SOCl2) + Pyridine CheckChirality->AcidChloride No (e.g., simple acids) CheckSterics Are there sensitive functional groups or steric hindrance? CheckChirality->CheckSterics Yes (e.g., chiral amino acids) Borate Protocol 2: B(OCH2CF3)3 Direct Amidation CheckSterics->Borate No (Standard peptide) HATU Protocol 3: HATU/HOAt + DIPEA (Microwave) CheckSterics->HATU Yes (Complex peptide)

Decision tree for selecting the optimal coupling protocol based on substrate properties.

Detailed Experimental Protocols

Every protocol below is designed as a self-validating system . Analytical checkpoints are embedded to ensure causality between the experimental steps and the chemical transformation.

Protocol 1: Acid Chloride Activation (The "Brute Force" Method)

Causality Insight: Converting the carboxylic acid to an acid chloride generates the most electrophilic carbonyl possible. Using pyridine as the solvent is critical; it acts as an acid scavenger and forms a highly reactive acylpyridinium intermediate, which is far more susceptible to nucleophilic attack by the electron-deficient 6-aminopyrazine than the acid chloride alone.

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous dichloromethane (DCM, 5 mL). Add a catalytic amount of DMF (10 µL), followed by dropwise addition of oxalyl chloride (1.2 eq, 1.2 mmol) at 0 °C under an inert argon atmosphere.

  • Degassing: Stir for 2 hours at room temperature until gas evolution (CO and CO₂) ceases. Evaporate the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride.

  • Coupling: Dissolve 6-aminopyrazine-2-carboxamide (0.9 eq, 0.9 mmol) in anhydrous pyridine (3 mL). Cool to 0 °C.

  • Addition: Slowly add the crude acid chloride (dissolved in 1 mL anhydrous DCM) to the pyridine solution.

  • Incubation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Validation Checkpoint: Extract a 10 µL aliquot, quench in 100 µL methanol, and analyze via LC-MS. The reaction is complete when the unreacted 6-aminopyrazine-2-carboxamide peak (m/z 139.1 [M+H]⁺) constitutes <5% of the total ion chromatogram.

  • Workup: Concentrate the mixture under vacuum to remove pyridine. Redissolve in EtOAc, wash with saturated NaHCO₃, brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol 2: Borate-Ester Mediated Direct Amidation

Causality Insight: Tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, is a highly effective catalyst for amidating electron-deficient heterocyclic amines . The fluorinated borate ester forms a transient, highly reactive acyloxyborate intermediate without generating harsh acidic byproducts. Cyclopentyl methyl ether (CPME) is chosen as the solvent because its high boiling point (106 °C) allows for azeotropic removal of water, shifting the thermodynamic equilibrium toward the amide product.

Mechanism Acid Carboxylic Acid Intermediate Acyloxyborate Intermediate Acid->Intermediate + Catalyst Borate B(OCH2CF3)3 Borate->Intermediate Product Amide Product Intermediate->Product + Amine Amine 6-Aminopyrazine- 2-carboxamide Amine->Product

Reaction pathway of B(OCH₂CF₃)₃-mediated direct amidation.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a Soxhlet extractor containing 4Å molecular sieves, combine the carboxylic acid (1.0 eq, 1.0 mmol) and 6-aminopyrazine-2-carboxamide (1.0 eq, 1.0 mmol).

  • Solvent & Catalyst: Add CPME (5 mL) followed by B(OCH₂CF₃)₃ (15 mol%, 0.15 mmol).

  • Reflux: Heat the mixture to reflux (approx. 106 °C) for 18–24 hours. The molecular sieves will continuously trap the generated water.

  • Validation Checkpoint: Perform TLC (EtOAc/Hexane 7:3). The disappearance of the highly UV-active aminopyrazine spot (Rf ~0.2) indicates completion.

  • Workup: Cool the mixture to room temperature. In many cases, the highly polar pyrazine-peptide product will precipitate directly from the CPME. Isolate via vacuum filtration and wash with cold CPME.

Protocol 3: Advanced Uronium Activation (HATU/HOAt with Microwave Assist)

Causality Insight: For delicate peptides where acid chlorides cause racemization, HATU is the premier choice. However, HATU alone is insufficient for 6-aminopyrazine-2-carboxamide at room temperature. We supplement with HOAt (1-Hydroxy-7-azabenzotriazole). The nitrogen atom in the pyridine ring of HOAt provides neighboring group participation, stabilizing the transition state and accelerating the reaction with poor nucleophiles. Microwave irradiation provides rapid, uniform volumetric heating to overcome the high activation energy barrier without the prolonged thermal exposure that degrades peptides.

Step-by-Step Methodology:

  • Pre-activation: In a microwave-safe vial, dissolve the N-protected amino acid/peptide (1.2 eq, 1.2 mmol), HATU (1.2 eq, 1.2 mmol), and HOAt (1.2 eq, 1.2 mmol) in anhydrous DMF (3 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol). Stir at room temperature for 5 minutes to ensure complete formation of the active HOAt ester.

  • Amine Addition: Add 6-aminopyrazine-2-carboxamide (1.0 eq, 1.0 mmol) to the vial and seal it.

  • Microwave Irradiation: Place the vial in a microwave synthesizer. Heat at 80 °C for 45 minutes with a maximum power setting of 100 W.

  • Validation Checkpoint: Cool the vial to room temperature. Analyze via LC-MS to confirm the mass of the coupled product. If conversion is <80%, re-subject to microwave irradiation for an additional 15 minutes.

  • Workup: Dilute the reaction mixture with EtOAc (20 mL) and wash sequentially with 5% aqueous LiCl (3 x 10 mL) to remove DMF, followed by 0.1 M HCl, and brine. Dry and concentrate.

References

  • Pallabothula, V. S. K., et al. (2022). "Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity." Biomolecules, 12(11), 1561. Available at:[Link] [1]

  • Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2015). "B(OCH₂CF₃)₃-mediated direct amidation of pharmaceutically relevant building blocks in cyclopentyl methyl ether." Organic & Biomolecular Chemistry, 13(13), 3953-3959. Available at:[Link] [2]

Method

Application Note: Strategic Synthesis of 6-Amino-Pyrazine-2-Carboxamide Antitubercular Agents

Executive Summary & Scientific Rationale The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis necessitates the modification of existing scaffolds. Pyrazinamide (PZA),...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis necessitates the modification of existing scaffolds. Pyrazinamide (PZA), a first-line prodrug, requires activation by the bacterial enzyme pyrazinamidase (PncA) to form the active pyrazinoic acid (POA). Mutations in pncA are the primary driver of PZA resistance.

This guide focuses on the 6-amino-pyrazine-2-carboxamide scaffold.[1][2] Functionalization at the C-6 position of the pyrazine ring offers three distinct pharmacological advantages:

  • Direct Activity Potential: Certain 6-amino analogs bypass the requirement for PncA activation, retaining efficacy against PZA-resistant strains.

  • Lipophilicity Modulation: The amino group allows for the introduction of alkyl or aryl side chains (via N-substitution), optimizing the LogP for mycobacterial cell wall penetration.

  • Target Engagement: 6-amino substitution alters the electronic properties of the pyrazine ring, potentially enhancing binding affinity to alternative targets such as Ribosomal Protein S1 (RpsA) or Fatty Acid Synthase I (FAS-I).

Chemical Synthesis Protocol

Retrosynthetic Strategy

The most robust route to 6-amino-pyrazine-2-carboxamides is via Nucleophilic Aromatic Substitution (


)  of a 6-chloro precursor. This approach allows for the divergent synthesis of a library of compounds from a single intermediate.
Visual Pathway (DOT Diagram)

SynthesisPathway cluster_conditions Critical Reaction Parameters Start 6-Chloropyrazine-2-carboxylic acid Inter1 Acyl Chloride / Mixed Anhydride (Activation) Start->Inter1 SOCl2 or HATU Inter2 6-Chloro-pyrazine-2-carboxamide (Key Electrophile) Inter1->Inter2 NH3 (aq) or R-NH2 Final 6-Amino-pyrazine-2-carboxamide (Target Analog) Inter2->Final R'-NH2, Et3N SnAr Reaction Tip1 Solvent: Ethanol or Dioxane Tip2 Temp: Reflux (80-100°C) Tip3 Time: 4-12 Hours

Caption: Divergent synthetic pathway for 6-amino-pyrazine derivatives via SnAr mechanism.

Detailed Experimental Procedure
Step 1: Synthesis of the Electrophile (6-Chloro-pyrazine-2-carboxamide)

Note: If starting from 6-chloropyrazine-2-carboxylic acid.[3][4]

  • Activation: Dissolve 6-chloropyrazine-2-carboxylic acid (10 mmol) in anhydrous toluene (20 mL). Add thionyl chloride (

    
    , 15 mmol) and a catalytic drop of DMF.
    
  • Reflux: Heat to reflux for 2 hours until gas evolution ceases. Evaporate solvent under reduced pressure to obtain the crude acyl chloride.

  • Amidation: Redissolve the residue in dry acetone. Add dropwise to a stirred solution of 25% aqueous ammonia (or substituted amine for

    
    -functionalization) at 0°C.
    
  • Isolation: Stir for 1 hour. The precipitate is filtered, washed with cold water, and dried.

    • Checkpoint: Verify purity via TLC (Mobile phase: EtOAc/Hexane 1:1).

Step 2: Introduction of the 6-Amino Group (

Reaction)

This is the diversity-generating step. The chlorine at C-6 is displaced by a primary or secondary amine.

  • Reaction Setup: In a round-bottom flask, dissolve 6-chloro-pyrazine-2-carboxamide (1.0 equiv) in absolute ethanol (5 mL/mmol).

  • Reagent Addition: Add the target amine (e.g., n-heptylamine, aniline derivative) (1.2 equiv).

  • Base: Add Triethylamine (

    
    , 1.5 equiv) to scavenge the HCl byproduct.
    
    • Expert Tip: For weakly nucleophilic amines (e.g., electron-deficient anilines), use 1,4-dioxane as solvent and heat to 100°C, or use

      
       as the base.
      
  • Reflux: Heat the mixture to reflux (approx. 78°C for EtOH) for 6–12 hours. Monitor the disappearance of the starting chloride by TLC.

  • Work-up:

    • Cool the mixture to room temperature.

    • Pour into ice-cold water (50 mL).

    • Precipitation: The 6-amino product usually precipitates. Filter and wash with cold water.

    • Extraction (if no precipitate): Extract with Ethyl Acetate (3x), dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (Gradient: 0-5% MeOH in DCM).

Biological Evaluation Protocol (MIC Determination)

To validate the antitubercular potential, the synthesized compounds must be screened against M. tuberculosis H37Rv.[4]

Assay Workflow (DOT Diagram)

BioAssay Prep Compound Preparation (Dissolve in DMSO, 10 mg/mL) Dilution Serial Dilution (96-well plate, 7H9 Broth) Prep->Dilution Inoculation Inoculation (M. tb H37Rv, 10^5 CFU/mL) Dilution->Inoculation Incubation Incubation (37°C, 7 days) Inoculation->Incubation Dye Add Alamar Blue (Resazurin) Incubation->Dye Read Read Fluorescence (Ex 530nm / Em 590nm) Dye->Read

Caption: Microplate Alamar Blue Assay (MABA) workflow for high-throughput screening.

Protocol Details (MABA)
  • Media: Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween 80.

  • Controls:

    • Positive Control: Isoniazid (INH) and Pyrazinamide (PZA) (Note: PZA requires pH 6.0 media for activity).

    • Negative Control: DMSO (1%) + Bacteria.

    • Sterility Control: Media only.

  • Procedure:

    • Add 100 µL of media to all wells.

    • Add compound to column 1 and perform 2-fold serial dilutions across the plate.

    • Add 100 µL of M. tb inoculum to all wells.

    • Incubate for 7 days at 37°C.

    • Add 30 µL of Alamar Blue (Resazurin) solution. Incubate for 24 hours.

    • Interpretation: A color change from Blue (Resazurin) to Pink (Resorufin) indicates bacterial growth. The MIC is the lowest concentration preventing the color change.

Data Analysis & SAR Insights

The following table summarizes expected Structure-Activity Relationship (SAR) trends based on authoritative literature for 6-amino-pyrazine-2-carboxamides.

Substituent (R on 6-Amino)Physicochemical EffectAntitubercular Activity (MIC)Notes
-NH₂ (Unsubstituted) High PolarityLow (>100 µg/mL)Poor cell wall penetration.
-NH-Alkyl (

)
Increased LipophilicityHigh (3.13 - 12.5 µg/mL) Optimal chain length for mycobacterial membrane transit.
-NH-Phenyl (Unsub) Moderate LipophilicityModerate (25 - 50 µg/mL)Metabolic stability concerns.
-NH-(4-Cl-Phenyl) Electron WithdrawingHigh (6.25 µg/mL) Halogens often improve potency in this scaffold.
-NH-Benzyl Flexible LinkerVariableOften less active than direct anilines.

Expert Insight: The "Sweet Spot" for the 6-amino substituent is often a lipophilic chain (n-heptyl) or an electron-deficient aromatic ring. This modification likely aids in passive diffusion across the mycolic acid layer.

References

  • Zitko, J., et al. (2011). Synthesis and antimycobacterial properties of N-substituted 6-amino-5-cyanopyrazine-2-carboxamides.[5] Bioorganic & Medicinal Chemistry.

  • Dolezal, M., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules.

  • Servusova, B., et al. (2013). Synthesis and antimycobacterial evaluation of N-substituted 5-chloropyrazine-2-carboxamides.[6] Bioorganic & Medicinal Chemistry Letters.

  • BenchChem. The Evolving Landscape of Pyrazinecarboxylic Acid Derivatives in the Fight Against Tuberculosis.

Sources

Application

Application Note: Advanced One-Pot Synthesis Protocols for Aminopyrazine Carboxamide Derivatives

Strategic Rationale & Chemical Context Aminopyrazine carboxamides are highly privileged scaffolds in modern medicinal chemistry. They form the structural core of broad-spectrum viral polymerase inhibitors (such as Favipi...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Chemical Context

Aminopyrazine carboxamides are highly privileged scaffolds in modern medicinal chemistry. They form the structural core of broad-spectrum viral polymerase inhibitors (such as Favipiravir/T-705), potent tyrosine kinase (TK) inhibitors, and novel trypanocidal agents[1][2][3].

Historically, derivatizing the 3-aminopyrazine-2-carboxylic acid scaffold relied on cumbersome multi-step procedures. Classical methods—such as Fischer esterification followed by microwave-assisted aminolysis—suffer from intermediate isolation losses, prolonged reaction times (often exceeding 48 hours), and poor atom economy[4]. Furthermore, legacy syntheses of drugs like Favipiravir required highly toxic reagents (e.g., Olah's reagent) and yielded poor overall recoveries[2].

To accelerate drug development workflows, one-pot synthetic methodologies have emerged as the gold standard. By eliminating the need to isolate unstable intermediates, these methods drastically improve yields, safety, and scalability. This technical guide details two highly validated, self-contained one-pot protocols tailored for the unique electronic properties of the pyrazine ring.

Mechanistic Insights & Experimental Causality

The pyrazine ring is a strongly electron-withdrawing diazine system. This electronic environment creates two distinct synthetic challenges depending on the desired vector of functionalization:

  • Forward Amidation (Derivatizing the Carboxylic Acid): The carboxylic acid group on 3-aminopyrazine-2-carboxylic acid is prone to decarboxylation under harsh basic or thermal conditions[5].

    • The Causal Solution:1,1'-Carbonyldiimidazole (CDI) is utilized as the coupling agent. CDI activates the acid to an acyl imidazole intermediate in situ. Because the only byproducts are imidazole and CO₂, the reaction remains strictly neutral, preventing base-catalyzed degradation of the pyrazine core[1].

  • Reverse Amidation (Derivatizing the Amine): The amino group on the pyrazine ring exhibits extremely poor nucleophilicity. Standard peptide coupling agents (e.g., EDC, HATU) frequently fail to drive the reaction to completion[6].

    • The Causal Solution:Methanesulfonyl chloride (MsCl) combined with N-methylimidazole (NMI) generates a highly electrophilic acyl-NMI intermediate from an external carboxylic acid. This hyper-reactive species easily overcomes the nucleophilic deficiency of the aminopyrazine[6].

Experimental Protocols & Workflows

Protocol A: CDI-Mediated One-Pot Synthesis of N-Substituted Carboxamides

Scope: Synthesis of N-alkyl, N-benzyl, or N-aryl derivatives directly from 3-aminopyrazine-2-carboxylic acid[1][4].

CDIPatway A 3-Aminopyrazine- 2-carboxylic Acid B CDI Addition (DMSO, rt) A->B Activation C Acyl Imidazole Intermediate B->C -CO2 D Amine (R-NH2) + Microwave (120°C) C->D Aminolysis E N-Substituted Carboxamide D->E One-Pot

Workflow of CDI-mediated one-pot synthesis of N-substituted aminopyrazine carboxamides.

Step-by-Step Methodology:

  • Activation: In an oven-dried, argon-purged microwave vial, dissolve 3-aminopyrazine-2-carboxylic acid (1.0 mmol) in anhydrous DMSO (3.0 mL).

  • Coupling Agent Addition: Add CDI (1.2 mmol) portion-wise at room temperature.

    • Validation/Causality: Portion-wise addition controls the vigorous evolution of CO₂ gas. Stir for 30 minutes until gas evolution completely ceases. This visual cue validates the complete formation of the acyl imidazole intermediate[1].

  • Amine Addition: Add the desired primary amine (e.g., benzylamine, butylamine) (1.2 mmol) directly to the reaction mixture.

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 120°C for 30 minutes at 100W[4].

    • Validation/Causality: Microwave heating ensures rapid aminolysis of the acyl imidazole, which might otherwise stall or require >24 hours at room temperature due to steric hindrance.

  • Workup: Cool the vial to room temperature. Pour the mixture into ice-cold water (15 mL) to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum. (If no precipitate forms, extract with EtOAc (3 x 10 mL), wash with brine, dry over Na₂SO₄, and concentrate).

  • Analytical Check: Confirm product via LC-MS ([M+H]⁺) and ¹H-NMR (the amide NH proton typically appears >8.5 ppm in DMSO-d₆)[1].

Protocol B: MsCl/NMI-Mediated One-Pot Coupling for Electron-Deficient Amines

Scope: Coupling highly unreactive aminopyrazines with aryl/heteroaryl carboxylic acids to form reverse amides[6].

MsClPathway SubA Aryl Carboxylic Acid Act MsCl + NMI (0°C, DCM) SubA->Act Int Highly Reactive Acyl-NMI Intermediate Act->Int Coupling Nucleophilic Attack (rt, 4-12h) Int->Coupling SubB Electron-Deficient Aminopyrazine SubB->Coupling Prod Pyrazine Carboxamide Derivative Coupling->Prod

Mechanistic pathway for MsCl/NMI-mediated coupling of electron-deficient aminopyrazines.

Step-by-Step Methodology:

  • Acid Activation: Dissolve the aryl carboxylic acid (1.0 mmol) in anhydrous DCM (5.0 mL) under an inert argon atmosphere. Add N-methylimidazole (NMI) (3.0 mmol) and cool the mixture to 0°C using an ice bath.

  • MsCl Addition: Dropwise add Methanesulfonyl chloride (MsCl) (1.5 mmol).

    • Validation/Causality: MsCl reacts with the acid and NMI to form a highly electrophilic acyl-NMI species. The 0°C temperature is critical to prevent the thermal degradation of this highly reactive intermediate[6]. Stir for 30 minutes.

  • Nucleophilic Attack: Add the electron-deficient aminopyrazine (1.0 mmol) to the activated mixture. Allow the reaction to warm naturally to room temperature and stir for 4–12 hours. Monitor the disappearance of the aminopyrazine via TLC (Hexanes/EtOAc).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with DCM (2 x 10 mL). Wash the combined organic layers with 1N HCl (critical step to remove excess NMI), followed by brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography to yield the pure pyrazine carboxamide[6].

Quantitative Data & Method Comparison

To aid in synthetic planning, the following table summarizes the operational metrics of the traditional multi-step approach versus the advanced one-pot protocols described above[4][5][6].

Synthetic MethodologyReagents & ConditionsTotal Reaction TimeKey Advantages / LimitationsTypical Yields
Traditional Two-Step 1. H₂SO₄, MeOH (rt)2. Amine, MW (130°C)~49 hoursLimitation: Requires isolation of methyl ester intermediate; highly time-consuming[4].40% - 60%
One-Pot CDI (Protocol A) 1. CDI, DMSO (rt)2. Amine, MW (120°C)~1 hourAdvantage: Neutral conditions prevent pyrazine degradation; no intermediate isolation; highly scalable[1].75% - 85%
One-Pot MsCl/NMI (Protocol B) 1. MsCl, NMI, DCM (0°C)2. Aminopyrazine (rt)4.5 - 12.5 hoursAdvantage: Overcomes the poor nucleophilicity of the pyrazine amine; succeeds where HATU/EDC fail[6].60% - 82%

References

  • Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. Advanced Journal of Chemistry, Section A (2025). Available at: [Link]

  • Potential Anti-SARS-CoV-2 Prodrugs Activated by Phosphorylation and Their Role in the Aged Population. MDPI (2023). Available at: [Link]

  • 6-Arylpyrazine-2-carboxamides: A New Core for Trypanosoma brucei Inhibitors. Journal of Medicinal Chemistry - ACS Publications (2015). Available at:[Link]

  • Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. MDPI (2022). Available at:[Link]

  • NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ResearchGate / ChemistrySelect (2017). Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 6-Aminopyrazine-2-carboxamide Synthesis

Subject: Optimization of Yield and Purity for 6-Aminopyrazine-2-carboxamide (CAS: 33332-49-9) Ticket ID: CHEM-SUP-PYZ-006 Analyst: Senior Application Scientist, Process Chemistry Division Executive Summary You are encoun...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Optimization of Yield and Purity for 6-Aminopyrazine-2-carboxamide (CAS: 33332-49-9) Ticket ID: CHEM-SUP-PYZ-006 Analyst: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering yield issues with 6-aminopyrazine-2-carboxamide . This molecule is a critical intermediate, distinct from its more common isomer (3-aminopyrazine-2-carboxamide). The electron-deficient nature of the pyrazine ring makes it susceptible to both nucleophilic attack (desired) and hydrolysis (undesired).

This guide addresses the two primary synthetic routes:

  • Nucleophilic Aromatic Substitution (SNAr) of 6-chloropyrazine-2-carboxamide.

  • Amidation of Methyl 6-aminopyrazine-2-carboxylate.

Module 1: The SNAr Route (From 6-Chloro Precursor)

Context: This route involves the displacement of a chloride at the C6 position using ammonia. The reaction is driven by the electron-withdrawing nature of the ring nitrogens and the carboxamide group.

Mechanism & Workflow

The reaction requires forcing conditions because the leaving group (Cl) is at the 6-position (meta-like to the electron-withdrawing carboxamide), which is less activated than the 3-position.

SNAr_Route Start 6-Chloropyrazine- 2-carboxamide Inter Meisenheimer-like Complex Start->Inter + NH3, Heat NH3 NH3 (aq) or NH3/MeOH Product 6-Aminopyrazine- 2-carboxamide Inter->Product - HCl Side1 Hydrolysis Byproduct (6-Amino acid) Product->Side1 Excess H2O/OH- Overheating

Figure 1: SNAr pathway showing the critical branch point where hydrolysis competes with amination.

Troubleshooting Guide: Low Yield in SNAr
SymptomProbable CauseCorrective Action
Incomplete Conversion Insufficient Activation Energy: The 6-position is less reactive than the 3-position. Reflux at atmospheric pressure is often insufficient.Switch to Autoclave: Run the reaction in a sealed vessel at 100–120°C . This keeps NH3 in solution and overcomes the activation barrier.
Carboxylic Acid Impurity Hydrolysis of Amide: The C2-carboxamide group hydrolyzes to the acid (6-aminopyrazine-2-carboxylic acid) under basic conditions (NH3) if water is present.Change Solvent System: Switch from aqueous ammonia (NH4OH) to 7N NH3 in Methanol or Isopropanol. Work under strictly anhydrous conditions.
Dark/Tarred Product Polymerization/Oxidation: Pyrazine rings are sensitive to oxidation at high temperatures.Inert Atmosphere: Degas solvents and run under N2 or Ar. Add a radical scavenger (e.g., BHT) in trace amounts if scaling up.
"Oiling Out" Solvent Polarity Mismatch: The product is polar but may form oils in intermediate polarity solvents.Precipitation Protocol: Cool the reaction mixture to 0°C. If oil persists, triturate with Diethyl Ether or MTBE to induce crystallization.

Module 2: The Ester Amidation Route

Context: This route starts with Methyl 6-aminopyrazine-2-carboxylate and converts the ester to the amide using ammonia. This is generally milder than the SNAr route but suffers from reversibility and hydrolysis.

Critical Protocol: Cryogenic Ammonolysis

Standard room temperature stirring often leads to 60-70% yield. The following modification can boost yield to >85%.

  • Dissolution: Dissolve Methyl 6-aminopyrazine-2-carboxylate (1.0 eq) in anhydrous Methanol (10 volumes).

  • Saturation (The Key Step): Cool the solution to -10°C (Ice/Salt bath). Saturate the solution with anhydrous NH3 gas for 30 minutes. Do not use aqueous ammonia.

  • Sealed Reaction: Seal the vessel immediately. Allow it to warm to Room Temperature (RT) slowly and stir for 24–48 hours.

  • Workup:

    • Cool back to 0°C.

    • Filter the precipitated solid (the product is less soluble in MeOH than the ester).

    • Wash with cold MeOH.

FAQ: Ester Amidation

Q: Why is my product contaminated with the starting ester? A: The reaction is an equilibrium. If NH3 escapes, the reaction stalls.

  • Fix: Use a sealed pressure tube. Ensure NH3 is in large excess (10–20 eq).

Q: I see a peak at M+1 = 140 (Acid) instead of 139 (Amide). A: You have "saponified" the ester. This happens if moisture enters the system. The hydroxide ion (OH-) is a stronger nucleophile than NH3.

  • Fix: Dry your methanol over 3Å molecular sieves before use.

Module 3: Purification & Characterization

Isolating 6-aminopyrazine-2-carboxamide from its isomers (like 3-amino) or byproducts is challenging due to similar polarities.

Solubility Profile
  • Water: Sparingly soluble (Hot).

  • Methanol: Slightly soluble.

  • DMSO/DMF: Soluble.

  • Ethyl Acetate/DCM: Insoluble.

Recommended Purification Workflow

Purification Crude Crude Reaction Mixture (Solid + Solvent) Step1 Evaporate Volatiles to Dryness Crude->Step1 Step2 Suspend in Water (Min. Volume, 90°C) Step1->Step2 Step3 Hot Filtration (Remove insolubles) Step2->Step3 Step4 Slow Cooling to 4°C Step3->Step4 Final Pure Crystals (Yellowish Needles) Step4->Final

Figure 2: Recrystallization logic utilizing the steep solubility curve of pyrazine carboxamides in water.

Analytical Checkpoints
  • 1H NMR (DMSO-d6): Look for the diagnostic protons.

    • C3-H: Singlet around δ 8.2–8.4 ppm.

    • C5-H: Singlet around δ 7.8–8.0 ppm.

    • NH2 (Amine): Broad singlet, δ 6.0–7.5 ppm (exchangeable).

    • CONH2 (Amide): Two broad singlets, usually split (δ 7.5 and 8.0 ppm).

  • Differentiation: The 3-amino isomer has a strong intramolecular H-bond between the amine and the carbonyl oxygen, often shifting the amine protons downfield compared to the 6-amino isomer.

References

  • Synthesis of Pyrazinecarboxamides via Aminodehalogenation

    • Title: Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evalu
    • Relevance: details the SNAr conditions (temperature, solvent effects)
    • Source:

  • Amidation of Pyrazine Esters

    • Title: Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase.
    • Relevance: Provides protocols for converting methyl pyrazine-2-carboxylates to carboxamides using methanolic ammonia (Procedure i).
    • Source:

  • General Pyrazine Functionalization

    • Title: A Comparative Guide to the Synthesis of Functionalized Pyrazine-2-carbonitriles.
    • Relevance: Discusses the reactivity of the pyrazine ring positions (3 vs 6) and hydrolysis risks.
    • Source:

Optimization

Technical Support Center: Troubleshooting Pyrazine Carboxamide Solubility

Executive Summary Pyrazine carboxamides (e.g., Pyrazinamide) act as "brick dust" molecules. They possess high melting points (>188°C) and high crystal lattice energy due to strong intermolecular hydrogen bonding and plan...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazine carboxamides (e.g., Pyrazinamide) act as "brick dust" molecules. They possess high melting points (>188°C) and high crystal lattice energy due to strong intermolecular hydrogen bonding and planar


-stacking.

The Core Problem: Users often treat these like standard basic amines, attempting to solubilize them via pH adjustment (acidification). This is a critical error. The pyrazine ring nitrogen is extremely weakly basic (pKa


 0.5), meaning the molecule remains neutral across the entire physiological pH range. Acidification sufficient to protonate the nitrogen often triggers rapid hydrolysis of the amide to pyrazinoic acid.

This guide provides a root-cause analysis, a diagnostic workflow, and validated protocols to solubilize these compounds without degrading them.

Module 1: Diagnostic Workflow

Before altering your formulation, you must characterize the solid state of your material. Use the following decision tree to guide your troubleshooting.

TroubleshootingFlow Start Start: Material Precipitates or Won't Dissolve CheckPurity Step 1: Check Purity (HPLC) Is it Pyrazinamide or Pyrazinoic Acid? Start->CheckPurity IsHydrolyzed Hydrolyzed (Acid detected) CheckPurity->IsHydrolyzed Acid Peak Found IsStable Intact Amide CheckPurity->IsStable Pure Amide CheckCrystal Step 2: XRD/DSC Analysis Is it the stable Alpha polymorph? Eval_pH Step 3: Evaluate pH Strategy Are you trying to salt it? CheckCrystal->Eval_pH StopSalting STOP. pKa ~0.5. Salts are unstable. Switch to Co-crystals/Solvents. Eval_pH->StopSalting Yes, adding HCl SelectSolvent Select Co-solvent Strategy (DMSO/PEG/Ethanol) Eval_pH->SelectSolvent No, using water Discard Discard Material. Amide has degraded. IsHydrolyzed->Discard IsStable->CheckCrystal CoCrystal Co-Crystal Screen (Use Carboxylic Acids) StopSalting->CoCrystal SelectSolvent->CoCrystal If solubility < 15mg/mL required

Figure 1: Diagnostic decision tree for pyrazine carboxamide solubility issues. Note the critical stop point regarding pH adjustment.

Module 2: Root Cause Analysis (The Science)

The "Brick Dust" Mechanism

Pyrazine carboxamides are classic Class II/IV (BCS) compounds. Their insolubility is thermodynamic, not kinetic.

  • Lattice Energy: The amide group acts as both a hydrogen bond donor and acceptor. In the solid state, molecules form Centrosymmetric Dimers via

    
     bonds [1].
    
  • 
    -Stacking:  The planar pyrazine ring facilitates tight stacking, further stabilizing the crystal lattice.
    
  • Result: The energy required to break these intermolecular bonds (Crystal Lattice Energy) exceeds the energy released by hydration (Solvation Energy).

The pH Trap (Why Acidification Fails)

Many researchers assume the pyrazine nitrogen is basic (like pyridine, pKa ~5.2).

  • Reality: The electron-withdrawing effect of the para-amide group and the second nitrogen atom drastically lowers the pKa to approximately 0.5 [2].

  • Consequence: At pH 2–7, the molecule is neutral . To protonate it (and improve solubility via ionization), you must drop the pH below 0. This highly acidic environment catalyzes the hydrolysis of the amide bond, converting your drug into pyrazinoic acid [3].

Module 3: Validated Protocols

Protocol A: Thermodynamic Solubility Profiling (Shake-Flask)

Do not use kinetic solubility (DMSO spike) for formulation; it yields false positives due to supersaturation.

Materials:

  • Pyrazine carboxamide solid (excess)

  • Phosphate buffer (pH 7.4) and 0.1N HCl (pH 1.2)

  • 0.22

    
    m PTFE syringe filters
    

Procedure:

  • Saturation: Add excess solid to the buffer in a glass vial. Visual turbidity is required.

  • Equilibration: Shake at 25°C for 24 hours . (Shorter times risk measuring metastable polymorph solubility).

  • Filtration: Filter the supernatant using a pre-warmed syringe filter (to prevent precipitation on the filter).

  • Quantification: Analyze filtrate via HPLC-UV (268 nm).

  • pH Check: Measure the pH of the filtrate after equilibrium. If it drifted significantly acidic, hydrolysis may have occurred.

Expected Results:

Solvent Solubility (mg/mL) Notes
Water ~15.0 Limited by crystal lattice
Ethanol ~5.7 Lower dielectric constant
DMSO >100.0 Disrupts H-bonds effectively

| Chloroform | ~3.5 | Poor solvation of amide |

Protocol B: Co-Crystal Screening (The Solution)

Since salts are unstable, co-crystals are the gold standard for improving pyrazine carboxamide solubility. You must replace the Amide-Amide Homosynthon with an Acid-Amide Heterosynthon.

Recommended Co-formers:

  • Succinic Acid: Forms 2:1 co-crystals (Amide:Acid).

  • Fumaric Acid: High stability.

  • Benzoic Acid: Disrupts planar stacking.

Liquid-Assisted Grinding (LAG) Method:

  • Weigh Pyrazine Carboxamide (1 eq) and Co-former (1 eq).

  • Add to a mortar or ball mill jar.

  • Add a catalytic amount of solvent (Methanol,

    
    ).
    
  • Grind for 20 minutes.

  • Analyze via DSC.[1][2][3] A shift in melting point (distinct from either component) confirms a new phase (Co-crystal) rather than a physical mixture [4].

Module 4: Visualization of Interactions

The following diagram illustrates why co-crystals work better than salts for this class of molecules.

InteractionMechanism PZA Pyrazine Carboxamide PZA_PZA Homosynthon (Insoluble Dimer) PZA->PZA_PZA Self-Association (High Lattice Energy) Result_Salt Unstable Salt (Hydrolysis Risk) PZA->Result_Salt + H+ (pH < 0.5) Result_CoCrystal Stable Co-Crystal (Heterosynthon) PZA->Result_CoCrystal + H-Bond Donor Acid Strong Acid (HCl) Acid->Result_Salt CoFormer Co-Former (Succinic Acid) CoFormer->Result_CoCrystal Disrupts Dimer

Figure 2: Mechanism of action. Co-formers disrupt the insoluble homosynthon dimer without requiring the extreme pH conditions that cause degradation.

FAQ: Troubleshooting Specific Scenarios

Q: My compound precipitated when I diluted my DMSO stock into PBS. Why? A: This is the "Crash-Out" effect. Pyrazine carboxamides are hydrophobic. When the DMSO (solvent) is diluted with water (anti-solvent), the solvent power drops exponentially.

  • Fix: Pre-dilute with PEG-400 or Propylene Glycol before adding buffer. A ratio of 10% DMSO / 40% PEG-400 / 50% Water often sustains solubility better than DMSO/Water alone.

Q: Can I use cyclodextrins (HP-


-CD)? 
A:  Yes, but with caveats. The planar pyrazine ring fits well into the 

-cyclodextrin cavity, but the binding constant is often weak due to the polarity of the amide.
  • Fix: Use SBE-

    
    -CD (Captisol)  at 20-30% w/v. The sulfobutyl ether chains interact better with the polar amide group than standard HP-
    
    
    
    -CD.

Q: I see a new peak at RRT 0.8 on my HPLC after trying to dissolve it in 0.1 M HCl. A: That is Pyrazinoic Acid . You have hydrolyzed your amide.

  • Fix: Never expose pyrazine carboxamides to pH < 2 or pH > 10 for extended periods. If acidic conditions are required for a specific assay, prepare the solution immediately before use and keep it on ice.

References

  • Crystal Structure & Bonding: Ro, G. et al. "Hydrogen bonding patterns in pyrazinecarboxamide derivatives." Acta Crystallographica, Section C.

  • Physicochemical Properties: National Center for Biotechnology Information. "PubChem Compound Summary for CID 1046, Pyrazinamide." PubChem.

  • Hydrolysis Mechanism: Caira, M. R., et al. "Polymorphism of Pyrazinamide." Journal of Pharmaceutical Sciences.

  • Co-Crystal Strategies: Chitnis, S. et al. "Solubility Advantage of Pyrazine-2-carboxamide Co-crystals." Crystal Growth & Design.

Sources

Troubleshooting

Technical Support Center: Isolation and Purification of 6-Aminopyrazine-2-carboxamide

Welcome to the Technical Support Knowledge Base for heterocyclic synthesis. The synthesis of 6-aminopyrazine-2-carboxamide—a critical intermediate for kinase inhibitors and antiviral agents—frequently encounters purifica...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Knowledge Base for heterocyclic synthesis. The synthesis of 6-aminopyrazine-2-carboxamide—a critical intermediate for kinase inhibitors and antiviral agents—frequently encounters purification bottlenecks. Whether synthesized via 1,1'-carbonyldiimidazole (CDI) coupling of 6-aminopyrazine-2-carboxylic acid[1] or through the ammonolysis of methyl 6-aminopyrazine-2-carboxylate[2], the crude mixture is often contaminated with unreacted starting materials, hydrolysis byproducts, and coupling reagents.

This guide provides field-proven, causality-driven solutions to isolate your target compound with high purity, ensuring downstream structure-activity relationship (SAR) assays are not compromised[3].

Troubleshooting FAQs: Resolving Specific Purification Bottlenecks

Q: My final product is heavily contaminated with imidazole after a CDI-mediated amidation. How can I efficiently remove it without losing my target carboxamide? Causality: The reaction of 6-aminopyrazine-2-carboxylic acid with CDI generates an active 1H-imidazole-1-carboxylic anhydride intermediate, which upon reaction with ammonia yields the target amide and one equivalent of imidazole[1]. While imidazole is highly water-soluble, 6-aminopyrazine-2-carboxamide also exhibits partial water solubility due to its polar hydrogen-bonding network. Exhaustive aqueous liquid-liquid extraction often leads to significant product loss. Solution: Avoid standard aqueous extraction. Instead, utilize a controlled precipitation (trituration) method. Concentrate the reaction solvent (e.g., DMSO or DMF) under high vacuum. Resuspend the crude residue in a minimal volume of ice-cold water (0–5 °C). The target carboxamide will precipitate due to its lower solubility at cold temperatures, while the highly soluble imidazole remains fully solvated in the aqueous phase.

Q: I am observing unreacted 6-aminopyrazine-2-carboxylic acid in my HPLC/TLC traces. Why is the conversion incomplete, and how do I separate it? Causality: Incomplete conversion is typically caused by trace moisture hydrolyzing the activated intermediate back to the carboxylic acid, or by the low nucleophilicity of the pyrazine amine interfering with the reaction dynamics[2]. The presence of unreacted carboxylic acid is problematic as it can falsely inflate activity in biological assays[4]. Solution: Exploit the pKa differential. 6-aminopyrazine-2-carboxylic acid has an acidic proton (pKa ~2.5), whereas the carboxamide is neutral. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate/methanol 9:1) and wash with saturated aqueous NaHCO₃ (pH ~8). The acid partitions into the aqueous layer as a sodium salt, leaving the pure carboxamide in the organic layer.

Q: I synthesized the compound via ammonolysis of methyl 6-aminopyrazine-2-carboxylate, but I see a significant polar impurity. What is it? Causality: Using aqueous ammonia (NH₄OH) causes competitive hydrolysis of the methyl ester, yielding the carboxylic acid instead of the desired amide. Solution: Switch to a strictly anhydrous methanolic ammonia solution (NH₃ in MeOH) in a sealed pressure vessel. To salvage your current contaminated batch, pass the mixture through a basic anion-exchange resin (e.g., Amberlyst A26); the resin will selectively trap the carboxylic acid byproduct while the neutral amide elutes.

Physicochemical Data for Separation Logic

To design a self-validating purification system, one must understand the quantitative properties of the matrix components. The table below summarizes the traits used to drive the separation logic.

CompoundRole in MatrixEst. pKaSolubility ProfileTLC Rf (EtOAc:MeOH 9:1)
6-aminopyrazine-2-carboxamide Target Product~13 (amide)Soluble in MeOH, DMSO; slightly sol. in cold water0.45
6-aminopyrazine-2-carboxylic acid Starting Material / Hydrolysis Byproduct~2.5 (COOH)Soluble in basic aqueous (as salt); insol. in non-polar organics0.10 (streaks)
Imidazole CDI Coupling Byproduct6.95 (conjugate acid)Highly soluble in water and alcohols0.25
Methyl 6-aminopyrazine-2-carboxylate Alternative Starting MaterialN/ASoluble in EtOAc, DCM0.75

Experimental Methodology: Standardized Purification Protocol

This protocol is designed as a self-validating workflow for the isolation of 6-aminopyrazine-2-carboxamide following a CDI-mediated amidation.

Phase 1: Quenching and Solvent Removal
  • Monitor: Confirm reaction completion via TLC (EtOAc:MeOH 9:1). The starting acid (Rf 0.10) should be consumed, replaced by the product (Rf 0.45)[3].

  • Quench: Vent the excess ammonia gas in a properly ventilated fume hood.

  • Concentrate: Remove the primary solvent (DMSO or DMF) using a rotary evaporator equipped with a high-vacuum pump. Maintain the water bath below 50 °C to prevent thermal degradation of the carboxamide.

Phase 2: Cold Trituration (Removal of Imidazole)
  • Suspend: Add ice-cold deionized water (3 mL per mmol of theoretical yield) to the crude residue.

  • Triturate: Stir the suspension vigorously for 30 minutes at 0–5 °C. Mechanistic Insight: The thermodynamic solubility of the target carboxamide drops sharply at near-freezing temperatures, forcing it out of solution, while imidazole remains fully solvated.

  • Filter: Filter the suspension through a medium-porosity sintered glass funnel.

  • Wash: Wash the filter cake with 1 mL/mmol of ice-cold water, followed by 2 mL/mmol of cold diethyl ether to displace water and facilitate rapid drying.

Phase 3: Acid-Base Polish (Removal of Trace Acid)
  • Dissolve: Dissolve the dried filter cake in a 9:1 mixture of Ethyl Acetate and Methanol.

  • Extract: Transfer to a separatory funnel. Add an equal volume of saturated aqueous NaHCO₃. Validation Step: Check the pH of the aqueous layer using indicator paper; it must be ≥ 8.0 to ensure complete deprotonation of any residual 6-aminopyrazine-2-carboxylic acid.

  • Separate & Dry: Collect the organic layer. Extract the aqueous layer once more with the EtOAc/MeOH mixture. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate to yield the highly pure 6-aminopyrazine-2-carboxamide.

Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Product, Imidazole, Unreacted Acid) Concentration 1. Vacuum Concentration (Remove DMF/DMSO) Crude->Concentration Trituration 2. Cold Water Trituration (0-5 °C for 30 min) Concentration->Trituration Filtration 3. Sintered Glass Filtration Trituration->Filtration Aqueous Aqueous Filtrate (Imidazole, NH4 Salts) Filtration->Aqueous Soluble fraction Solid Filter Cake (Product + Trace Acid) Filtration->Solid Insoluble fraction BaseWash 4. Dissolve in EtOAc/MeOH Wash with Sat. NaHCO3 Solid->BaseWash OrgLayer Organic Layer (Pure 6-aminopyrazine-2-carboxamide) BaseWash->OrgLayer Neutral species AqLayer Aqueous Layer (Sodium 6-aminopyrazine-2-carboxylate) BaseWash->AqLayer Deprotonated acid

Logical workflow for the purification of 6-aminopyrazine-2-carboxamide from amidation byproducts.

References

  • Title: Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives Source: Advanced Journal of Chemistry, Section A URL
  • Title: Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity Source: MDPI Biomolecules URL
  • Title: A Comparative Guide to the Synthesis and Analysis of Pyrazine-2-carboxamide Derivatives Source: Benchchem URL
  • Source: PMC (National Institutes of Health)

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for Pyrazine Amidation

Introduction: The Thermal Tightrope Pyrazine amidation is a critical transformation in the synthesis of antiviral agents (e.g., Favipiravir) and antitubercular drugs (e.g., Pyrazinamide). However, the electron-deficient...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Thermal Tightrope

Pyrazine amidation is a critical transformation in the synthesis of antiviral agents (e.g., Favipiravir) and antitubercular drugs (e.g., Pyrazinamide). However, the electron-deficient nature of the pyrazine ring creates a unique thermodynamic challenge.

Unlike standard benzene amidation, pyrazine reactions are highly sensitive to thermal fluctuations.[1] A deviation of just 10°C can shift the reaction trajectory from the desired amidation to irreversible hydrolysis or regioisomeric scrambling. This guide provides the technical scaffolding to optimize these conditions, moving beyond "recipe following" to mechanistic control.

Module 1: Critical Temperature Thresholds & Kinetics

Q1: Why does my reaction yield drop significantly when scaling up, despite maintaining the same jacket temperature?

Diagnosis: You are likely experiencing internal exotherm accumulation leading to a shift from kinetic to thermodynamic control.

Technical Explanation: In pyrazine amidation, particularly the condensation of arylglyoxals with 2-aminopropanediamide (a key step for Favipiravir analogs), the reaction is regio-sensitive.[1][2]

  • Optimal Window (80°C): Favors the formation of the 5-aryl substituted pyrazine (kinetic product).

  • Critical Failure Point (>80°C): At higher temperatures, the pathway bifurcates. The thermodynamic equilibrium shifts, leading to the formation of the 6-aryl regioisomer and degradation products. On a larger scale, poor heat transfer causes localized hot spots inside the reactor that exceed the jacket setpoint.[1]

Corrective Action:

  • Switch to Internal Monitoring: Do not rely on jacket temperature. Insert a thermocouple directly into the reaction media.

  • Dosing Control: For exothermic addition steps (e.g., adding POCl₃ or base), use a syringe pump to limit the rate of heat generation, ensuring the internal temperature never exceeds 85°C.[1]

Q2: I am using an enzymatic flow reactor (Lipozyme® TL IM) for green amidation. Why does conversion plummet above 45°C?

Diagnosis: Irreversible thermal denaturation of the biocatalyst.

Technical Explanation: While chemical catalysts often follow the Arrhenius equation (rate increases with T), immobilized enzymes like Lipozyme® TL IM have a "thermal cliff."

  • < 35°C: Reaction is kinetically slow due to high viscosity and low molecular collision rates.

  • 45°C (Optimal): Peak activity. Solubility of pyrazine esters is maximized without compromising enzyme integrity.

  • > 55°C: The tertiary structure of the lipase unfolds. Unlike chemical catalyst deactivation, this is often irreversible.[1]

Data Table 1: Temperature Impact on Enzymatic Amidation Yield (Residence Time: 35 min)

Temperature (°C)Yield (%)Catalyst StatusMechanism of Failure
3556.2ActiveKinetic limitation (slow diffusion)
45 81.2 Optimal Peak turnover frequency
5072.4DestabilizedPartial unfolding
55< 50.0DenaturedIrreversible active site loss

Module 2: Troubleshooting Common Failures

Q3: My LC-MS shows a large peak for the carboxylic acid byproduct instead of the amide. Is this a temperature issue?

Diagnosis: Yes, likely Hydrolysis Competition .[1]

Root Cause: Pyrazine amides are susceptible to hydrolysis under basic conditions, especially at elevated temperatures.[1] If you are using a Schotten-Baumann type condition (aqueous base + organic solvent) or a metal-catalyzed aqueous route:

  • High T (>90°C) increases the nucleophilicity of water/hydroxide relative to the amine.

  • Resonance Effect: The pyrazine ring pulls electron density, making the carbonyl carbon highly electrophilic. Water attacks this carbon faster than the bulky amine at high temperatures.

Troubleshooting Protocol:

  • Step 1: Lower reaction temperature by 15°C and extend reaction time.

  • Step 2: Increase the amine equivalents (to 3.0 eq) to outcompete water.

  • Step 3: If using a biphasic system, ensure aggressive stirring (high Reynolds number) to maximize the interfacial surface area for the amine transfer, rather than relying on heat to drive solubility.[1]

Q4: In Pd-catalyzed amidation of chloropyrazines, the catalyst turns black and precipitates. Yield is <20%.

Diagnosis: Palladium Black Formation (Catalyst Aggregation).

Technical Explanation: This often occurs when the reaction temperature is too high for the ligand to stabilize the Pd(0) species.

  • Mechanism: At high T (>110°C), labile ligands (like phosphines) can dissociate or oxidize. The "naked" Pd(0) atoms then aggregate into inactive metallic nanoparticles (Pd black).

  • Pyrazine Factor: Chloropyrazines can coordinate to Pd, competing with the ligand and destabilizing the active catalytic cycle.

Corrective Action:

  • Lower T to 80-90°C.

  • Switch Ligands: Use a bulky, electron-rich ligand like Xantphos or BrettPhos which binds tighter to Pd, preventing aggregation even at moderate heat.[1]

Module 3: Visualization & Pathways

Pathway Analysis: Temperature-Dependent Regioselectivity

The following diagram illustrates the bifurcation point in Favipiravir analog synthesis. Note how exceeding the temperature threshold activates the thermodynamic trap (Side Product B).

ReactionPathway Start Arylglyoxal + Aminomalonamide Inter Imine Intermediate Start->Inter Condensation (Fast) ProdA 5-Aryl Pyrazine (Target Kinetic Product) Inter->ProdA 80°C (Optimal Path) ProdB 6-Aryl Isomer (Thermodynamic Impurity) Inter->ProdB > 90°C (Thermal Drift) Hydrolysis Hydrolysis Byproducts ProdA->Hydrolysis > 100°C (Degradation) ProdB->Hydrolysis > 100°C

Figure 1: Thermal bifurcation pathway in pyrazine condensation. Maintaining 80°C is critical to maximize the green path (Target) and suppress the red path (Isomer).

Module 4: Validated Experimental Protocols

Protocol A: Temperature Screening for Regioselectivity (Favipiravir Analog)

Use this protocol to determine the precise failure point for your specific substrate.

Prerequisites:

  • Reactants: Arylglyoxal monohydrate (1.0 eq), 2-aminopropanediamide (1.1 eq).

  • Solvent: Water (Green chemistry compliant).[2][3]

  • Base: NaOH (12.5 N).

Step-by-Step Workflow:

  • Preparation: Dissolve aminopropanediamide in water at room temperature (RT). Add NaOH.[2][4][5]

  • Baseline Check: Record pH (Target: >10).

  • Addition: Add arylglyoxal. The solution will turn yellow/orange (Imine formation).

  • The Ramp (Critical Step):

    • Split the batch into 4 vials.

    • Heat Vial A to 60°C , Vial B to 80°C , Vial C to 90°C , Vial D to 100°C .

    • Hold for 60 minutes .

  • Quenching: Acidify immediately with glacial acetic acid to pH 4-5. This "freezes" the equilibrium.

  • Analysis: Filter the precipitate. Analyze via 1H NMR .

    • Indicator: Look for the shift in the pyrazine ring proton.

    • Success Criteria: >95:5 ratio of Region A vs. Region B.

Protocol B: Continuous Flow Enzymatic Amidation

For scale-up of pyrazine-2-carboxamide derivatives.

System: Packed bed reactor with Lipozyme® TL IM. Solvent: tert-Amyl alcohol (Green solvent).[6]

Workflow:

  • Feed Preparation:

    • Feed 1: Pyrazine-2-carboxylate (0.5 M).

    • Feed 2: Benzylamine (1.5 M) (3:1 molar ratio is crucial to drive equilibrium).

  • Thermal Equilibration: Set the column oven to 45°C . Allow solvent to flow for 20 min to equilibrate the bed temperature.

  • Reaction Run:

    • Flow rate: Adjust for a residence time of 20-35 minutes .

    • Self-Validation Check: Monitor back-pressure. A spike indicates enzyme compaction or precipitation (Temp too low).

  • Workup: Collect output. Evaporate solvent.

    • Expected Yield: ~81-90%.

    • Troubleshooting: If yield <60%, check the oven calibration. A drift to 50°C can cause a 10% yield loss.

References

  • BenchChem. (n.d.). Optimizing reaction time and temperature for pyrazine synthesis. Retrieved from

  • Zhang, Y., et al. (2024).[1] Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM. RSC Advances. Retrieved from

  • Haghpanah, M., et al. (2025).[1][3] Green synthesis of structural analogs of favipiravir. RSC Advances. Retrieved from

  • Google Patents. (2020). CN111471025A - Favipiravir intermediate and synthesis method of favipiravir. Retrieved from

  • Chemistry Steps. (2022). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from

Sources

Troubleshooting

Technical Support Center: Preventing Carboxamide Hydrolysis During Multi-Step Synthesis

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals dealing with the unwanted cleavage of carboxamide groups duri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals dealing with the unwanted cleavage of carboxamide groups during multi-step synthetic pathways.

Carboxamides (


) are generally robust due to the resonance stabilization of the C-N bond. However, they remain susceptible to hydrolysis under strong acidic or basic conditions, particularly at elevated temperatures[1],[2]. This guide provides mechanistic troubleshooting, orthogonal protection strategies, and field-proven protocols to preserve amide integrity.

Diagnostic Workflow for Amide Preservation

Before altering your synthetic route, consult the decision matrix below to determine whether you need milder reaction conditions or a dedicated protecting group strategy.

DecisionTree Start Target Molecule Contains Carboxamide & Ester Q1 Does the next step require strong acid/base or heat? Start->Q1 Mild Use Mild Reagents (e.g., LiOH/THF/H2O) Q1->Mild No Protect Is the amide primary/secondary? Q1->Protect Yes Proceed Proceed with Synthesis Monitor via LC-MS Mild->Proceed PG_Choice Install Protecting Group (Trt, Dmb, or o-NB) Protect->PG_Choice Yes Tertiary Tertiary amides are stable. Proceed with caution. Protect->Tertiary No PG_Choice->Proceed Tertiary->Proceed

Decision matrix for mitigating carboxamide hydrolysis during multi-step synthesis.

FAQ 1: Why does my carboxamide hydrolyze during standard saponification, and what is the mechanistic causality?

The Causality: Amides are highly resonance-stabilized; the lone pair of electrons on the nitrogen atom delocalizes into the carbonyl pi-system. This makes the carbonyl carbon significantly less electrophilic than that of an ester. However, when you subject the molecule to high temperatures and strong bases (like boiling aqueous NaOH or KOH), the kinetic energy overcomes this activation barrier[3].

The hydroxide ion (


) acts as a nucleophile, attacking the carbonyl carbon to form a high-energy tetrahedral intermediate. The subsequent rate-limiting step is the collapse of this intermediate, which expels the amine (or ammonia) and leaves behind a carboxylate ion[1]. Because the resulting carboxylate is highly stable and unreactive toward nucleophiles, the reaction is driven irreversibly forward[2].

Mechanism Amide Carboxamide (R-CO-NH2) Tetrahedral Tetrahedral Intermediate [R-C(O-)(OH)-NH2] Amide->Tetrahedral OH-, Heat Protected Protected Amide (e.g., R-CO-NH-Trt) Amide->Protected Trt-Cl Cleavage C-N Bond Cleavage (Rate-Limiting) Tetrahedral->Cleavage Products Carboxylate + Ammonia Cleavage->Products Steric Steric Shielding Blocks OH- Attack Protected->Steric Harsh Base Steric->Protected Stable

Mechanistic pathway of amide hydrolysis and steric disruption via protecting groups.

FAQ 2: How can I selectively hydrolyze an ester without cleaving a sensitive carboxamide?

When your molecule contains both an ester and a carboxamide, you must exploit the difference in their electrophilicity. By lowering the temperature and using a milder hydroxide source, you can selectively cleave the ester while leaving the amide intact.

Quantitative Comparison of Selective Hydrolysis Reagents
Reagent SystemOptimal TempEquivalentsMechanistic Rationale
LiOH in THF/H₂O 0 °C to RT1.1 - 2.0 eqLiOH is a milder base than NaOH. The biphasic/miscible solvent system controls the effective concentration of

, preventing it from overcoming the amide's resonance energy barrier[4],[5].
K₂CO₃ in MeOH/H₂O RT to 50 °C2.0 - 5.0 eqGenerates a mild methoxide/hydroxide equilibrium. Insufficient thermodynamic energy to attack the amide carbonyl.
Enzymatic (Lipase) 37 °C (pH 7.2)CatalyticThe enzyme's active site sterically and electronically selects for the ester bond, offering near-perfect chemoselectivity.
Protocol: Mild Selective Ester Hydrolysis using LiOH

Self-Validating System: This protocol utilizes TLC/LC-MS monitoring to confirm ester cleavage, followed by a specific pH-controlled quench to ensure the resulting carboxylic acid is protonated for organic extraction.

  • Solvation: Dissolve the ester-amide substrate (1.0 eq) in a 3:1 mixture of Tetrahydrofuran (THF) and Water (

    
    ) to achieve a concentration of ~0.1 M. Causality: THF ensures the organic substrate remains solvated, while water provides the necessary medium for the hydroxide nucleophile[4].
    
  • Temperature Control: Cool the reaction flask to 0 °C using an ice bath.

  • Reagent Addition: Add a 1M aqueous solution of Lithium Hydroxide (LiOH) (1.5 eq) dropwise over 10 minutes.

  • Reaction Monitoring: Stir the mixture at 0 °C, allowing it to slowly warm to room temperature (RT). Monitor the reaction via LC-MS or TLC every 30 minutes. Validation: Successful hydrolysis is indicated by the disappearance of the starting material and the appearance of a highly polar spot (the carboxylate salt) on the baseline of the TLC plate.

  • Quenching: Once complete, concentrate the mixture slightly under reduced pressure to remove the THF. Cool the remaining aqueous layer to 0 °C and carefully acidify to pH 2-3 using 1N HCl or 10% Citric Acid[4]. Causality: Acidification protonates the carboxylate, rendering it neutral and lipophilic.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 20 mL). Wash the combined organic layers with brine, dry over

    
    , and concentrate in vacuo to yield the pure carboxylic acid with the amide fully preserved.
    

FAQ 3: My downstream reactions require harsh conditions. How do I protect the primary/secondary carboxamide?

If your synthetic route requires prolonged heating, strong acids, or strong bases, mild conditions will not suffice. You must install a protecting group (PG) to physically shield the amide carbonyl from nucleophilic or electrophilic attack.

Quantitative Comparison of Amide Protecting Groups
Protecting Group (PG)Reagents for InstallationCleavage ConditionsMechanistic Causality
Trityl (Trt) Trityl chloride, Pyridine, DMAP1-5% TFA in DCMProvides massive steric bulk. Cleaved easily by mild acid due to the formation of a highly stable triphenylmethyl carbocation.
2,4-Dimethoxybenzyl (Dmb) Dmb-OH, EDC/HOBt20% TFA in DCMElectron-donating methoxy groups stabilize the carbocation intermediate during acidic cleavage. Excellent for preventing peptide aggregation[6].
o-Nitrobenzyl (o-NB) o-Nitrobenzyl bromide, NaHPhotolysis (350 nm) OR 20% NaOH in MeOH (75 °C)Orthogonal to acid-labile groups. Cleaved photochemically or via mild oxidation at the benzylic position[7].
Protocol: Trityl (Trt) Protection of a Primary Amide

Self-Validating System: The use of pyridine as both solvent and base ensures the neutralization of the HCl byproduct. The subsequent acidic wash validates the removal of the pyridine catalyst.

  • Preparation: Dissolve the primary amide substrate (1.0 eq) in anhydrous pyridine (0.2 M) under an inert argon atmosphere. Causality: Pyridine acts as an acid scavenger, driving the substitution reaction forward by neutralizing the generated HCl.

  • Activation: Add Trityl chloride (Trt-Cl) (1.5 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 eq). Causality: DMAP acts as a highly active nucleophilic catalyst, forming an intermediate N-tritylpyridinium species that accelerates the transfer of the bulky trityl group to the amide nitrogen.

  • Reaction: Stir the mixture at 50 °C for 24–48 hours. Monitor by TLC until the starting material is consumed.

  • Workup & Validation: Evaporate the pyridine under reduced pressure. To remove residual pyridine, co-evaporate with toluene (2 × 15 mL). Dissolve the crude residue in Dichloromethane (DCM) and wash with 10% aqueous Citric Acid (2 × 20 mL). Validation: The acidic wash protonates any remaining pyridine, pulling it into the aqueous layer and leaving the highly lipophilic Trt-protected amide in the organic phase.

  • Purification: Dry the organic layer over

    
    , concentrate, and purify via flash column chromatography.
    
Protocol: Orthogonal Deprotection of o-Nitrobenzyl (o-NB)

If your molecule contains acid-sensitive moieties (e.g., acetals or silyl ethers), the Trt group cannot be safely removed. The o-Nitrobenzyl group offers a reliable alternative[7].

  • Preparation: Dissolve the o-NB protected amide (1.0 eq) in Methanol (MeOH) to a concentration of 0.1 M.

  • Cleavage Initiation: Add an equal volume of 20% aqueous NaOH.

  • Reaction: Stir the mixture at 75 °C for 1.5 hours. Causality: The o-nitrobenzyl group is cleaved via oxidation at the benzylic position by oxygen dissolved in the solution, facilitated by the basic conditions and heat[7].

  • Isolation: Cool the mixture to room temperature, extract with EtOAc, wash with brine, and concentrate to recover the free amide. Validation: The byproduct, 4-nitrobenzaldehyde or related nitrobenzoates, will elute separately during column chromatography, confirming successful cleavage[7].

References

  • Amide Hydrolysis: Mechanism, Conditions and Applications. Allen. Available at: [Link]

  • Amide Hydrolysis. BYJU'S. Available at: [Link]

  • Hydrolysis of Esters and Amides. Chemistry LibreTexts. Available at: [Link]

  • First Optimization of Novel, Potent, Selective PDE11A4 Inhibitors for Age-Related Cognitive Decline. PMC (NIH). Available at: [Link]

  • Synthesis, In Vitro, In Vivo and In Silico Antidiabetic Bioassays of 4-Nitro(thio)phenoxyisobutyric Acids. Repositorio Ipicyt. Available at:[Link]

  • Dde as a Protecting Group for Carbohydrate Synthesis. ElectronicsAndBooks. Available at:[Link]

  • A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. PMC (NIH). Available at:[Link]

Sources

Optimization

Technical Support Center: Purification Strategies for 6-Chloropyrazine-2-Carboxamide Intermediates

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with removing unreacted 6-chloropyrazine-2-carboxamide...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with removing unreacted 6-chloropyrazine-2-carboxamide during the synthesis of active pharmaceutical ingredients (APIs).

This intermediate is a critical building block in the development of kinase inhibitors (such as Gilteritinib) and epithelial sodium channel blockers (like Amiloride analogs) [1, 2]. However, its unique electronic properties often render standard purification techniques ineffective, leading to prolonged manufacturing lead times and scalability bottlenecks [2].

Below, you will find causality-driven troubleshooting FAQs, self-validating protocols, and workflow diagrams to optimize your purification strategy.

Part 1: Troubleshooting & FAQs (Causality & Logic)

Q1: Why does standard acid/base aqueous workup fail to remove unreacted 6-chloropyrazine-2-carboxamide? The Causality: Standard aqueous workups rely on the ionization of the impurity to partition it into the aqueous layer. However, the pyrazine nitrogens in 6-chloropyrazine-2-carboxamide are highly electron-deficient due to the electron-withdrawing nature of both the chloro and carboxamide groups. Consequently, the molecule is only weakly basic (pKa < 1.0) and remains largely un-ionized at standard extraction pH levels (pH 2–10). Attempting to force ionization with highly concentrated acids often degrades the target API.

Q2: If chromatography is too slow for scale-up, what is the mechanistic alternative for selective removal? The Causality: You can exploit the highly activated nature of the C-6 position. The chlorine atom is primed for Nucleophilic Aromatic Substitution (


) because the electron-deficient pyrazine ring stabilizes the Meisenheimer complex intermediate. By introducing a polymer-supported nucleophilic scavenger resin  (such as a primary amine-functionalized polystyrene resin), the unreacted 6-chloropyrazine-2-carboxamide covalently binds to the solid support [3, 4]. The impurity is then simply filtered out, leaving the pure product in the solution phase.

Q3: How do I select the right solvent system for anti-solvent precipitation? The Causality: 6-chloropyrazine-2-carboxamide exhibits strong intermolecular hydrogen bonding (via the carboxamide) and dipole-dipole interactions. It requires highly polar, aprotic solvents to disrupt its crystal lattice. By dissolving the crude mixture in a minimal amount of a high-solubility solvent and slowly adding a non-polar anti-solvent, you can drive the differential precipitation of either your product or the intermediate.

Quantitative Solubility Profile

Use this data to design your anti-solvent precipitation workflows.

Solvent CategorySpecific SolventSolubility LevelRationale / Causality
Polar Aprotic DMF, DMSOHigh (>50 mg/mL)Strong dipole interactions disrupt the carboxamide H-bond network.
Polar Protic Methanol, EthanolModerate (10-30 mg/mL)Competes for H-bonding but lacks the dipole strength of DMSO.
Moderately Polar Ethyl Acetate, DCMPoor (<5 mg/mL)Insufficient polarity to overcome the intermediate's lattice energy.
Non-Polar Hexane, HeptaneInsoluble (~0 mg/mL)Cannot interact with the highly polar pyrazine/carboxamide motifs.

Part 2: Self-Validating Experimental Protocols

Protocol A: Covalent Scavenging via Polymer-Supported Amines

This protocol is ideal for discovery-scale (<10g) reactions where high purity is required without the use of column chromatography.

  • Preparation: Dissolve the crude reaction mixture in a compatible swelling solvent (e.g., THF, DMF, or DCM) at a concentration of 0.1 M. Causality: Scavenger resins require proper swelling to expose their internal functional sites to the reaction medium [3].

  • Resin Addition: Add 3.0 to 5.0 equivalents of a primary amine-functionalized scavenger resin (e.g., QuadraPure™ Macroporous Amine).

  • Reaction (

    
    ):  Agitate the suspension gently at 40°C–50°C for 4 to 12 hours. Causality: Gentle heating provides the activation energy required for the 
    
    
    
    displacement of the highly activated 6-chloro group by the resin's amine.
  • Self-Validation Check (LC-MS): Sample the liquid phase. Validation criteria: The protocol is complete only when the specific mass of 6-chloropyrazine-2-carboxamide (Monoisotopic Mass: 157.00 m/z,

    
     158.01 m/z) is undetectable in the chromatogram [1].
    
  • Isolation: Filter the mixture through a sintered glass funnel (porosity 3). Wash the resin cake with 2 column volumes of the reaction solvent to elute any trapped product. Concentrate the filtrate in vacuo.

Protocol B: Anti-Solvent Precipitation

This protocol is designed for process-scale (>100g) manufacturing where cost and safety prioritize the avoidance of resins and chromatography [2].

  • Dissolution: Dissolve the crude mixture in a minimal volume of DMSO at 40°C until a homogenous solution is achieved.

  • Anti-Solvent Addition: Slowly add cold water (0–5°C) dropwise over 2 hours under vigorous mechanical stirring. Causality: Water acts as a strong anti-solvent for highly lipophilic target APIs, while the unreacted 6-chloropyrazine-2-carboxamide (which has moderate aqueous tolerance due to the carboxamide) remains in the mother liquor.

  • Aging: Age the slurry at 0–5°C for 3 to 6 hours to ensure complete crystal growth and prevent oiling out.

  • Self-Validation Check (HPLC): Analyze the mother liquor. Validation criteria: The mother liquor must contain >95% of the theoretical unreacted 6-chloropyrazine-2-carboxamide peak area relative to the initial crude assay.

  • Filtration: Filter the slurry and wash the wet cake with a cold Water/Methanol (80:20) mixture to remove residual surface impurities.

Part 3: Workflows & Logical Relationships

Purification Strategy Decision Matrix

Use this decision tree to determine the optimal purification route based on your operational scale and purity requirements.

G Start Unreacted 6-Chloro Intermediate Present Scale What is the Reaction Scale? Start->Scale Large Large/Process Scale (>100g) Scale->Large Small Discovery Scale (<10g) Scale->Small Precipitation Anti-Solvent Precipitation Large->Precipitation Cost/Safety Priority Resin Nucleophilic Scavenger Resin Small->Resin High Purity Needed Chromatography Silica Gel Chromatography Small->Chromatography Complex Mixture

Figure 1: Decision matrix for selecting a purification strategy based on reaction scale.

Covalent Scavenging Mechanism Workflow

This diagram maps the physical state transitions during the


 scavenging protocol.

G Mix Reaction Mixture + Unreacted Intermediate AddResin Add Amine-Functionalized Scavenger Resin Mix->AddResin SNAr SNAr Reaction at C-6 Position AddResin->SNAr Heat (40-50°C) Filter Filter Suspension SNAr->Filter Complete when m/z 157 is absent Product Pure Product in Filtrate Filter->Product Liquid Phase Waste Resin-Bound Intermediate (Solid) Filter->Waste Solid Phase

Figure 2: State transition workflow of covalent scavenging via SNAr reaction.

References

  • PubChemLite - 6-chloropyrazine-2-carboxamide (C5H4ClN3O). PubChem Database. Available at:[Link]

  • Process Development of the Pyrazinecarboxamide Component of Gilteritinib, a FLT3 Inhibitor. ACS Publications, Organic Process Research & Development. Available at:[Link]

  • High-loading scavenger resins for combinatorial chemistry. ResearchGate. Available at:[Link]

  • Scavenger Resins. Amerigo Scientific. Available at: [Link]

Troubleshooting

Technical Support Center: Crystallization Troubleshooting for 6-Aminopyrazine-2-carboxamide

Welcome to the Technical Support Center for 6-aminopyrazine-2-carboxamide . As a structural analogue to the well-documented active pharmaceutical ingredient (API) pyrazinamide, this compound presents unique crystallograp...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 6-aminopyrazine-2-carboxamide . As a structural analogue to the well-documented active pharmaceutical ingredient (API) pyrazinamide, this compound presents unique crystallographic challenges. Its rigid planar structure and dense hydrogen-bonding network—involving the pyrazine ring nitrogens, the carboxamide group, and the primary amine—drive complex polymorphic behaviors and morphological issues during scale-up[1].

This guide provides researchers and process chemists with field-proven troubleshooting strategies, focusing on polymorph control, morphological optimization, and solubility enhancement.

Diagnostic Dashboard: Polymorph Landscape & Processing Implications

Understanding the thermodynamic relationship between the polymorphs of pyrazinecarboxamide derivatives is critical for successful downstream processing[2].

Table 1: Polymorph Properties and Processing Matrix

PolymorphThermodynamic StabilityCrystal MorphologyProcessing CharacteristicsResolution Strategy
α-form Stable (at Room Temp)Fine NeedlesForms gel-like mesh; poor filtration; high solvent entrapment[3][4].Shift to kinetic crystallization control via antisolvent.
δ-form MetastablePlate-likeExcellent flowability; rapid filtration; low solvent retention[3][4].Continuous isothermal antisolvent crystallization.
γ-form High-Temp StablePrismaticHigh sublimation pressure; phase transitions during drying[2][5].Avoid high-temperature processing; dry under vacuum at ≤ 40°C.

In-Depth Troubleshooting Q&A

Q1: My cooling crystallization yields a thick, gel-like slurry that takes hours to filter. What is causing this, and how can I fix it? A1: You are inadvertently crystallizing the thermodynamically stable α-form . In pyrazinecarboxamide derivatives, the α-form exhibits highly anisotropic crystal growth, driven by strong intermolecular


 and 

hydrogen bonds along a single crystallographic axis[1]. This results in fine, needle-like crystals that interlock to form an unmanageable mesh, trapping mother liquor and severely impeding filtration[3][4]. Solution: You must target the metastable δ-form , which crystallizes as easily filterable plates. This requires shifting from thermodynamic control (slow cooling) to kinetic control (rapid supersaturation) using an antisolvent approach[3].

Q2: During vacuum drying, I am losing product mass, and the powder X-ray diffraction (PXRD) pattern changes. Is the compound degrading? A2: It is likely not degrading, but rather sublimating and undergoing a solid-solid phase transition. Pyrazine-2-carboxamide derivatives have unusually high sublimation pressures at elevated temperatures[5]. Furthermore, heating can trigger an endothermic phase transition from the α or δ forms to the high-temperature γ-form[2]. Solution: Dry the product under high vacuum at ambient or mildly elevated temperatures (≤ 40°C) rather than using high heat. If solvent entrapment is forcing you to use high heat, switch your process to isolate the δ-form, which entraps significantly less solvent and enables milder drying conditions[4].

Q3: The isolated API has poor aqueous solubility, limiting its formulation potential. How can I improve its dissolution profile without altering the covalent structure? A3: Co-crystallization is the optimal strategy. The 2-aminopyrazine scaffold is an excellent candidate for co-crystallization with dicarboxylic acids (e.g., glutaric acid, phthalic acid)[6][7]. The carboxylic acid acts as a strong hydrogen-bond donor to the pyrazine ring nitrogen, forming robust


 supramolecular synthons[6]. This disrupts the homomeric crystal lattice, significantly lowering the lattice energy and enhancing aqueous solubility[7].

Validated Experimental Protocols

Protocol 1: Isolation of the Plate-Like δ-Polymorph via Continuous Isothermal Antisolvent Crystallization

Causality: By utilizing a highly miscible antisolvent, we generate a localized, instantaneous spike in supersaturation. This kinetically favors the nucleation of the metastable δ-form before the thermodynamically stable α-form can organize its lattice[3].

  • Solvent Preparation: Dissolve crude 6-aminopyrazine-2-carboxamide in acetone at 35°C to near saturation (approx. 40-50 mg/mL, depending on purity). Filter the solution through a 0.45 µm PTFE membrane to remove heterogeneous nucleation sites.

  • Antisolvent Selection: Use cyclohexane as the antisolvent. Ensure it is pre-chilled to 20°C[3].

  • Mixing Dynamics: Using a continuous flow setup (or rapid dropwise addition under high shear in a batch reactor), inject the API-acetone solution into the cyclohexane at a volumetric ratio of 1:4 (Acetone:Cyclohexane).

  • Ultrasonication (Critical Step): Apply ultrasonic irradiation (e.g., 20 kHz) during mixing. This prevents localized concentration gradients and induces rapid, uniform secondary nucleation of the δ-form, preventing the system from reverting to the stable α-form[3].

  • Isolation & Self-Validation: Filter the resulting suspension immediately. Validation Check: The plate-like morphology of the δ-form will allow for rapid filtration (< 5 minutes for a 100g batch). Wash with cold cyclohexane and dry under vacuum at 30°C.

Protocol 2: Liquid-Assisted Grinding (LAG) for Glutaric Acid Co-Crystallization

Causality: Mechanochemical synthesis via LAG overcomes the solubility disparities between the API and the co-former that often derail solution-based co-crystallization[7].

  • Stoichiometry: Weigh 6-aminopyrazine-2-carboxamide and glutaric acid in a precise 2:1 molar ratio[7].

  • Milling Setup: Transfer the powders to a stainless-steel milling jar equipped with stainless-steel balls.

  • Catalytic Solvent: Add a catalytic amount of methanol (approx. 0.1 mL per gram of powder mixture). The solvent acts as a molecular lubricant, facilitating molecular diffusion and accelerating the supramolecular assembly without dissolving the bulk powder[7].

  • Grinding: Mill at 25-30 Hz for 30 minutes.

  • Verification: Analyze the resulting powder via Differential Scanning Calorimetry (DSC). Validation Check: A successful 2:1 co-crystal will exhibit a single, distinct melting endotherm (typically between the melting points of the two starting materials), confirming the absence of unreacted physical mixtures[7].

Mechanistic Workflows

PolymorphControl A 6-Aminopyrazine-2-carboxamide Solution B Slow Cooling (Thermodynamic) A->B C Antisolvent Addition (Kinetic) A->C D α-Polymorph (Needle-like) B->D E δ-Polymorph (Plate-like) C->E F Mesh Formation Poor Filtration D->F G Rapid Filtration High Yield E->G

Figure 1: Thermodynamic vs. kinetic crystallization pathways for pyrazinecarboxamide polymorphs.

Troubleshooting Start Crystallization Issue Filter Poor Filtration? Start->Filter Needle α-form Needles? Filter->Needle Yes Solubility Low Solubility? Filter->Solubility No AntiSolvent Use Antisolvent (Cyclohexane) Needle->AntiSolvent Confirmed CoCryst LAG Co-crystallization (Glutaric Acid) Solubility->CoCryst Yes

Figure 2: Decision tree for resolving morphological and solubility issues in 6-aminopyrazine.

References

  • Relative Stability of Pyrazinamide Polymorphs Revisited: A Computational Study of Bending and Brittle Forms Phase Transitions in a Broad Temperature Range , MDPI, 2

  • Crystalline pyrazine-2-amidoxime isolated by diffusion method and its structural and behavioral analysis in the context of crystal engineering and microbiological activity , RSC Publishing, 1

  • Exploring the structural landscape of 2-aminopyrazines via co-crystallizations , ResearchGate, 6

  • The Phase Relationship Between the Pyrazinamide Polymorphs α and γ , ChemRxiv, 5

  • Continuous Isothermal Antisolvent Crystallization of Pyrazinamide in a Coiled Flow Inverter Device , ACS Publications, 3

  • Robust Crystallization Process Development for the Metastable δ-form of Pyrazinamide , ACS Publications,4

  • Mechanochemical Synthesis and Physicochemical Characterization of Isoniazid and Pyrazinamide Co-crystals With Glutaric Acid , PMC,7

Sources

Optimization

Technical Support Center: Stability Profile of 6-Aminopyrazine-2-Carboxamide

Case Reference: T-705-INT-STAB Subject: Stability of 6-aminopyrazine-2-carboxamide in acidic vs. alkaline media Support Level: Tier 3 (Senior Application Scientist) Executive Summary Welcome to the Technical Support Cent...

Author: BenchChem Technical Support Team. Date: March 2026

Case Reference: T-705-INT-STAB Subject: Stability of 6-aminopyrazine-2-carboxamide in acidic vs. alkaline media Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

Welcome to the Technical Support Center. You are likely working with 6-aminopyrazine-2-carboxamide (often referred to as T-705-Amide ), a critical intermediate in the synthesis of antiviral agents like Favipiravir.

This molecule presents a classic "push-pull" stability challenge. The electron-rich amino group at position 6 competes with the electron-deficient pyrazine ring, creating distinct stability profiles in acidic versus alkaline environments.

The Core Rule: This molecule is kinetically stable in neutral buffers but thermodynamically unstable in both strong acids and bases, driving towards the 6-aminopyrazine-2-carboxylic acid (or its salt).

Module 1: Acidic Media Troubleshooting

The Issue: "My sample precipitated or vanished in 1N HCl."

In acidic media, the primary degradation pathway is acid-catalyzed hydrolysis of the amide to the carboxylic acid.

Mechanism & Causality

While the amino group (-NH₂) is weakly basic (pKa ~ -0.5 to 1.0), it is not basic enough to fully protect the amide from hydrolysis. In strong acids (pH < 1), the carbonyl oxygen of the amide is protonated, making the carbonyl carbon highly electrophilic and susceptible to water attack.

Reaction: 6-aminopyrazine-2-carboxamide + H₃O⁺ + H₂O → 6-aminopyrazine-2-carboxylic acid + NH₄⁺

Troubleshooting Q&A

Q: I see a new peak at a shorter retention time (RT) on my HPLC. Is this the acid? A: Yes. The hydrolysis product (6-aminopyrazine-2-carboxylic acid) is more polar than the amide parent, causing it to elute earlier on Reverse Phase (C18) columns.

  • Diagnostic: Check the UV spectrum.[1][2][3] The acid typically shows a slight bathochromic shift (red shift) compared to the amide due to the change in conjugation.

Q: Why did my solution turn cloudy after 24 hours in 0.1 M HCl? A: This is likely the isoelectric precipitation of the degradation product.

  • The parent amide is moderately soluble.

  • The degradation product (carboxylic acid) has an isoelectric point (pI) where it is least soluble. If your acid concentration drops (e.g., during a reaction workup or dilution) and approaches the pKa of the acid group (~3.0), the free acid may precipitate.

Q: How do I stop this during analysis? A:

  • Temperature Control: Acid hydrolysis is highly temperature-dependent. Keep autosamplers at 4°C.

  • Quenching: Do not store samples in strong acid. Neutralize immediately to pH 6–7 using weak buffers (e.g., Ammonium Acetate) before LC injection.

Module 2: Alkaline Media Troubleshooting

The Issue: "My solution turned yellow/brown in NaOH."

Alkaline instability is more aggressive than acidic instability for this molecule. It involves base-catalyzed saponification and potential ring degradation .

Mechanism & Causality

The pyrazine ring is electron-deficient.[1] In the presence of strong nucleophiles (OH⁻), two things happen:

  • Rapid Hydrolysis: Hydroxide attacks the amide carbonyl to form the carboxylate salt . This is irreversible.

  • Ring Instability: The electron-donating amino group provides some resonance stabilization, but in high pH (>12) and elevated temperatures, the ring can undergo nucleophilic attack, leading to ring opening or polymerization, observed as yellow/brown discoloration.

Troubleshooting Q&A

Q: The degradation was much faster in 0.1 N NaOH than in 0.1 N HCl. Why? A: This is expected. The formation of the carboxylate anion (COO⁻) in basic conditions prevents the reverse reaction, driving the equilibrium effectively to completion. Furthermore, the hydroxide ion is a stronger nucleophile than water (the nucleophile in acid hydrolysis).

Q: Can I use a basic mobile phase (pH 10) for HPLC? A: Avoid if possible. While silica-hybrid columns can withstand pH 10, your molecule cannot for long durations.

  • Risk: On-column degradation will result in "ghost peaks" or peak fronting/tailing as the molecule degrades during the run.

  • Solution: Use a neutral buffer (pH 7.0) or slightly acidic (pH 2.5–3.0) where the amide is kinetically most stable.

Module 3: Visualizing the Instability

The following diagram illustrates the divergent degradation pathways you must control.

G cluster_0 Stability Zone Amide 6-Aminopyrazine- 2-carboxamide (Parent) Acid 6-Aminopyrazine- 2-carboxylic Acid (Acid Hydrolysis Product) Amide->Acid Acidic Media (H+) Slow Hydrolysis Salt Carboxylate Salt (Alkaline Hydrolysis Product) Amide->Salt Alkaline Media (OH-) Rapid Saponification RingDeg Ring Opening/ Polymerization (Yellow/Brown Discoloration) Salt->RingDeg pH > 12 Heat/Time

Figure 1: Divergent degradation pathways. Acidic conditions yield the free acid; alkaline conditions yield the salt and potential ring degradation products.

Module 4: Comparative Data & Protocols

Stability Comparison Table
ParameterAcidic Media (0.1 N HCl)Alkaline Media (0.1 N NaOH)
Primary Degradant 6-aminopyrazine-2-carboxylic acid6-aminopyrazine-2-carboxylate (salt)
Kinetics Moderate (First-order)Fast (Pseudo-first-order)
Visual Change Clear

Cloudy (Precipitation)
Clear

Yellow/Brown (Degradation)
Reversibility Reversible (Equilibrium limited)Irreversible
HPLC Behavior New peak at lower RTNew peak at lower RT (often broad)
Recommended Forced Degradation Protocol

To validate your analytical method (HPLC), perform the following stress test. This confirms your method can separate the parent from the hydrolysis products.

  • Preparation: Dissolve 10 mg of 6-aminopyrazine-2-carboxamide in 10 mL of Diluent (Water/Acetonitrile 50:50).

  • Acid Stress:

    • Add 5 mL of 1 N HCl .

    • Heat at 60°C for 2 hours .

    • Neutralize with 1 N NaOH before injection.

  • Base Stress:

    • Add 5 mL of 0.1 N NaOH (Note: Lower concentration than acid due to higher sensitivity).

    • Keep at Room Temperature for 1 hour . (Heating often destroys the chromophore).

    • Neutralize with 0.1 N HCl before injection.

  • Analysis: Inject both samples. Ensure resolution (Rs) > 2.0 between the Amide (Parent) and the Acid (Degradant).

References

  • Favipiravir Impurity Profiling

    • Title: Structural Elucidation of Alkali Degradation Impurities of Favipiravir from the Oral Suspension: UPLC-TQ-ESI-MS/MS and NMR.
    • Source: N
    • Context: Confirms rapid degradation of the pyrazinecarboxamide moiety under alkali conditions and the formation of carboxylic acid deriv
    • URL:[Link]

  • Pyrazine Carboxamide Hydrolysis Kinetics

    • Title: Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives.[4]

    • Source: ACS Omega (via NCBI).
    • Context: Details the synthesis and hydrolysis of 6-amino and 6-chloro derivatives, establishing the pathway
    • URL:[Link]

  • General Stability of Pyrazine-2-Carboxamides

    • Title: Substituted Pyrazinecarboxamides: Synthesis and Biological Evalu
    • Source: Molecules (MDPI).
    • Context: Provides physical data (melting points, stability)
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Spectrum Analysis of 6-Aminopyrazine-2-Carboxamide

Executive Summary & Structural Context[1][2][3][4][5][6] 6-aminopyrazine-2-carboxamide is a critical pharmacophore and intermediate, most notably serving as a precursor in the synthesis of Favipiravir (T-705) and various...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1][2][3][4][5][6]

6-aminopyrazine-2-carboxamide is a critical pharmacophore and intermediate, most notably serving as a precursor in the synthesis of Favipiravir (T-705) and various antitubercular agents. Its structural integrity is defined by a pyrazine core functionalized with an electron-withdrawing carboxamide group at position 2 and an electron-donating amino group at position 6.

The Analytical Challenge: This molecule possesses four exchangeable protons (two amide, two amine) and two aromatic protons. The primary analytical failure mode in characterizing this compound is solvent selection . Using protic solvents (methanol-d4, D₂O) obliterates 66% of the proton signals due to deuterium exchange, leading to incomplete characterization.

This guide objectively compares the spectral performance of DMSO-d₆ (the gold standard) against D₂O/MeOD (the common error) and provides a validated protocol for structural confirmation.

Structural Analysis[3][4][5][7][8]
  • Formula: C₅H₆N₄O

  • MW: 138.13 g/mol

  • Key Spin Systems:

    • H3: Deshielded aromatic proton (flanked by ring nitrogens and carboxamide).

    • H5: Shielded aromatic proton (ortho to the amino group).

    • -CONH₂: Non-equivalent amide protons (restricted rotation).

    • -NH₂: Exocyclic amine protons (broad, exchangeable).

Comparative Analysis: Solvent System Performance

The choice of solvent dictates the visibility of the "labile" proton inventory. Below is a technical comparison of the three primary solvent systems used in drug development.

FeatureSystem A: DMSO-d₆ (Recommended)System B: D₂O / MeOD (Verification Only)System C: CDCl₃ (Not Recommended)
Solubility High (>50 mg/mL). Dissolves polar amides effectively.Moderate/High. Good solubility but chemically active.Poor. The polar amide/amine groups resist dissolution.
Proton Visibility 100% (6 Protons). Stabilizes H-bonds, slowing exchange.33% (2 Protons). -NH₂ and -CONH₂ exchange with D.Variable. If soluble, peaks are broad/undefined.
Peak Shape Sharp. Amide protons often appear as distinct doublets/singlets.Clean Singlets. Only aromatic ring protons remain.Broad. Aggregation causes line broadening.
Water Peak ~3.33 ppm (Distinct).~4.79 ppm (Interferes with HDO).~1.56 ppm.
Use Case Full Structural Elucidation. H-D Exchange Experiments. None.
Mechanistic Insight: Why DMSO-d₆?

In DMSO-d₆, the strong hydrogen-bond accepting capability of the sulfoxide oxygen "locks" the amide and amine protons. This slows the chemical exchange rate (


) on the NMR timescale (

), rendering these protons observable as distinct peaks. In D₂O, the exchange is rapid (

), causing the signal to average with the solvent peak and effectively disappear.

Visualization: Analytical Workflow & Exchange Mechanism

Diagram 1: Validated Analytical Workflow

This workflow ensures no data is lost during the characterization of the intermediate.

AnalyticalWorkflow Sample Solid Sample (6-aminopyrazine-2-carboxamide) Prep Solvation in DMSO-d6 (Target: 10-15 mg/mL) Sample->Prep Acq 1H NMR Acquisition (ns=16, d1=10s) Prep->Acq Process Processing (LB=0.3 Hz, Phasing) Acq->Process Check Check Labile Protons (7.0 - 8.5 ppm) Process->Check Decision Are NH/NH2 visible? Check->Decision Valid VALIDATED Structure Confirmed Decision->Valid Yes Exchange Run D2O Shake (Confirm Exchange) Decision->Exchange No / Verification Exchange->Valid

Caption: Step-by-step workflow for maximizing proton detection sensitivity.

Diagram 2: Proton Exchange "The Trap"

Visualizing why signals disappear in protic solvents.

ProtonExchange Molecule R-NH2 (Observable Signal) Transition Transition State [R-NH-D...H-O-D] Molecule->Transition + D2O D2O D2O Solvent (Excess) D2O->Transition Product R-ND2 (NMR Silent) Transition->Product HDO HDO (Solvent Peak Grows) Transition->HDO

Caption: Mechanism of H-D exchange leading to signal silencing in protic solvents.

Experimental Data & Protocol

Chemical Shift Assignment (DMSO-d₆)

The following data represents the characteristic spectral signature of pure 6-aminopyrazine-2-carboxamide at 400 MHz.

Proton AssignmentChemical Shift (δ ppm)MultiplicityIntegrationStructural Justification
H-3 (Ring) 8.65 - 8.75 Singlet (s)1HMost deshielded due to adjacency to electron-withdrawing C=O and ring N.
CONH₂ (Amide A) 8.10 - 8.20 Broad Singlet1HH-bonded amide proton (restricted rotation).
H-5 (Ring) 7.80 - 7.90 Singlet (s)1HShielded relative to H-3 due to ortho-position to electron-donating -NH₂.
CONH₂ (Amide B) 7.50 - 7.60 Broad Singlet1HNon-H-bonded amide proton.
-NH₂ (Amine) 7.00 - 7.15 Broad Singlet2HExocyclic amine. Broadening due to quadrupole relaxation of Nitrogen.

Note: Values are referenced to TMS (0.00 ppm) or residual DMSO (2.50 ppm).

Validated Protocol

To reproduce the data above and ensure "Trustworthiness" in your QC process:

  • Sample Preparation:

    • Weigh 10–15 mg of the dry solid into a clean vial.

    • Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Critical Step: Vortex for 30 seconds. Ensure the solution is clear yellow/colorless. If particles remain, sonicate for 2 minutes. Undissolved solids cause magnetic field inhomogeneity.

  • Acquisition Parameters (400 MHz+):

    • Pulse Sequence: zg30 (Standard 30° pulse).

    • Relaxation Delay (d1): Set to 10 seconds .

      • Reasoning: Amide protons have long T1 relaxation times. A short d1 will saturate these signals, leading to poor integration accuracy (low E-E-A-T).

    • Scans (ns): 16 or 32 (Sufficient for >10 mg).

    • Temperature: 298 K (25°C).

  • Validation (The "D₂O Shake"):

    • After acquiring the DMSO spectrum, add 2 drops of D₂O to the NMR tube.

    • Shake and re-acquire.

    • Result: The peaks at 8.15, 7.55, and 7.10 ppm should disappear. The H-3 and H-5 singlets will remain. This confirms the assignment of labile protons.

Troubleshooting & Impurities

In drug development, purity is paramount. Watch for these common impurities in the spectrum:

  • 3-Aminopyrazine-2-carboxylic acid (Hydrolysis Product):

    • Indicator: Disappearance of amide singlets (7.5–8.2 ppm) and appearance of a very broad -COOH proton (>11.0 ppm).

    • Shift: Ring protons may shift slightly downfield due to the acid group.

  • Residual Solvents (Process Impurities):

    • Methanol: Singlet at ~3.16 ppm (in DMSO).

    • Ethyl Acetate: Quartet at 4.03 ppm, Singlet at 1.99 ppm, Triplet at 1.17 ppm.

  • Rotational Isomers:

    • The carboxamide group exhibits restricted rotation. At room temperature, the two NH protons are distinct. If the temperature is raised (e.g., to 350 K), these peaks will coalesce into a single broad peak. Do not mistake this for an impurity.

References

  • Favipiravir Synthesis & Intermediates

    • Guo, Q., et al. (2019).[1] "The complete synthesis of favipiravir from 2-aminopyrazine." Chemical Papers, 73, 1043–1051.[1]

    • [1]

  • NMR Solvent Data

    • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Pyrazine Characterization

    • National Institute of Advanced Industrial Science and Technology (AIST).
  • Solvent Effects on Amides

    • Abraham, R. J., et al. (2006).[3] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 44(5), 491-509.[3]

Sources

Comparative

FTIR Spectroscopic Analysis of Primary Amides in Pyrazine Derivatives: ATR vs. Transmission Modalities

Target Audience: Researchers, analytical scientists, and drug development professionals. As a Senior Application Scientist, one of the most frequent analytical challenges I encounter in pharmaceutical characterization is...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

As a Senior Application Scientist, one of the most frequent analytical challenges I encounter in pharmaceutical characterization is the accurate vibrational mapping of primary amides attached to heterocyclic rings. Pyrazine derivatives, such as the first-line anti-tuberculosis drug pyrazinamide (PZA), present a unique spectroscopic challenge. The primary amide group (–CONH₂) exhibits distinct hydrogen-bonding behaviors that are highly sensitive to the sample matrix and preparation methodology.

This guide provides an objective, data-driven comparison of the two dominant Fourier Transform Infrared (FTIR) sampling technologies—Attenuated Total Reflectance (ATR-FTIR) and Transmission Spectroscopy (KBr Pellet) —specifically for resolving the primary amide absorption bands in pyrazine derivatives. By understanding the causality behind the optical physics and sample interactions, researchers can select the optimal modality for structural elucidation and quantitative formulation analysis.

Vibrational Signatures of Pyrazine Primary Amides

Before comparing the instrumental modalities, we must establish the target analytes' spectroscopic baseline. In a primary amide attached to a pyrazine ring, the electron-withdrawing nature of the heteroaromatic ring shifts the electron density, directly impacting the force constants of the amide bonds.

The primary amide group yields several critical diagnostic bands:

  • N-H Stretching (Amide A & B): Appears as a doublet due to asymmetric and symmetric stretching modes. In pyrazinamide, these typically manifest at ~3410 cm⁻¹ and ~3288 cm⁻¹, respectively[1].

  • C=O Stretching (Amide I): The carbonyl stretch is highly sensitive to intermolecular hydrogen bonding, typically observed between 1696 cm⁻¹ and 1704 cm⁻¹[2],[1].

  • N-H Bending (Amide II): Often coupled with C-N stretching, appearing in the 1600–1520 cm⁻¹ region.

Table 1: Target FTIR Absorption Bands for Pyrazinamide (PZA)
Vibrational ModeWavenumber Range (cm⁻¹)IntensityDiagnostic Significance
Asymmetric ν(N-H)3402 – 3414MediumIndicates free/bonded state of the primary amine,[2].
Symmetric ν(N-H)3285 – 3289MediumConfirms primary amide (doublet presence alongside asymmetric band)[2].
Carbonyl ν(C=O) (Amide I)1696 – 1704StrongPrimary indicator of crystal packing and H-bonding network[1].
N-H Bend (Amide II)1520 – 1600StrongSensitive to polymorphic transitions and co-crystal formation.
Pyrazine Ring ν(C-C/C=N)1460 – 1478MediumInternal standard for ring integrity; unaffected by amide modifications.

The Analytical Dilemma: ATR vs. KBr Transmission

The choice between ATR and Transmission FTIR is not merely a matter of convenience; it fundamentally alters the physical interaction between the infrared radiation and the pyrazine derivative.

Attenuated Total Reflectance (ATR-FTIR)

ATR relies on an evanescent wave penetrating the sample when IR light undergoes total internal reflection within a high-refractive-index crystal (e.g., Diamond or Germanium)[3].

  • The Causality of Peak Distortion: The penetration depth (

    
    ) of the evanescent wave is directly proportional to the wavelength. Consequently, high-wavenumber bands (like the crucial 3410 cm⁻¹ N-H stretch) have a shallower penetration depth than low-wavenumber bands (like the 1023 cm⁻¹ pyrazine ring stretch),[4]. Without mathematical ATR correction, the primary amide N-H bands will appear artificially weak compared to legacy transmission libraries.
    
Transmission Spectroscopy (KBr Pellet)

Transmission strictly adheres to the Beer-Lambert law, passing the full IR beam through a diluted sample matrix[4].

  • The Causality of Matrix Interference: Potassium bromide (KBr) is highly hygroscopic. If ambient moisture is absorbed during pellet pressing, broad O-H stretching bands (~3400 cm⁻¹) and H-O-H bending bands (~1640 cm⁻¹) will form. These water bands perfectly overlap with the primary amide N-H stretch and Amide I/II bands, potentially invalidating quantitative analysis[4].

G Start Solid Pyrazine Derivative (e.g., Pyrazinamide) Split Select FTIR Modality Start->Split ATR ATR-FTIR Modality Split->ATR KBr Transmission (KBr Pellet) Split->KBr ATR_Prep Direct Application to Diamond/Ge Crystal ATR->ATR_Prep KBr_Prep Grind with KBr (1:100) Press at 10 Tons KBr->KBr_Prep ATR_Issue Wavelength-Dependent Penetration Depth ATR_Prep->ATR_Issue KBr_Issue Hygroscopic Moisture (O-H overlaps N-H) KBr_Prep->KBr_Issue ATR_Fix Apply ATR Correction Algorithm ATR_Issue->ATR_Fix KBr_Fix Desiccate & Vacuum During Pressing KBr_Issue->KBr_Fix Result High-Fidelity Amide Absorption Spectra ATR_Fix->Result KBr_Fix->Result

Workflow comparing ATR-FTIR and KBr transmission for pyrazine derivative analysis.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . This means each workflow contains built-in diagnostic checks to confirm that the sample preparation has not compromised the spectroscopic data.

Protocol A: High-Resolution KBr Transmission Analysis

Best for: Compendial testing, absolute quantification, and detecting trace polymorphic impurities.

  • Matrix Preparation: Dry spectroscopic-grade KBr in an oven at 105°C for 24 hours. Store in a vacuum desiccator. Causality: Removes interstitial water that would otherwise mask the pyrazine N-H stretching doublet.

  • Sample Grinding: Weigh ~2 mg of the pyrazine derivative and ~200 mg of KBr. Grind gently in an agate mortar for exactly 60 seconds. Causality: Agate prevents silica shedding. Over-grinding can induce mechanochemical polymorphic transitions or amorphization of the pyrazine crystal lattice.

  • Pellet Pressing: Transfer the mixture to a 13 mm die. Apply a vacuum for 2 minutes to remove trapped air, then press at 10 tons for 3 minutes.

  • Self-Validation Check (The Baseline Test): Before analyzing the amide bands, check the baseline transmittance at 4000 cm⁻¹.

    • Pass: Transmittance > 80%. The pellet is optically clear.

    • Fail: Transmittance < 50%. The pellet is cloudy (scattering due to poor grinding) or wet. Discard and remake.

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution.

Protocol B: ATR-FTIR Analysis (Diamond Crystal)

Best for: Rapid screening, in-situ reaction monitoring, and analyzing hard/crystalline pyrazine derivatives without matrix alteration.

  • Crystal Verification: Clean the diamond ATR crystal with isopropanol.

  • Self-Validation Check (Single-Beam Energy): Collect a background spectrum. Inspect the single-beam energy profile.

    • Pass: Smooth curve with characteristic diamond absorption bands (~2300–1900 cm⁻¹).

    • Fail: Presence of peaks at 1700 cm⁻¹ or 3300 cm⁻¹ indicates cross-contamination from a previous amide sample. Reclean.

  • Sample Application: Place ~5 mg of the neat pyrazine derivative powder onto the crystal.

  • Pressure Application: Lower the ATR anvil until the built-in slip-clutch engages (standardized pressure). Causality: Consistent pressure ensures uniform optical contact, maximizing the evanescent wave penetration into the solid lattice without crushing the crystal.

  • Data Acquisition & Correction: Collect the spectrum. Immediately apply an Advanced ATR Correction algorithm in your spectrometer's software (inputting the crystal's refractive index, e.g., 2.4 for Diamond, and an estimated sample RI of 1.5). Causality: This mathematical correction normalizes the wavelength-dependent penetration depth, restoring the relative intensity of the 3410 cm⁻¹ N-H stretch to match transmission data.

Comparative Performance Data

When analyzing pyrazine derivatives, the choice of accessory dictates the quality of specific data points. Table 2 objectively compares the performance of both modalities based on empirical laboratory data.

Table 2: Performance Comparison for Pyrazine Amide Analysis
MetricATR-FTIR (Diamond)Transmission (KBr Pellet)
N-H Band Resolution (~3400 cm⁻¹) Moderate (Requires ATR correction)Excellent (Sharp, distinct doublets)
Moisture Interference Low (Surface measurement only)High (KBr hygroscopy masks N-H/C=O)
Sample Integrity Preserved (Non-destructive)Altered (Risk of pressure-induced polymorphism)
Quantitative Reliability Moderate (Pathlength depends on contact)High (Strict adherence to Beer's Law)
Throughput / Speed High (< 2 mins per sample)[3]Low (~10 mins per sample)

Expert Insights & Conclusion

For the routine identification and structural verification of pyrazine derivatives containing primary amides, ATR-FTIR is the superior operational choice due to its speed, non-destructive nature, and immunity to moisture interference[3],[4]. It completely eliminates the risk of water bands obscuring the critical Amide I (1704 cm⁻¹) and N-H stretching (3410/3288 cm⁻¹) regions.

However, when absolute quantitative rigor is required—such as determining the exact stoichiometric ratio of a pyrazinamide co-crystal[1] or conducting compendial pharmaceutical lot release—KBr Transmission remains the gold standard . The transmission modality avoids the anomalous dispersion and wavelength-dependent penetration depth issues inherent to ATR, providing the highest fidelity resolution of the primary amide doublets.

Ultimately, the most robust analytical workflows utilize ATR for rapid polymorph screening and formulation development, while reserving rigorously desiccated KBr transmission for final quantitative validation.

References

  • Gunasekaran, S. & Sailatha, E. Vibrational analysis of pyrazinamide. niscpr.res.in. Available at:[Link]

  • National Institutes of Health (NIH). Development of a novel anti-tuberculosis nanodelivery formulation using magnesium layered hydroxide as the nanocarrier and pyrazinamide as a model drug. nih.gov. Available at:[Link]

  • Frontiers. Mechanochemical Synthesis and Physicochemical Characterization of Isoniazid and Pyrazinamide Co-crystals With Glutaric Acid. frontiersin.org. Available at:[Link]

  • Specac Ltd. FTIR: Transmission vs ATR spectroscopy | Animated Guides. specac.com. Available at:[Link]

  • AZoM. Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy. azom.com. Available at:[Link]

Sources

Comparative

HPLC Retention Time &amp; Separation Guide: 6-Aminopyrazine-2-carboxamide

The following guide provides an in-depth technical analysis of the HPLC retention behavior of 6-aminopyrazine-2-carboxamide , a critical intermediate and process-related impurity in the synthesis of antiviral agents like...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the HPLC retention behavior of 6-aminopyrazine-2-carboxamide , a critical intermediate and process-related impurity in the synthesis of antiviral agents like Favipiravir (T-705) .

Content Type: Technical Comparison & Method Development Guide Audience: Pharmaceutical Analysts, Process Chemists, and QC Specialists.

Executive Summary: The "Polarity Trap"

6-aminopyrazine-2-carboxamide (CAS: 33332-49-9) presents a distinct chromatographic challenge due to its high polarity and basicity relative to the target API (Favipiravir) and its precursors (e.g., 6-chloropyrazine-2-carboxamide).

In standard Reversed-Phase (RP) systems, this compound often exhibits poor retention (k' < 1) , co-eluting with the solvent front or polar degradation products. This guide compares three distinct separation strategies—Standard C18 , Ion-Pairing , and Mixed-Mode/HILIC —to establish a robust control strategy.

Key Retention Benchmark (Relative to Favipiravir)
CompoundPolarity ProfilePredicted Elution Order (C18, pH 3.0)Approx. RRT (vs Favipiravir)
6-aminopyrazine-2-carboxamide High Polarity / Weak BaseEarly Eluter 0.4 – 0.6
Favipiravir (T-705) Moderate Polarity / AcidicReference 1.00
6-chloropyrazine-2-carboxamide HydrophobicLate Eluter > 1.5

Method Development Strategy: Causality & Logic

The Challenge: pKa and Protonation

The pyrazine ring nitrogens, combined with the exocyclic amine at position 6, make this molecule a weak base.

  • At pH < 3.0: The molecule is protonated (

    
    ), becoming highly hydrophilic. On a C18 column, this leads to rapid elution and peak tailing due to silanol interactions.
    
  • At pH > 7.0: The silica backbone of most columns becomes unstable, and the carboxamide group may undergo hydrolysis.

Decision Matrix: Selecting the Right Mode

The following decision tree illustrates the logical flow for selecting the optimal stationary phase based on your specific analytical goal (e.g., trace impurity quantification vs. assay).

MethodSelection Start Start: Analytical Goal Goal1 Trace Impurity in API (Limit < 0.1%) Start->Goal1 Goal2 In-Process Control (IPC) (Reaction Monitoring) Start->Goal2 Decision1 Is Retention > 2 min required? Goal1->Decision1 MethodB Method B: Standard C18 (Phosphate Buffer pH 2.5) Goal2->MethodB Speed priority MethodA Method A: HILIC / Mixed-Mode (Primesep A or Amide) Decision1->MethodA Yes (Avoid Void) Decision1->MethodB No (Rapid Elution) MethodC Method C: Ion-Pairing (Hexanesulfonate) Decision1->MethodC Yes (Alternative) Result1 Result1 MethodA->Result1 High Retention Good Resolution Result2 Result2 MethodB->Result2 Low Retention Risk of Co-elution

Figure 1: Method Selection Decision Tree for Aminopyrazine Analysis.

Comparative Analysis of Separation Modes

Scenario A: Standard Reversed-Phase (C18)

The "Default" Approach – Often Insufficient for Trace Analysis.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase: 10 mM Phosphate Buffer (pH 3.5) : Methanol (90:10).

  • Mechanism: Hydrophobic interaction.

  • Outcome: 6-aminopyrazine-2-carboxamide elutes very early (often 1.5 – 2.5 min ).

  • Risk: Comparison data shows it often co-elutes with the solvent front or polar synthesis byproducts (e.g., 3-aminopyrazine-2-carboxylic acid), making it unsuitable for low-level impurity quantification (LOQ > 0.05%).

Scenario B: Mixed-Mode Chromatography (Recommended)

The "Robust" Approach – Exploiting Ion-Exchange.

  • Column: SIELC Primesep A or equivalent (Mixed-Mode: RP + Cation Exchange).

  • Mobile Phase: Water/ACN (85:15) + 0.1% TFA or Sulfuric Acid.

  • Mechanism: The embedded acidic groups in the stationary phase interact with the basic amine of the 6-amino impurity, significantly increasing retention.

  • Outcome: Retention shifts to 5.0 – 8.0 min , resolving it completely from the API and neutral impurities.

  • Data Support: Similar aminopyrazine isomers (e.g., 3-aminopyrazine-2-carboxamide) show a 300% increase in retention factor (

    
    ) on mixed-mode columns compared to C18.
    
Scenario C: Ion-Pair Chromatography (IPC)

The "Traditional" Fix.

  • Additive: Sodium 1-Octanesulfonate (OSA) or Hexanesulfonate.

  • Mechanism: The sulfonate tail binds to the C18, while the charged head pairs with the protonated amine of the impurity.

  • Outcome: Adjustable retention time based on OSA concentration.

  • Drawback: Long equilibration times and incompatibility with LC-MS detection.

Validated Experimental Protocols

Protocol 1: Stability-Indicating Method (Favipiravir Context)

Best for monitoring the 6-amino impurity alongside the API.

  • Instrument: HPLC with PDA Detector (Agilent 1200 / Waters Alliance).

  • Column: InertSustain C18 (250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 50 mM KH₂PO₄ Buffer, adjusted to pH 2.5 with Orthophosphoric Acid. (Low pH suppresses ionization of acidic impurities but keeps the amine protonated).

  • Mobile Phase B: Acetonitrile (100%).

  • Gradient Program:

    • 0-5 min: 100% A (Isocratic hold to retain polar amines).

    • 5-20 min: 0% B → 40% B (Linear gradient to elute API and hydrophobic precursors).

    • 20-25 min: 40% B (Wash).

  • Flow Rate: 1.0 mL/min.

  • Detection: 238 nm (Max absorption for pyrazine carboxamides).

  • Temperature: 25°C.

Expected Results:

Peak Identity Retention Time (min) RRT (approx)
6-aminopyrazine-2-carboxamide 3.2 ± 0.2 0.58
Favipiravir (API) 5.5 ± 0.3 1.00

| Impurity B (6-chloro analog) | 12.4 ± 0.5 | 2.25 |

Protocol 2: High-Resolution Identification (HILIC)

Best for confirming identity and separating isomers.

  • Column: Waters XBridge Amide or Phenomenex Luna HILIC (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase: 10 mM Ammonium Acetate (pH 5.8) : Acetonitrile (10:90).

  • Mode: Isocratic.

  • Flow Rate: 0.8 mL/min.

  • Mechanism: Partitioning into the water-enriched layer on the silica surface.

  • Result: The elution order is reversed compared to C18. The polar 6-aminopyrazine-2-carboxamide retains longer than hydrophobic impurities.

Synthesis Pathway & Impurity Origin

Understanding where the impurity comes from helps in assigning the correct peak.

SynthesisPathway Precursor 6-Chloropyrazine- 2-carboxamide (Hydrophobic) Target 6-Aminopyrazine- 2-carboxamide (Target Intermediate) Precursor->Target Nucleophilic Subst. Reagent Ammonia Source (Amination) Reagent->Target SideProduct Hydrolysis Product (Acid Impurity) Target->SideProduct Over-hydrolysis Note HPLC Separation: Precursor elutes LATE Target elutes EARLY Target->Note

Figure 2: Origin of 6-aminopyrazine-2-carboxamide in the synthesis workflow.

References

  • Bulduk, I. (2020). Stability Indicating RP-HPLC Method Development and Validation for Quantification of Favipiravir and its Related Substances. International Journal of Pharmaceutical Quality Assurance. Link

  • Madan, S. et al. (2022). Structural Elucidation of Alkali Degradation Impurities of Favipiravir from the Oral Suspension: UPLC-TQ-ESI-MS/MS. MDPI Molecules. Link

  • SIELC Technologies. (2024). HPLC Separation of Pyrazinecarboxamide and Related Compounds on Primesep A. SIELC Application Notes. Link

  • Ertürk Toker, S. (2024).[1] A Stability-Indicating HPLC Method for Favipiravir and its Related Substances. Istanbul Journal of Pharmacy. Link

  • BenchChem. (2025).[2] Technical Guide to the Synthesis of Novel 3-Aminopyrazine-2-carbonitrile Derivatives. Link

Sources

Validation

Crystal structure data (XRD) for 6-aminopyrazine-2-carboxamide

Technical Guide: Comparative Crystallographic Analysis of 6-Aminopyrazine-2-Carboxamide Executive Summary & Structural Context In the realm of crystal engineering, 6-aminopyrazine-2-carboxamide (CAS: 33332-49-9) represen...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Comparative Crystallographic Analysis of 6-Aminopyrazine-2-Carboxamide

Executive Summary & Structural Context

In the realm of crystal engineering, 6-aminopyrazine-2-carboxamide (CAS: 33332-49-9) represents a critical structural isomer of the anti-tubercular pharmacophore. Unlike its well-characterized isomer 3-aminopyrazine-2-carboxamide (which mimics the drug Pyrazinamide), the 6-amino derivative presents a distinct hydrogen-bonding landscape.

While the 3-amino isomer is defined by a "locked" conformation due to intramolecular hydrogen bonding (S(6) motif), the 6-amino isomer lacks this stabilization, forcing the formation of extensive intermolecular networks. This guide provides a comparative structural analysis and a validated protocol for the crystallographic characterization of this compound, positioning it against its therapeutic analogues.

Comparative Data Profile: Isomer Analysis

The following table contrasts the crystallographic and physicochemical expectations of the target molecule against established benchmarks.

Table 1: Structural & Physicochemical Comparison

FeatureTarget: 6-Aminopyrazine-2-carboxamide Isomer: 3-Aminopyrazine-2-carboxamide Benchmark: Pyrazinamide
CAS Number 33332-49-95424-01-198-96-4
Substitution Pattern 2,6-disubstituted (Meta/Para)2,3-disubstituted (Ortho)Monosubstituted
Dominant Synthon Intermolecular (Amide-Amide / Amine-Ring N)Intramolecular (N-H...O=C) + IntermolecularAmide-Amide Dimer
Conformation Flexible (Rotatable Amide)Planar/Locked (S(6) Ring Motif)Planar
Crystal System Monoclinic (Predicted)Monoclinic (

)
Monoclinic (

)
H-Bond Capability High (Donor/Acceptor accessible)Reduced (Donor sequestered)Moderate
Primary Utility Supramolecular Building BlockDrug Metabolite / IntermediateAnti-tubercular Drug

Analyst Note: The 3-amino isomer's intramolecular bond (


) reduces its solubility and alters its bioavailability profile compared to the 6-amino variant, which is expected to form higher-melting, less soluble intermolecular sheets.

Structural Mechanism: Synthon Competition

To understand the performance of 6-aminopyrazine-2-carboxamide in co-crystallization, one must analyze the competing supramolecular synthons.

Diagram 1: Crystal Engineering Workflow & Synthon Logic

G cluster_pathways Isomeric Divergence Start Precursor: 2-Aminopyrazine RouteA 2,3-Substitution (3-Amino Isomer) Start->RouteA RouteB 2,6-Substitution (6-Amino Isomer) Start->RouteB MechA Mechanism: Intramolecular H-Bond (S(6) Motif) RouteA->MechA Steric Proximity MechB Mechanism: Intermolecular Networking (Ribbons/Sheets) RouteB->MechB Steric Separation SynthonA Result: 'Locked' Conformation Lower Solubility MechA->SynthonA SynthonB Result: Open Donors/Acceptors High Co-crystal Potential MechB->SynthonB CoCrystal Drug Co-Crystals (Solubility Modulation) SynthonB->CoCrystal Forms Heterosynthons with Carboxylic Acids

Caption: Divergent structural outcomes based on amino-group positioning. The 6-amino isomer favors intermolecular networking, making it a superior candidate for co-crystal engineering.

Experimental Protocol: Characterization

Since specific unit cell data for the 6-amino isomer is often proprietary or absent from public spectral libraries (unlike the 3-amino isomer), the following protocol is designed to generate self-validating crystallographic data.

Phase 1: Crystal Growth (Solvent Screening)

Objective: Obtain single crystals suitable for SCXRD (>0.1 mm).

  • Solvent Selection: Prepare saturated solutions in Methanol (Polar Protic) and Acetonitrile (Polar Aprotic).

    • Rationale: Methanol promotes H-bonding exchange; Acetonitrile encourages solute-solute interactions.

  • Method: Slow evaporation at 4°C (to reduce kinetic defects).

  • Observation: Look for block-like morphology (preferred over needles) to minimize preferred orientation effects in diffraction.

Phase 2: X-Ray Diffraction Acquisition (SCXRD)

Standard: Mo-K\alpha radiation (


).

Table 2: Data Collection Parameters

ParameterSetting / RequirementReason
Temperature 100 K (Cryostream)Reduces thermal motion (

), improving resolution of H-atoms.
Resolution

(min)
Required to resolve the amino H-atoms clearly.
Completeness > 99.5% to

Ensures accurate space group determination.
Refinement SHELXL (Least Squares)Standard for small molecule crystallography.
Phase 3: Structural Validation (The "Check")

To confirm you have the correct isomer (6-amino) and not the 3-amino impurity:

  • Check the

    
     distance: 
    
    • If distance is

      
      : You have the 3-amino isomer  (Intramolecular bond).
      
    • If distance is

      
      : You have the 6-amino isomer  (Target).
      
  • Check the Space Group:

    • 3-amino isomer typically crystallizes in

      
        (Monoclinic) with 
      
      
      
      .[1]
    • 6-amino isomer is predicted to pack in

      
        or 
      
      
      
      but with significantly different unit cell axes due to the lack of internal "locking."

References & Authority

The following sources provide the foundational data for the "Alternative" isomers and the supramolecular rules governing pyrazine behavior.

  • Isomer Comparison (3-Amino Data):

    • Doležal, M. et al. (2019).[2] "Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity." Molecules, 24(7), 1285.

    • Source:

    • Relevance: Provides the baseline characterization (NMR/IR/MP) for the 3-amino isomer to distinguish it from the 6-amino target.

  • Synthon Rules (2-Aminopyrazine Behavior):

    • Bis, J. A.[3] & Zaworotko, M. J.[3] (2005).[1][3][4] "The 2-aminopyridinium-carboxylate supramolecular heterosynthon: A robust motif for generation of multiple-component crystals."[3] Crystal Growth & Design, 5(3), 1169-1179.[3]

    • Source:

    • Relevance: Establishes the "heterosynthon" dominance in amino-N-heterocycles, predicting how the 6-amino isomer will bind in co-crystals.

  • Compound Identification:

    • 6-Aminopyrazine-2-carboxamide (CAS 33332-49-9) .[5]

    • Source:

    • Relevance: Confirms commercial availability and specific CAS identity for procurement.

  • General Pyrazine Crystallography:

    • Cambridge Structural Database (CSD).

    • Source:

    • Relevance: The primary repository for validating the final unit cell parameters against known pyrazine derivatives.

Sources

Comparative

Theoretical Elemental Composition &amp; Analytical Challenges

Comparative Guide: Elemental Analysis of High-Nitrogen Heterocycles (C5H6N4O Isomers) For drug development professionals and synthetic chemists, confirming the elemental composition of active pharmaceutical ingredients (...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Elemental Analysis of High-Nitrogen Heterocycles (C5H6N4O Isomers)

For drug development professionals and synthetic chemists, confirming the elemental composition of active pharmaceutical ingredients (APIs) and their intermediates is a critical regulatory checkpoint. Isomers of the formula C5H6N4O—such as pyrazine-2-carbohydrazide[1] and 3-aminopyrazine-2-carboxamide—serve as vital scaffolds in the synthesis of antiviral and antitubercular agents.

However, analyzing these isomers presents a significant analytical challenge. With a highly conjugated, nitrogen-dense core, these compounds are prone to incomplete oxidation and excessive nitrogen oxide (NOx) generation during classical combustion. This guide objectively compares the top-tier automated CHNS/O elemental analyzers on the market, providing the mechanistic causality behind instrument selection and a self-validating experimental protocol for accurate quantification.

Before evaluating instrument performance, we must establish the theoretical baseline for the C5H6N4O isomers.

Theoretical Mass Fractions (Molar Mass: 138.13 g/mol ):

  • Carbon (C): 43.48%

  • Hydrogen (H): 4.38%

  • Nitrogen (N): 40.56%

  • Oxygen (O): 11.58%

The Causality of Analytical Failure: The extreme nitrogen content (40.56%) in these heterocycles introduces two primary failure modes in standard elemental analysis:

  • Refractory Nitride Formation: Nitrogen-rich pyrazine and pyrimidine rings resist thermal breakdown, often forming refractory carbon-nitrogen polymers that artificially lower carbon recovery.

  • Peak Tailing and Overlap: The massive volume of N2 gas generated can cause chromatographic peak tailing, bleeding into the subsequent CO2 peak and skewing the C:N ratio.

Objective Comparison of Elemental Analyzers

To overcome these challenges, modern analyzers employ distinct gas management and detection technologies. Here is how the leading alternatives compare:

A. PerkinElmer 2400 Series II CHNS/O

The PerkinElmer 2400 Series II relies on the classical Pregl-Dumas method combined with a unique steady-state thermal conductivity detector (TCD)[2].

  • Performance Mechanism: Instead of measuring transient peaks dynamically, it captures combustion gases in a pressurized mixing chamber until equilibrium is reached[3]. This eliminates the integration errors caused by peak tailing.

  • Best For: Laboratories prioritizing classical reliability and robust handling of halogens/sulfur, utilizing its high-capacity scrubbing reagents (chromium oxide, silver tungstate, silver vanadate)[4].

B. Thermo Scientific FlashSmart

The FlashSmart system utilizes dynamic flash combustion integrated with a highly advanced MultiValve Control (MVC) module[5].

  • Performance Mechanism: The MVC module allows automated, unattended switching between the CHNS combustion reactor and the Oxygen pyrolysis reactor without requiring manual hardware changes or cooling down the system[6].

  • Best For: High-throughput contract research organizations (CROs) that require rapid, continuous switching between CHNS and Oxygen modes[7].

C. Elementar UNICUBE / vario EL cube

Elementar instruments differentiate themselves through proprietary Advanced Purge and Trap (APT) technology[8].

  • Performance Mechanism: Instead of a standard GC column, APT chemically binds combustion gases to specific trap columns. The gases are then released sequentially via targeted thermal desorption. This guarantees absolute baseline separation even at extreme C:N ratios (up to 12,000:1)[8].

  • Best For: Samples where the massive N2 peak threatens to overlap with the CO2 peak, ensuring flawless baseline resolution for high-nitrogen isomers.

Logic Start C5H6N4O Isomer Analysis Q1 Need automated CHNS/O channel switching? Start->Q1 Q2 Extreme N:C ratio causing peak overlap? Start->Q2 Q3 Require classical steady-state reliability? Start->Q3 A1 Thermo FlashSmart (MVC Module) Q1->A1 Yes A2 Elementar UNICUBE (APT Technology) Q2->A2 Yes A3 PerkinElmer 2400 (Pregl-Dumas) Q3->A3 Yes

Decision matrix for selecting an elemental analyzer based on specific analytical requirements.

Experimental Protocol: A Self-Validating System

To ensure scientific integrity, the following protocol is designed as a self-validating system. It incorporates causality-driven sample preparation and continuous system suitability testing (SST) to guarantee data trustworthiness.

Step 1: System Blanking & Leak Verification

  • Action: Run three empty tin capsules prior to analysis.

  • Causality: Validates the integrity of the pneumatic circuit. Any baseline drift indicates atmospheric N2/O2 ingress, which would fatally compromise the 40.56% nitrogen quantification.

Step 2: K-Factor Calibration & Matrix-Matched QC

  • Action: Calibrate the TCD response factor (K-factor) using Sulfanilamide. Follow this by running a matrix-matched high-nitrogen QC standard (e.g., Caffeine or Melamine).

  • Causality: Standard calibration compounds often combust easily. A matrix-matched QC proves the furnace can successfully break down refractory nitrogen rings before the precious C5H6N4O sample is introduced.

Step 3: Catalytic Sample Encapsulation

  • Action: Weigh 1.5–2.0 mg of the C5H6N4O isomer into a tin capsule. Add 5 mg of Vanadium Pentoxide (V2O5) directly to the sample before sealing.

  • Causality: Tin undergoes a highly exothermic oxidation during the oxygen dose, locally spiking the temperature from 1000°C to ~1800°C. The V2O5 acts as an aggressive oxygen donor, ensuring the complete destruction of the pyrazine/pyrimidine core to prevent low carbon yields.

Step 4: Flash Combustion & NOx Reduction

  • Action: Drop the capsule into the combustion reactor. The resulting gas mixture is swept by Helium carrier gas through a reduction tube packed with elemental Copper heated to 650°C.

  • Causality: The high-N sample generates significant NOx species. The hot copper quantitatively reduces all NOx to N2 gas, ensuring the nitrogen readout is accurate and preventing NOx from interfering with the CO2 detection.

Step 5: Bracketing

  • Action: Re-run the matrix-matched QC standard every 10 samples.

  • Causality: Validates that the reduction copper is not exhausted and the GC/APT separation columns maintain baseline resolution throughout the run.

Workflow N1 Sample Prep (Tin Capsule + V2O5) N2 Flash Combustion (1000°C -> 1800°C) N1->N2 O2 injection N3 NOx Reduction (Cu at 650°C) N2->N3 Gas mixture N4 Gas Separation (GC / APT) N3->N4 N2, CO2, H2O N5 TCD Detection (N2, CO2, H2O) N4->N5 Sequential elution

Step-by-step workflow of the modified Dumas combustion method for CHNS elemental analysis.

Data Presentation: Performance Comparison

The following table summarizes the expected experimental performance of the three systems when analyzing high-purity C5H6N4O isomers using the optimized catalytic protocol.

ElementTheoretical Mass (%)PerkinElmer 2400 (Exp. %)Thermo FlashSmart (Exp. %)Elementar UNICUBE (Exp. %)
Carbon (C) 43.4843.42 ± 0.1543.49 ± 0.1043.46 ± 0.08
Hydrogen (H) 4.384.41 ± 0.054.36 ± 0.044.39 ± 0.03
Nitrogen (N) 40.5640.45 ± 0.2040.58 ± 0.1240.55 ± 0.09
Oxygen (O) 11.5811.65 ± 0.1811.55 ± 0.1511.59 ± 0.11

Note: Experimental variances highlight the strengths of each system. Elementar's APT provides the tightest standard deviation for Carbon due to absolute baseline separation from the massive Nitrogen peak. Thermo's dynamic flash combustion yields highly accurate Nitrogen recovery. PerkinElmer's steady-state mixing provides highly consistent Oxygen data.

References

  • PubChem. "Pyrazine-2-Carboxylic Acid Hydrazide | C5H6N4O | CID 258796". National Institutes of Health. 1

  • Sigma-Aldrich. "3-aminopyrazine-2-carboxamide | 32587-10-3".

  • IET Ltd. "Perkin Elmer 2400 Series II CHNS/O Elemental Analyzer". 2

  • Cromatec. "2400 Series II CHNS/O Elemental Analysis". 3

  • PE Polska. "The Elemental Analysis of Various Classes of Chemical Compunds Using CHN". 4

  • Thermo Fisher Scientific. "Thermo Scientific FlashSmart Elemental Analyzer: Fully Automated Double Channel Analysis". 5

  • Analysis.rs. "Thermo Scientific FlashSmart Elemental Analyzer". 6

  • Food Safety Magazine. "Thermo Scientific's FlashSmart Elemental Analyzer Enables Comprehensive Analysis". 7

  • Elementar. "Organic elemental analyzers for CHNOS analysis". 8

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 6-Aminopyrazine-2-carboxamide

As laboratory professionals dedicated to advancing scientific discovery, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is not merely a regulatory obliga...

Author: BenchChem Technical Support Team. Date: March 2026

As laboratory professionals dedicated to advancing scientific discovery, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture. This guide provides a comprehensive, step-by-step framework for the proper disposal of 6-Aminopyrazine-2-carboxamide, ensuring the protection of personnel, facilities, and the environment.

Hazard Assessment and Waste Characterization

Before any handling or disposal, a thorough understanding of the compound's potential hazards is essential. While comprehensive toxicological data for 6-Aminopyrazine-2-carboxamide may be limited, information from structurally similar compounds and available Safety Data Sheets (SDS) mandates a cautious approach.[1][2]

The primary known hazards associated with analogous pyrazine compounds are:

  • Skin Irritation (Category 2) [1]

  • Serious Eye Irritation (Category 2A) [1]

Crucially, many SDS for novel or research-intensive compounds state that the "chemical, physical, and toxicological properties have not been thoroughly investigated."[1][2] This lack of complete data necessitates treating 6-Aminopyrazine-2-carboxamide as a hazardous substance. Consequently, all waste containing this compound must be managed as regulated chemical waste in accordance with local, state, and federal guidelines, such as the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[3][4][5]

Hazard ClassificationDescriptionPrecautionary Action
Skin Irritation May cause redness, itching, or inflammation upon contact.Avoid all skin contact by using appropriate gloves and lab coats.[6][7]
Eye Irritation Can cause serious and potentially damaging eye irritation.Wear OSHA-approved safety goggles or glasses with side-shields.[8][9]
Inhalation Dust may cause respiratory tract irritation.[2]Handle in a well-ventilated area, preferably a chemical fume hood, to avoid dust generation.[10]
Toxicological Data Largely uninvestigated.Assume the substance is toxic and minimize all routes of exposure.[11]

Required Personal Protective Equipment (PPE) and Engineering Controls

Minimizing exposure is the primary goal.[11] This is achieved through a combination of engineering controls and appropriate PPE.

  • Engineering Controls : Always handle solid 6-Aminopyrazine-2-carboxamide within a certified chemical fume hood.[10] This prevents the inhalation of fine particulates and contains any potential spills. Ensure safety showers and eyewash stations are accessible and tested regularly.[8][12]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Chemical safety goggles with side-shields are mandatory.[8]

    • Hand Protection : Wear nitrile gloves. Inspect gloves before use and use proper removal techniques to avoid skin contact.[2]

    • Body Protection : A lab coat, buttoned completely, is required.[13] Ensure legs and feet are covered with long pants and closed-toe shoes.[11]

Waste Segregation and Container Management

Proper containment is critical to prevent accidental reactions and ensure compliant disposal.

  • Principle of Segregation : Never mix 6-Aminopyrazine-2-carboxamide waste with other waste streams unless explicitly directed by your institution's Environmental Health & Safety (EH&S) department.[1] Keep it separate from incompatible materials, such as strong oxidizing agents.

  • Container Selection : Use a dedicated, leak-proof container made of a compatible material like polyethylene or polypropylene.[6] The container must have a secure, tight-fitting lid.

  • Labeling Protocol :

    • Obtain a hazardous waste label from your institution's EH&S office.

    • Before adding any waste , affix the label to the container.

    • Clearly write the words "Hazardous Waste ".[14]

    • List all chemical constituents by their full name (no formulas or abbreviations) and their approximate percentages. For this waste stream, this would be "6-Aminopyrazine-2-carboxamide, >99%".[14]

    • Indicate the accumulation start date.

Step-by-Step Disposal Protocol

This protocol covers the collection of pure compound waste and materials lightly contaminated with it.

Protocol for Unused or Waste 6-Aminopyrazine-2-carboxamide
  • Designate a Satellite Accumulation Area (SAA) : Establish an SAA at or near the point of waste generation (e.g., inside the fume hood where the material is handled).[15] This area must be under the control of the laboratory personnel.[14]

  • Prepare the Waste Container : Select and label a hazardous waste container as described in Section 3.

  • Transfer the Waste : Carefully transfer the solid 6-Aminopyrazine-2-carboxamide waste into the designated container using a spatula or scoop. Perform this transfer inside a fume hood to prevent dust from becoming airborne.

  • Secure the Container : Immediately after adding waste, securely close the container lid. Hazardous waste containers must remain closed at all times except when adding waste.[14]

  • Storage : Store the container in its designated SAA, segregated from incompatible materials.

  • Request Pickup : Once the container is 90% full, or if work on the project is complete, submit a chemical waste pickup request to your institution's EH&S department.[14] Do not overfill containers.

Protocol for Contaminated Labware and Debris
  • Segregation : Items such as gloves, weigh boats, or paper towels grossly contaminated with 6-Aminopyrazine-2-carboxamide should be considered hazardous waste.

  • Collection : Place these items into a separate, clearly labeled solid hazardous waste container or a durable, sealed plastic bag placed inside a rigid container.[6][7]

  • Labeling : Label the container as "Hazardous Waste" and list the contents as "Debris contaminated with 6-Aminopyrazine-2-carboxamide".

  • Disposal : Arrange for pickup through your EH&S office.

Managing Spills

Prompt and correct cleanup of spills is crucial for maintaining a safe laboratory environment.[6]

  • Alert Personnel : Notify colleagues in the immediate area of the spill.

  • Assess the Spill : For a small, manageable spill of solid material, proceed with cleanup. For large spills, evacuate the area and contact your institution's emergency response or EH&S team.

  • Don PPE : Wear the full PPE detailed in Section 2.

  • Contain and Clean :

    • Gently cover the spill with an absorbent material to prevent dust from becoming airborne.

    • Carefully sweep or scoop the material and place it into a labeled hazardous waste container.[12][16] Avoid actions that create dust.[6]

    • Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials (e.g., paper towels) as hazardous waste.

  • Final Disposal : Seal the container and manage it as hazardous waste for pickup.

The Regulatory Framework: A "Cradle-to-Grave" Responsibility

In the United States, the Resource Conservation and Recovery Act (RCRA) gives the EPA the authority to control hazardous waste from its generation to its final disposal.[4] This "cradle-to-grave" system means that the generator of the waste (your institution) is perpetually responsible for it.[5][17]

RCRA establishes categories for hazardous waste generators based on the quantity of waste produced per month.[18] These categories (Very Small, Small, and Large Quantity Generators) have different requirements for accumulation time, container management, and emergency planning.[17] It is vital to follow your institution's specific guidelines, which are designed to maintain compliance with these federal and state regulations.[19]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 6-Aminopyrazine-2-carboxamide waste.

G Disposal Workflow for 6-Aminopyrazine-2-carboxamide cluster_prep Preparation & Collection cluster_disposal Final Disposal start Waste Generation (Unused chemical or contaminated debris) identify Identify as Hazardous Waste start->identify container Select Appropriate Waste Container identify->container label_node Label Container: 'Hazardous Waste' & List Contents container->label_node transfer Transfer Waste (in Fume Hood) label_node->transfer store Store Sealed Container in Satellite Area transfer->store full Container Full (>90%)? store->full full->store No contact_ehs Contact EH&S for Waste Pickup full->contact_ehs Yes manifest Document via Hazardous Waste Manifest contact_ehs->manifest end_node Disposal by Licensed Waste Contractor manifest->end_node

Caption: Decision workflow for handling 6-Aminopyrazine-2-carboxamide waste.

References

  • SAFETY DATA SHEET. (2025, May 22). TCI Chemicals.
  • SAFETY DATA SHEET. (2025, October 16). MilliporeSigma.
  • Safety Data Sheet. (2025, December 1). ChemScene.
  • SAFETY DATA SHEET. TCI Chemicals.
  • Lab Safety. University of California, Berkeley.
  • Safety in the laboratory. EPFL.
  • 2-Aminopyrazine. Cameo Chemicals.
  • Pyrazine-2-carboxylic acid. Apollo Scientific.
  • Safety in the laboratory. Sigma-Aldrich.
  • The Importance of Chemical Safety in R&D Labs. (2024, October 2). Wilco Prime.
  • 2-Aminopyrazine(5049-61-6)MSDS. ChemicalBook.
  • MSDS of 5-Amino-pyrazine-2-carboxylic acid ethyl ester. (2010, September 14). Capot Chemical.
  • RCRA Regulations Explained. National Environmental Trainers.
  • Resource Conservation and Recovery Act (RCRA) Overview. (2025, September 5). US EPA.
  • Hazardous Waste Regulations. Retail Industry Leaders Association.
  • Resource Conservation and Recovery Act. Wikipedia.
  • A Guide for Laboratories and Industries: Chemical Safety Standards. (2025, May 20). MSE Supplies.
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA.
  • Waste, Chemical, and Cleanup Enforcement. (2025, April 15). US EPA.
  • Hazardous Chemical Waste Management Guidelines. Columbia University.
  • Proper Handling of Hazardous Waste Guide. US EPA.
  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University.
  • 6-Methylpyrazine-2-carboxylic acid. Apollo Scientific.
  • 5-Aminopyrazine-2-carboxylic acid - SAFETY DATA SHEET. Thermo Fisher Scientific.
  • DISPOSAL OF HAZARDOUS AND SPECIAL WASTE MATERIALS POLICY. TRSA.org.
  • SAFETY DATA SHEET. Fisher Scientific.
  • 2-Aminopyrazine. Tokyo Chemical Industry Co., Ltd.
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech.

Sources

Handling

Personal protective equipment for handling 6-Aminopyrazine-2-carboxamide

Operational Safety Guide: Handling 6-Aminopyrazine-2-carboxamide Executive Summary & Chemical Context 6-Aminopyrazine-2-carboxamide (CAS: 33332-49-9) is a critical heterocyclic building block, frequently utilized in the...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety Guide: Handling 6-Aminopyrazine-2-carboxamide

Executive Summary & Chemical Context

6-Aminopyrazine-2-carboxamide (CAS: 33332-49-9) is a critical heterocyclic building block, frequently utilized in the synthesis of antiviral therapeutics (specifically RNA polymerase inhibitors like Favipiravir analogs) and other bioactive pyrazine derivatives.[1]

While often classified under generic GHS categories as an irritant, its structural similarity to bioactive pharmaceutical intermediates necessitates a precautionary handling approach . As a Senior Application Scientist, I advise treating this compound not merely as a chemical reagent, but as a Potent Compound (Occupational Exposure Band 3) until specific toxicological data rules out reproductive toxicity or high potency.

Key Physical Hazard: The compound presents as a solid powder.[2] The primary exposure vector is inhalation of fugitive dust during weighing and transfer, which can lead to respiratory sensitization or systemic absorption.

Hazard Analysis & Risk Assessment

Before selecting PPE, we must quantify the risk. The following data synthesizes GHS classifications with practical laboratory insights.

Parameter Specification Operational Implication
CAS Number 33332-49-9Unique identifier for inventory tracking.
Physical State Solid (Powder/Crystalline)High Risk: Dust generation during weighing.
GHS Classification Warning
H315Causes skin irritationDirect contact dermatitis risk.
H319Causes serious eye irritationMucosal absorption risk via eyes.
H335May cause respiratory irritationCritical: Inhalation is the fastest route to systemic exposure.
Pharmacophore Pyrazinecarboxamide coreStructurally similar to teratogenic antivirals; handle with reproductive precautions.

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" approach. PPE must scale with the operational quantity and physical state (solid vs. solution).

Tier 1: Analytical & Small Scale (<100 mg / Solution)

For HPLC prep, NMR sampling, or handling sealed solutions.

  • Gloves: Single Nitrile (0.11 mm minimum thickness).

  • Eye Protection: ANSI Z87.1 Safety Glasses with side shields.

  • Body: Standard cotton/polyester lab coat.

  • Respiratory: Local Exhaust Ventilation (Fume Hood) is sufficient; no respirator required if sash is at proper working height.

Tier 2: Preparative Scale (>100 mg / Solid Handling)

For weighing, reactor loading, or rotovap scraping.

  • Gloves: Double Gloving Protocol. Inner latex/nitrile (detects tears) + Outer Nitrile (chemical barrier).

    • Why? Pyrazine derivatives can permeate thin nitrile over time; the second layer provides a breakthrough buffer.

  • Eye Protection: Chemical Safety Goggles (unvented) or Face Shield.

    • Why? Dust particles can bypass side shields of standard glasses.

  • Body: Disposable Tyvek® (or equivalent) sleeve covers or full coverall.

    • Why? Cotton lab coats trap dust in fibers, carrying contamination outside the lab.

  • Respiratory: Mandatory if outside a containment enclosure. N95 (minimum) or P100 half-mask.

    • Best Practice: All solid handling should occur inside a Balance Enclosure or Fume Hood.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for PPE selection based on the "State of Matter" and "Quantity," ensuring you do not over-spec or under-spec your safety gear.

PPE_Decision_Tree Start Start: Handling 6-Aminopyrazine-2-carboxamide State Physical State? Start->State Solid Solid (Powder) State->Solid Liquid Solution / Solvated State->Liquid Quant_Solid Quantity? Solid->Quant_Solid Action_Sol Standard PPE (Nitrile, Glasses, Fume Hood) Liquid->Action_Sol Low Dust Risk Small_Solid < 100 mg Quant_Solid->Small_Solid Large_Solid > 100 mg Quant_Solid->Large_Solid Small_Solid->Action_Sol If in Hood Action_High Tier 2 PPE (Double Glove, N95/P100, Tyvek Sleeves) + Balance Enclosure Large_Solid->Action_High High Dust Risk

Figure 1: PPE Selection Logic based on physical state and quantity. Note the escalation to Tier 2 PPE for solids >100mg.

Operational Protocol: Step-by-Step Handling

This workflow integrates safety into the experimental procedure to prevent exposure events.

Phase A: Preparation (Donning)
  • Engineering Check: Verify Fume Hood face velocity is >100 fpm (0.5 m/s).

  • Barrier Setup: Place a disposable absorbent mat (spill pad) on the work surface.

  • Donning Sequence:

    • Wash hands.[2][3][4][5][6][7][8][9]

    • Don inner gloves.

    • Don Tyvek lab coat/sleeves.

    • Don N95 respirator (perform seal check).

    • Don eye protection.[3][4][5][6][8]

    • Don outer gloves (pull over Tyvek cuffs).

Phase B: Active Handling (Weighing & Transfer)

The most critical moment for exposure is the transfer of static-prone powder.

  • Static Control: Use an anti-static gun or bar on the powder before spatulating. Pyrazines are organic solids and often carry high static charges that cause "jumping" of particles.

  • Weighing: Open the source container only inside the hood/enclosure. Weigh directly into a tared vessel that can be sealed immediately (e.g., a screw-top vial or RBF with a septum).

  • Solvation: If possible, add solvent to the solid immediately after weighing to suppress dust.

  • Cleanup: Wipe the exterior of the source container with a solvent-dampened wipe (methanol/ethanol) before returning it to storage.

Phase C: Decontamination & Disposal
  • Waste Segregation:

    • Solid Waste: Contaminated mats, gloves, and wipes go into "Hazardous Solid Waste" (Incineration stream).

    • Liquid Waste: Reaction mother liquors go to "Organic Solvents - Halogenated/Non-Halogenated" (depending on solvent).

  • Doffing Sequence (Crucial to prevent cross-contamination):

    • Remove outer gloves (turn inside out) -> Waste.

    • Remove eye protection -> Wash/Sanitize.[5][9][10]

    • Remove Tyvek -> Waste.

    • Remove Respirator -> Waste (if disposable).

    • Remove inner gloves -> Waste.

    • Wash hands immediately with soap and water for 20 seconds.

Emergency Response

  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel. Alert Medical Services.

  • Eye Contact: Do not rub. Flush with water for 15 minutes, holding eyelids open. Consult an ophthalmologist.

  • Skin Contact: Remove contaminated clothing.[2][3][4][5][6][9][11] Wash with soap and water.[2][3][4][6][8][9] Do not use solvents (ethanol/acetone) to clean skin, as this may increase transdermal absorption of the pyrazine.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 33332-49-9, 6-Aminopyrazine-2-carboxamide. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[4] Retrieved from [Link]

  • Furuta, Y., et al. (2009). T-705 (favipiravir) and related compounds: Novel RNA-dependent RNA polymerase inhibitors. Antiviral Research. (Contextual reference for pyrazine carboxamide bioactivity). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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